DO34
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWUWJVBKTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Dom34 Protein: Function and Mechanism of Action
Introduction
Dom34 (also known as Pelota in higher eukaryotes) is a highly conserved protein that plays a pivotal role in eukaryotic mRNA surveillance and ribosome rescue systems.[1] It is essential for maintaining the fidelity of translation by targeting aberrant mRNAs and recycling stalled ribosomes, thereby ensuring cellular homeostasis. Dom34 functions in concert with the GTPase Hbs1, forming a complex that is structurally and functionally analogous to the eRF1-eRF3 translation termination complex.[2][3][4] This guide provides a comprehensive overview of the Dom34 protein, detailing its structure, its molecular mechanism in No-Go Decay (NGD) and Non-Stop Decay (NSD), key quantitative data, and the experimental protocols used to elucidate its function.
Dom34 Protein Structure and Homology
The crystal structure of Saccharomyces cerevisiae Dom34 reveals a protein organized into three distinct domains.[2] Its overall architecture mimics the shape of a tRNA, allowing it to access the ribosomal A site.
-
N-Terminal Domain (NTD): Unlike the translation termination factor eRF1, which has a domain for stop codon recognition, the NTD of Dom34 adopts an Sm-like fold.[1][2] This domain is implicated in RNA binding and is crucial for sensing the absence of mRNA in the ribosomal A-site.[2][5]
-
Central Domain: This domain is structurally homologous to the corresponding domain in eRF1.[2][6] However, it lacks the critical GGQ motif that is essential in eRF1 for catalyzing peptidyl-tRNA hydrolysis.[1] This absence underscores Dom34's primary role in ribosome splitting rather than peptide release.
-
C-Terminal Domain (CTD): The CTD is also structurally similar to that of eRF1 and is responsible for interacting with its partner protein, Hbs1.[2][6] This interaction is critical for the formation of the functional Dom34-Hbs1 complex.
The structural similarity between the Dom34-Hbs1 complex and the eRF1-eRF3 complex suggests that eukaryotic cells have evolved two related molecular machines to interact with ribosomes that are paused at either a stop codon or stalled for other reasons.[2]
Mechanism of Action in mRNA Quality Control
Dom34 is a key factor in two major mRNA surveillance pathways: No-Go Decay and Non-Stop Decay. Its overarching function is to recognize and resolve stalled ribosomes, leading to mRNA degradation and ribosome recycling.[7][8]
No-Go Decay (NGD)
NGD is a surveillance pathway that targets mRNAs on which ribosomes have stalled mid-translation.[2] Stalling can be caused by factors such as stable secondary structures in the mRNA, rare codons, or chemical damage.[4][9] The Dom34-Hbs1 complex is the central effector of NGD.[3]
The mechanism proceeds as follows:
-
Stall Recognition: A ribosome stalls on an mRNA, leaving the A site empty or improperly occupied.
-
Dom34-Hbs1 Recruitment: The Dom34-Hbs1 complex, in its GTP-bound state, is recruited to the stalled ribosome.[3] Cryo-EM studies show that the complex binds in the ribosomal A site.[3][4]
-
Ribosome Splitting: Upon binding, the complex, often in conjunction with the ATPase Rli1 (also known as ABCE1), promotes the dissociation of the 80S ribosome into its 40S and 60S subunits.[9][10][11] This action also facilitates the drop-off of the associated peptidyl-tRNA.[9]
-
mRNA Cleavage and Degradation: The stalled mRNA is subsequently cleaved endonucleolytically near the stall site.[2][6] While Dom34 was initially proposed to be the endonuclease, subsequent studies suggest it is not directly responsible for cleavage in vivo; rather, it commits the mRNA to degradation by recruiting or activating a nuclease.[1][6][12] The resulting mRNA fragments are then degraded by cellular exonucleases.
Non-Stop Decay (NSD)
NSD targets mRNAs that lack a proper stop codon. In these cases, the ribosome translates through the 3' UTR and often stalls upon reaching the poly(A) tail.[13]
-
In Yeast: The NSD pathway primarily relies on the protein Ski7, which is related to Hbs1/eRF3.[9]
-
In Mammalian Cells: Mammalian cells lack a Ski7 homolog. Instead, the Dom34-Hbs1 complex executes this function.[13][14][15] The complex recognizes the ribosome stalled at the 3' end of the non-stop mRNA, recruits the exosome-Ski complex, and facilitates the 3'-to-5' degradation of the aberrant transcript while recycling the ribosome.[13][14]
Quantitative Functional Data
Quantitative analysis of Dom34 function has been essential for understanding its molecular activity. The following tables summarize key data from structural and biochemical studies.
| Structural Data | Value | Organism | Reference |
| Crystal Structure Resolution | 2.5 Å | Saccharomyces cerevisiae | [2] |
| Cryo-EM Resolution (Ribosome-bound) | Subnanometer | Saccharomyces cerevisiae | [3] |
| Biochemical Activity | Observation | System | Reference |
| GTP Hydrolysis | Robust activity observed only when Dom34, Hbs1, and both 40S and 60S ribosomal subunits are present. | In vitro reconstituted yeast translation | [9] |
| Ribosome Binding Nucleotide Dependence | Binding to stalled ribosomes is stabilized by GTP and non-hydrolyzable GTP analogs (GDPNP). | In vitro cryo-EM analysis | [4] |
| Ribosome Dissociation | Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop-off. | In vitro reconstituted yeast translation | [9] |
| Rli1/ABCE1 ATPase Involvement | The ATPase Rli1/ABCE1 works with Dom34-Hbs1 to split ribosomes stuck on mRNA. | In vitro and in vivo (yeast) | [10][11] |
| Effect of N-Terminal Loop Mutations on NGD | Mutations in specific loops (Loop A, Loop B) of the N-terminal domain reduce endonucleolytic cleavage efficiency. | In vivo yeast NGD reporter assay | [1][6] |
| Effect of Proposed Nuclease Site Mutations on NGD | Mutations designed to inactivate the proposed endonuclease active site (e.g., EED triple mutant) do not affect NGD in vivo. | In vivo yeast NGD reporter assay | [6][16] |
Key Experimental Methodologies
The function of Dom34 has been investigated using a combination of genetic, biochemical, and structural biology techniques.
In Vivo No-Go Decay (NGD) Reporter Assay
This method is used to monitor the endonucleolytic cleavage of an mRNA substrate known to induce ribosome stalling.
-
Plasmid Construction: A reporter gene (e.g., PGK1) is engineered to contain a strong translation-stalling element, such as a stable stem-loop (SL) or a stretch of rare codons, within its open reading frame (ORF). This construct is placed under the control of a suitable promoter on a yeast expression vector.
-
Yeast Transformation: The reporter plasmid is transformed into various S. cerevisiae strains, including wild-type, dom34Δ, hbs1Δ, and strains expressing mutant versions of Dom34.
-
RNA Extraction: Yeast cultures are grown to mid-log phase, and total RNA is extracted using methods such as hot acid phenol-chloroform extraction.
-
Northern Blot Analysis:
-
Total RNA is separated by denaturing agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled DNA or RNA probe specific to a region of the reporter mRNA (typically downstream of the stall site).
-
The membrane is washed and exposed to a phosphor screen.
-
-
Data Analysis: The accumulation of a 5' mRNA fragment indicates successful NGD-mediated cleavage. The intensity of the fragment band relative to the full-length mRNA band is quantified to determine NGD efficiency. A reduction or absence of the fragment in mutant strains indicates a defect in NGD.[6]
In Vitro Ribosome Dissociation Assay
This assay reconstitutes the ribosome recycling activity of the Dom34-Hbs1 complex using purified components.
-
Component Preparation:
-
Purification of recombinant Dom34 and Hbs1 proteins from E. coli.
-
Preparation of 80S ribosomes from yeast lysates, often stalled on a specific mRNA template (e.g., one ending at a sense codon) to form a ribosome-nascent chain complex (RNC). The peptidyl-tRNA can be labeled with a radioactive amino acid (e.g., ³⁵S-methionine).
-
-
Reaction Assembly: Stalled 80S RNCs are incubated with purified Dom34, Hbs1, and nucleotides (GTP) in a suitable reaction buffer at a physiological temperature (e.g., 26-30°C).
-
Analysis by Sucrose Density Gradient Centrifugation:
-
The reaction mixture is loaded onto a linear sucrose gradient (e.g., 10-30%).
-
The gradient is centrifuged at high speed to separate different ribosomal species (80S monosomes, 60S subunits, 40S subunits).
-
The gradient is fractionated, and the radioactivity (or absorbance at 260 nm) in each fraction is measured.
-
-
Interpretation: A decrease in the 80S peak and a corresponding increase in the 40S and 60S peaks in the presence of Dom34-Hbs1 indicate successful ribosome subunit dissociation.[9]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Bound Complexes
This structural technique provides high-resolution snapshots of the Dom34-Hbs1 complex as it engages a stalled ribosome.
-
Complex Formation: Stalled ribosome-mRNA complexes are prepared in vitro. Purified Dom34-Hbs1 complex and a non-hydrolyzable GTP analog (like GDPNP) are added to the stalled ribosomes to form a stable interaction intermediate.[4]
-
Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome complexes are collected.
-
Image Processing and 3D Reconstruction:
-
Individual particle images are computationally selected from the micrographs.
-
The particles are aligned and classified to sort for homogenous populations.
-
A high-resolution 3D map of the Dom34-Hbs1-ribosome complex is reconstructed from the 2D images.
-
-
Model Docking and Analysis: The crystal structures of the ribosome, Dom34, and a homology model of Hbs1 are docked into the cryo-EM density map to reveal the molecular interactions between the components at near-atomic detail.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the role of Dom34.
Caption: The No-Go Decay (NGD) pathway for resolving stalled ribosomes.
Caption: The Dom34-mediated Non-Stop Decay (NSD) pathway in mammals.
Caption: Experimental workflow for an in vivo No-Go Decay (NGD) assay.
Conclusion and Future Directions
Dom34 is a critical component of the cell's translational quality control machinery. Through its partnership with Hbs1, it recognizes and resolves stalled ribosomes, thereby preventing the accumulation of aberrant proteins and freeing up ribosomes for productive translation. Its roles in No-Go Decay and mammalian Non-Stop Decay highlight its conserved importance across eukaryotes.
While significant progress has been made, several questions remain. The precise identity of the NGD endonuclease and the full range of cellular stresses that trigger Dom34-dependent ribosome rescue are still under active investigation. Furthermore, as defects in ribosome function and protein quality control are linked to numerous human diseases, including neurodegeneration and cancer, a deeper understanding of the Dom34-mediated rescue pathways may unveil novel therapeutic targets. Future research focusing on the regulation of Dom34 activity and its interplay with other cellular stress response pathways will be crucial for fully elucidating its role in maintaining cellular health.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the no-go mRNA decay complex Dom34-Hbs1 bound to a stalled 80S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dom34:hbs1 plays a general role in quality-control systems by dissociation of a stalled ribosome at the 3' end of aberrant mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. pnas.org [pnas.org]
- 12. [PDF] Analysis of Dom34 and its function in no-go decay. | Semantic Scholar [semanticscholar.org]
- 13. Non-stop decay - Wikipedia [en.wikipedia.org]
- 14. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hbs1-Dom34 protein complex functions in non-stop mRNA decay in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Dom34 in Ribosomal Rescue Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomes, the cellular machinery responsible for protein synthesis, can stall on messenger RNA (mRNA) for various reasons, including encountering damaged nucleotides, strong secondary structures, or the absence of a stop codon. These stalled ribosomes represent a significant threat to cellular homeostasis, as they sequester essential translation factors and can lead to the production of aberrant, potentially toxic protein fragments. To counteract this, eukaryotic cells have evolved sophisticated quality control mechanisms, collectively known as ribosomal rescue pathways. A key player in many of these pathways is the protein Dom34 (also known as Pelota in higher eukaryotes), which, in concert with its partner Hbs1, orchestrates the dissociation of the stalled ribosome, thereby allowing for the degradation of the faulty mRNA and the recycling of the ribosomal subunits. This technical guide provides an in-depth exploration of the core functions of Dom34 in these rescue pathways, detailing its mechanism of action, key quantitative parameters, experimental methodologies for its study, and its potential as a therapeutic target.
Introduction: The Problem of Stalled Ribosomes
Translational stalling is a frequent event that can be triggered by a multitude of factors:
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mRNA defects: Truncated or damaged mRNAs that lack a stop codon (non-stop decay), or mRNAs with internal lesions.
-
Problematic sequences: Highly structured regions within the mRNA or sequences encoding stretches of amino acids that inhibit their own passage through the ribosomal exit tunnel.
-
tRNA deficiency: A low abundance of a specific transfer RNA (tRNA) required to decode a particular codon.
Failure to resolve these stalled complexes can lead to a depletion of the pool of active ribosomes, cellular stress, and the accumulation of potentially harmful truncated proteins. Eukaryotic cells employ several surveillance pathways to mitigate these issues, with No-Go Decay (NGD) and Non-Stop Decay (NSD) being two of the most prominent. Dom34 is a central factor in these processes.
The Dom34-Hbs1 Complex: A Molecular Machine for Ribosome Splitting
Dom34 and Hbs1 form a stable heterodimeric complex that is structurally and functionally homologous to the eukaryotic translation termination factors eRF1 and eRF3, respectively.[1] This structural mimicry is central to its function. While eRF1 recognizes stop codons in the ribosomal A-site to mediate peptide release, Dom34 recognizes the stalled state of the ribosome in a largely codon-independent manner.[1]
The key steps in Dom34-Hbs1 mediated ribosome rescue are as follows:
-
Recognition of the Stalled Ribosome: The Dom34-Hbs1 complex, with Hbs1 bound to GTP, recognizes and binds to the A-site of a stalled ribosome.[2]
-
GTP Hydrolysis: Upon binding, the ribosome stimulates the GTPase activity of Hbs1. GTP hydrolysis is a critical step that is thought to induce a conformational change in the complex, locking it onto the ribosome.[2][3]
-
Recruitment of Rli1/ABCE1: Following GTP hydrolysis and the dissociation of Hbs1-GDP, the ABC-family ATPase Rli1 (known as ABCE1 in mammals) is recruited to the complex.[4][5]
-
Ribosome Subunit Dissociation: Rli1 utilizes the energy from ATP hydrolysis to promote the dissociation of the 80S ribosome into its 40S and 60S subunits.[4][5]
-
Release of mRNA and Peptidyl-tRNA: The splitting of the ribosome leads to the release of the aberrant mRNA and the attached peptidyl-tRNA, which are subsequently targeted for degradation by cellular nucleases and proteases, respectively.[1]
Quantitative Aspects of Dom34-Mediated Ribosome Rescue
Several studies have provided quantitative insights into the kinetics of this pathway. These data are crucial for understanding the efficiency and regulation of the process and for developing kinetic assays for inhibitor screening.
| Parameter | Value | Organism | Experimental Context | Reference(s) |
| Rate of Peptidyl-tRNA Release (Dom34:Hbs1) | ~0.25 min⁻¹ | S. cerevisiae | In vitro reconstituted translation system | [1] |
| Rate of Peptide Release (eRF1:eRF3) | ~3.7 min⁻¹ | S. cerevisiae | In vitro reconstituted translation system | [1] |
| Rate of Ribosome Subunit Dissociation (Dom34:Hbs1:Rli1) | ~0.91 min⁻¹ | S. cerevisiae | In vitro assay with Stm1-bound inactive ribosomes | [4][5] |
| Rate of Ribosome Subunit Dissociation (Dom34:Hbs1:Rli1) | ~1.6 min⁻¹ | S. cerevisiae | In vitro assay with elongating ribosomes | [4][5] |
| Fold-acceleration of Subunit Dissociation by Rli1 | ~19-fold | S. cerevisiae | In vitro kinetic analysis | [3] |
| Reduction in Dissociation Rate without Dom34 | ~50-fold | S. cerevisiae | In vitro assay with Stm1-bound inactive ribosomes | [4][5] |
| Reduction in Dissociation Rate without Rli1 | ~40-fold | S. cerevisiae | In vitro assay with Stm1-bound inactive ribosomes | [4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental procedures is essential for a comprehensive understanding of Dom34's role.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research.
Purification of Recombinant Dom34 and Hbs1 Proteins
This protocol outlines a general procedure for the expression and purification of yeast Dom34 and Hbs1.
1. Expression:
-
Subclone the coding sequences for S. cerevisiae Dom34 and Hbs1 into bacterial expression vectors (e.g., pGEX or pET series), often with an N-terminal affinity tag (e.g., GST or His₆).
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial cultures at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow the cultures at a lower temperature (e.g., 18-25°C) for several hours or overnight.
2. Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or with a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
-
Apply the clarified lysate to an affinity resin (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the tagged protein using a specific eluting agent (e.g., reduced glutathione for GST tags or imidazole for His tags).
4. Further Purification (Optional but Recommended):
-
If necessary, cleave the affinity tag with a specific protease (e.g., TEV or thrombin).
-
Perform ion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
-
Concentrate the purified protein and store it in a suitable buffer at -80°C.
In Vitro Ribosome Dissociation Assay
This assay is fundamental for quantitatively assessing the activity of the Dom34-Hbs1 complex.
1. Preparation of Stalled Ribosomes:
-
Purify 80S ribosomes from a yeast strain.
-
Radiolabel the ribosomes for detection (e.g., by incubating with [γ-³²P]ATP and casein kinase II).
-
Prepare a non-stop mRNA template by in vitro transcription.
-
Assemble stalled ribosome complexes by incubating the radiolabeled 80S ribosomes with the non-stop mRNA and a tRNA charged with a radiolabeled amino acid (e.g., [³⁵S]methionine-tRNAᵢ^Met) in a translation-competent buffer.
2. Dissociation Reaction:
-
In a reaction tube, combine the stalled ribosome complexes with purified Dom34, Hbs1, Rli1, GTP, and ATP in a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)₂, 1 mM DTT).
-
Include an anti-association factor, such as eIF6, to prevent the re-association of the dissociated subunits.
-
Incubate the reaction at a controlled temperature (e.g., 26°C) for a defined time course.
3. Analysis of Dissociation:
-
At various time points, take aliquots of the reaction and load them onto a 10-30% sucrose density gradient.
-
Centrifuge the gradients at high speed to separate the 80S ribosomes from the dissociated 40S and 60S subunits.
-
Fractionate the gradient and quantify the radioactivity in each fraction using scintillation counting.
-
The percentage of ribosome dissociation is calculated from the distribution of radioactivity between the 80S and the 40S/60S peaks.
Dom34 as a Target for Drug Development
The critical role of Dom34/Pelota in maintaining protein homeostasis makes it an attractive target for therapeutic intervention in various diseases.
Rationale for Targeting Dom34
-
Cancer: Cancer cells have a high demand for protein synthesis and are often under significant proteotoxic stress. Inhibiting ribosomal rescue pathways could exacerbate this stress, leading to apoptosis. Furthermore, some oncogenic proteins may be produced from aberrant transcripts that are substrates for NGD.
-
Neurodegenerative Diseases: A growing body of evidence links the accumulation of toxic protein aggregates, a hallmark of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), to defects in protein quality control. Repeat-associated non-AUG (RAN) translation, which can produce toxic dipeptide repeat proteins, is a process that can lead to ribosomal stalling. Enhancing the activity of the Dom34/Pelota pathway could potentially clear these stalled ribosomes and reduce the production of toxic proteins. Conversely, in other contexts, inhibition might be desirable.
Strategies for High-Throughput Screening of Inhibitors
Developing small molecule inhibitors of the Dom34-Hbs1 pathway requires robust high-throughput screening (HTS) assays. Several approaches can be envisioned:
-
GTPase Activity Assay: A screen for compounds that inhibit the ribosome-stimulated GTP hydrolysis by Hbs1. This could be a fluorescence-based assay using a fluorescent GTP analog.
-
Protein-Protein Interaction (PPI) Assay: A screen for molecules that disrupt the interaction between Dom34 and Hbs1, or between the complex and the ribosome or Rli1. Techniques like fluorescence polarization (FP) or AlphaScreen could be employed.
-
In Vitro Ribosome Dissociation Assay: The assay described in section 4.2 could be adapted for a high-throughput format to directly screen for inhibitors of ribosome splitting.
Conclusion
Dom34 is a multifaceted and essential component of the cellular machinery that ensures the fidelity and efficiency of protein synthesis. Its role in rescuing stalled ribosomes is critical for maintaining a healthy proteome and responding to cellular stress. The detailed molecular and kinetic understanding of the Dom34-Hbs1 pathway provides a solid foundation for further research into its regulation and its role in human disease. The development of high-throughput screening assays targeting this pathway holds promise for the discovery of novel therapeutic agents for a range of disorders, from cancer to neurodegeneration. This guide has provided a comprehensive overview of the core knowledge in this field, with the aim of facilitating future research and development efforts.
References
- 1. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]
- 4. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Dom34's Crucial Role in No-Go Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
No-Go Decay (NGD) is a critical mRNA surveillance pathway in eukaryotes that targets and eliminates mRNAs with stalled ribosomes during translation elongation.[1] This quality control mechanism is essential for maintaining cellular homeostasis by preventing the accumulation of aberrant proteins and recycling stalled ribosomes.[2] A key player in this intricate process is the protein Dom34 (also known as Pelota in higher eukaryotes), which, in concert with its partner Hbs1, recognizes and resolves stalled ribosomal complexes.[3] This technical guide provides an in-depth exploration of Dom34's involvement in NGD, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.
The Molecular Mechanism of No-Go Decay
NGD is triggered by a variety of obstacles that can impede ribosome progression along an mRNA transcript, including strong secondary structures, chemical damage, or runs of rare codons.[4] When a ribosome stalls, it creates a molecular beacon that recruits the NGD machinery. The central event in NGD is the endonucleolytic cleavage of the mRNA near the stall site, which exposes the resulting fragments to exonucleolytic degradation.[3]
The Dom34/Hbs1 complex is central to the recognition and resolution of these stalled ribosomes.[3] Structurally, Dom34 is homologous to the eukaryotic release factor 1 (eRF1), and Hbs1 is a member of the eRF3 family of GTPases.[5] This structural similarity suggests a mechanism analogous to translation termination. The Dom34/Hbs1 complex, along with the ATPase Rli1 (also known as ABCE1), promotes the dissociation of the stalled ribosome into its 40S and 60S subunits, allowing for the release of the peptidyl-tRNA and the subsequent degradation of the faulty mRNA.[1][6] While initially proposed to be the endonuclease responsible for mRNA cleavage, further studies have indicated that Dom34's primary role is in ribosome splitting, and the identity of the NGD endonuclease remains an area of active investigation.[5]
Quantitative Insights into Dom34 Function
The activity of Dom34 and its partners in NGD has been quantified through various biochemical and kinetic assays. These studies provide crucial parameters for understanding the efficiency and regulation of this quality control pathway.
| Parameter | Value | Organism/System | Reference |
| Rate of Ribosome Dissociation | |||
| Dom34/Hbs1/Rli1-mediated splitting of Stm1-bound ribosomes | ~0.91 min⁻¹ | Saccharomyces cerevisiae (in vitro) | [6] |
| Dom34/Hbs1/Rli1-mediated splitting of elongating ribosomes | ~1.6 min⁻¹ | Saccharomyces cerevisiae (in vitro) | [6] |
| Rate of subunit dissociation by Dom34 (accelerated by Rli1) | > 10-fold increase with Rli1 | Saccharomyces cerevisiae (in vitro) | [1] |
| Peptidyl-tRNA Release | |||
| Dom34:Hbs1-promoted peptidyl-tRNA release | ~15-fold slower than eRF1:eRF3 | Saccharomyces cerevisiae (in vitro) | [4] |
| Rate constant for Dom34:Hbs1-mediated peptidyl-tRNA release | ~0.15 min⁻¹ | Saccharomyces cerevisiae (in vitro) | [4] |
| GTPase Activity | |||
| Hbs1 GTPase activity | Essential for subunit-splitting activity | Saccharomyces cerevisiae (in vitro) | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the molecular events and relationships in Dom34-mediated NGD, signaling pathways and experimental workflows can be visualized.
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate Dom34's role in NGD.
In Vitro Reconstituted Yeast Translation System for NGD Studies
This assay allows for the direct observation of Dom34/Hbs1 activity on stalled ribosomes in a controlled environment.
1. Preparation of Components:
- Purify 80S ribosomes from S. cerevisiae.
- In vitro transcribe and cap a reporter mRNA containing a stall-inducing sequence (e.g., a strong stem-loop or a poly(A) sequence).
- Prepare purified recombinant Dom34, Hbs1, and Rli1 proteins.
- Prepare translation factors (e.g., eEF1A, eEF2, eIFs) and tRNAs.
2. Assembly of Stalled Ribosome Complexes:
- Combine purified 80S ribosomes, the reporter mRNA, and translation factors in a reaction buffer.
- Initiate translation and allow ribosomes to elongate until they reach the stall site.
- Stalling can be confirmed by toeprinting analysis.
3. Ribosome Dissociation Assay:
- Add purified Dom34, Hbs1, and Rli1 to the stalled ribosome complexes in the presence of GTP and ATP.
- Incubate the reaction at 30°C for various time points.
- Analyze ribosome dissociation by sucrose density gradient centrifugation or native gel electrophoresis. The appearance of 40S and 60S subunits indicates ribosome splitting.
4. Peptidyl-tRNA Release Assay:
- Use a radiolabeled amino acid (e.g., [³⁵S]-methionine) during the in vitro translation to label the nascent polypeptide chain.
- After the addition of Dom34/Hbs1, separate the reaction components by SDS-PAGE and visualize by autoradiography to detect the release of peptidyl-tRNA.
Ribosome Profiling to Identify Dom34 Targets
Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the identification of stall sites that are dependent on Dom34 for resolution.[2]
1. Cell Growth and Lysis:
- Grow wild-type and dom34Δ yeast strains to mid-log phase.
- Treat cultures with cycloheximide to arrest translating ribosomes.
- Harvest cells and lyse them in a buffer containing cycloheximide.
2. Nuclease Treatment and Monosome Isolation:
- Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
- Load the digested lysate onto a sucrose density gradient and centrifuge to separate polysomes, monosomes, and ribosomal subunits.
- Fractionate the gradient and collect the 80S monosome peak.
3. Ribosome Footprint Isolation:
- Extract RNA from the monosome fraction.
- Isolate the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
4. Library Preparation and Sequencing:
- Ligate adapters to the 3' and 5' ends of the isolated footprints.
- Perform reverse transcription to generate a cDNA library.
- Amplify the cDNA library by PCR.
- Sequence the library using a high-throughput sequencing platform.
5. Data Analysis:
- Align the sequencing reads to the yeast transcriptome.
- Analyze the distribution of ribosome footprints to identify positions of high ribosome occupancy (stall sites).
- Compare the ribosome occupancy at specific sites between the wild-type and dom34Δ strains. An accumulation of ribosomes at a particular site in the dom34Δ strain indicates that it is a target of Dom34-mediated ribosome rescue.
5' RACE (Rapid Amplification of cDNA Ends) for Mapping NGD Cleavage Sites
5' RACE is used to precisely map the 5' ends of the 3' mRNA fragment generated by endonucleolytic cleavage during NGD.
1. RNA Isolation:
- Isolate total RNA from a yeast strain where NGD is induced (e.g., by expressing an mRNA with a strong stall site). To stabilize the 3' cleavage product, an xrn1Δ strain is often used to prevent 5'-3' degradation.
2. 5' RNA Adapter Ligation:
- Ligate a specific RNA adapter to the 5' end of the total RNA population. This adapter will only ligate to RNAs with a 5'-monophosphate, which is characteristic of the 3' cleavage product of NGD.
3. Reverse Transcription:
- Perform reverse transcription using a gene-specific primer that binds downstream of the expected cleavage site. This will generate cDNAs corresponding to the 3' cleavage fragment.
4. PCR Amplification:
- Amplify the cDNA using a primer complementary to the 5' RNA adapter and a nested gene-specific primer.
5. Analysis of PCR Products:
- Separate the PCR products by agarose gel electrophoresis.
- Excise the resulting band(s), clone them into a plasmid vector, and sequence multiple clones.
- The sequence will reveal the precise 5' end of the 3' cleavage product, thereby mapping the endonucleolytic cleavage site.
Northern Blot Analysis of NGD Substrate Decay
Northern blotting is a classical technique to monitor the decay of a specific mRNA transcript over time.
1. Experimental Setup:
- Use a yeast strain where the expression of an NGD substrate can be transcriptionally shut off (e.g., under the control of a GAL promoter).
- Grow cells in galactose-containing medium to induce expression of the NGD substrate.
2. Transcriptional Shut-off and Time Course:
- Switch the cells to glucose-containing medium to repress transcription from the GAL promoter.
- Collect cell samples at various time points after the switch to glucose.
3. RNA Extraction and Gel Electrophoresis:
- Extract total RNA from each time point sample.
- Separate the RNA samples by denaturing agarose gel electrophoresis.
4. Blotting and Hybridization:
- Transfer the separated RNA to a nylon membrane.
- Hybridize the membrane with a radiolabeled probe specific to the NGD substrate. Also, probe for a stable loading control RNA (e.g., SCR1).
5. Visualization and Quantification:
- Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to the NGD substrate and the loading control.
- Quantify the band intensities and plot the decay of the NGD substrate over time to determine its half-life. Compare the half-life in wild-type versus dom34Δ strains to assess the role of Dom34 in its degradation.
Conclusion
Dom34 is an indispensable component of the No-Go Decay pathway, playing a crucial role in the recognition and resolution of stalled ribosomes. Through its interaction with Hbs1 and Rli1, Dom34 facilitates the dissociation of the ribosomal subunits, a critical step in recycling these essential cellular machines and initiating the degradation of aberrant mRNAs. The quantitative data and experimental protocols outlined in this guide provide a framework for further investigation into the intricate mechanisms of NGD. A deeper understanding of this pathway holds significant promise for the development of therapeutic strategies targeting diseases associated with translational dysregulation.
References
- 1. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dom34:hbs1 plays a general role in quality-control systems by dissociation of a stalled ribosome at the 3' end of aberrant mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
The Function of Dom34 in Non-Stop Decay (NSD): A Technical Guide
Abstract: The integrity of the transcriptome is paramount for cellular homeostasis. Eukaryotic cells have evolved sophisticated mRNA surveillance mechanisms to identify and eliminate aberrant transcripts, thereby preventing the synthesis of potentially toxic proteins and recycling stalled ribosomes. Non-Stop Decay (NSD) is a critical quality control pathway that targets mRNAs lacking a stop codon. This guide provides an in-depth technical overview of the molecular machinery at the core of NSD, focusing on the structure, function, and mechanism of the Dom34:Hbs1 complex, a key player in the recognition and resolution of stalled ribosomes.
Introduction to Non-Stop Decay (NSD)
Translation is a cyclical process that must terminate correctly to release a functional protein and recycle the ribosome. Aberrant transcripts that lack a termination codon—arising from premature polyadenylation, point mutations, or improper mRNA processing—trap ribosomes at their 3' ends.[1][2] This stalling depletes the pool of available translation machinery. The Non-Stop Decay (NSD) pathway is a specialized surveillance mechanism that resolves these stalled complexes.[3] It facilitates the degradation of the faulty mRNA, the release and degradation of the nascent polypeptide, and the recycling of the ribosomal subunits.[1] Central to this process are the proteins Dom34 (known as Pelota in metazoans) and its partner, Hbs1.[4][5]
The Dom34:Hbs1 Complex: A Structural and Functional Analog of the Termination Complex
The Dom34:Hbs1 complex is the primary effector of ribosome rescue in NSD. Structurally and functionally, it mimics the canonical translation termination complex, eRF1:eRF3.[6][7]
-
Dom34 (Pelota): This protein is a structural homolog of the eukaryotic release factor 1 (eRF1).[4] It comprises three domains. Its central and C-terminal domains are structurally homologous to those of eRF1. However, the N-terminal domain of Dom34 is distinct; it adopts an Sm-like fold, differing from the eRF1 N-terminal domain which is responsible for stop codon recognition.[6] This structural divergence allows Dom34 to function in a stop-codon-independent manner.[6]
-
Hbs1: This protein is a member of the translational GTPase superfamily and a close homolog of eRF3.[4] Hbs1 binds and hydrolyzes GTP, which is essential for the function of the complex.[5] It forms a stable complex with Dom34 and is believed to deliver it to the A-site of the stalled ribosome, analogous to how eRF3 delivers eRF1 during canonical termination.[4][8]
Together, Dom34 and Hbs1 form a sophisticated molecular machine designed to recognize stalled ribosomes with an empty A-site and trigger their disassembly.
Core Mechanism of Dom34-Mediated Ribosome Rescue in NSD
The NSD pathway can be delineated into a series of coordinated molecular events, culminating in the recycling of the stalled ribosome. The process is critically dependent on the Dom34:Hbs1 complex and the ATPase ABCE1 (Rli1 in yeast).
-
Ribosome Stalling: A ribosome translating a non-stop mRNA reaches the 3' poly(A) tail and stalls, as there is no stop codon to recruit termination factors.[1]
-
Recognition and Binding: The Dom34:Hbs1 complex, with Hbs1 in its GTP-bound state, recognizes the stalled ribosome. Cryo-EM studies reveal that the complex binds in the ribosomal A-site.[9][10][11] The N-terminal domain of Dom34 inserts into the mRNA entry channel, acting as a sensor for the absence of downstream mRNA.[9]
-
Ribosome Dissociation: Upon binding, GTP hydrolysis by Hbs1, coupled with the activity of the essential ATPase ABCE1/Rli1, induces a conformational change that promotes the dissociation of the 80S ribosome into its 40S and 60S subunits.[12][13]
-
Component Release and Degradation: Ribosome splitting releases the aberrant mRNA, the peptidyl-tRNA (the nascent polypeptide still attached to its tRNA), and associated factors.[5] The nonstop mRNA is subsequently degraded by the 3'-5' RNA exosome, a process often facilitated by the Ski complex.[1][4] The released polypeptide is targeted for degradation by the proteasome.
This rescue operation is essential for maintaining a functional pool of ribosomes and preventing the accumulation of aberrant proteins.
Quantitative Analysis of Dom34:Hbs1 Activity
Biochemical and in vivo studies have provided quantitative insights into the efficiency and dynamics of the NSD pathway. The data highlights the coordinated action of the factors involved in ribosome rescue.
| Parameter | Measurement | Organism/System | Significance | Reference |
| Peptidyl-tRNA Release Rate | ~0.25 min⁻¹ (Dom34:Hbs1) vs. ~3.7 min⁻¹ (eRF1:eRF3) | Yeast (in vitro) | Dom34:Hbs1 activity is ~15-fold slower than canonical termination, suggesting a specialized, rather than general, release mechanism. | [5] |
| Ribosome Splitting Rate | ~0.91 min⁻¹ (with Dom34/Hbs1/Rli1) | Yeast (in vitro) | Demonstrates efficient dissociation of inactive ribosomes. The rate decreases ~50-fold in the absence of Dom34. | [14] |
| Hbs1 GTPase Activity | Strictly dependent on both 80S ribosomes and Dom34/Pelota | Mammalian (in vitro) | Confirms that the ribosome is the allosteric activator of the complex, ensuring activity is localized to the target. | [13] |
| Ribosome Occupancy | >10-fold increase at stall sites in dom34Δ vs. WT | Yeast (in vivo) | Ribosome profiling data confirms Dom34 is essential for clearing stalled ribosomes from truncated mRNAs in vivo. | [15] |
Key Experimental Methodologies
The elucidation of the NSD pathway has been driven by a combination of genetic, biochemical, and structural biology techniques.
In Vitro Reconstitution of Ribosome Dissociation
This biochemical approach directly assesses the function of purified components in ribosome recycling.
-
Objective: To demonstrate that the Dom34:Hbs1 complex, in conjunction with ABCE1/Rli1, is necessary and sufficient to dissociate stalled 80S ribosomes.
-
Protocol:
-
Preparation of Stalled Ribosomes: Stalled elongation complexes are assembled in vitro using purified 40S and 60S ribosomal subunits, a synthetic non-stop mRNA template, and charged tRNAs.
-
Recombinant Protein Purification: Dom34, Hbs1, and ABCE1/Rli1 are expressed and purified, typically from E. coli.
-
Dissociation Reaction: The stalled 80S complexes are incubated with the purified proteins and a nucleotide source (ATP and GTP, or non-hydrolyzable analogs for trapping intermediates).
-
Analysis: The reaction products are analyzed to quantify ribosome splitting and peptidyl-tRNA release. Common methods include:
-
Sucrose Density Gradient Centrifugation: Separates 80S monosomes from dissociated 40S and 60S subunits.
-
Native Gel Electrophoresis: Resolves intact 80S complexes from free subunits, allowing for visualization and quantification if components are radioactively or fluorescently labeled.[5]
-
-
Ribosome Profiling
This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions in vivo, identifying sites of translational stalling.
-
Objective: To identify the in vivo substrates of Dom34 by comparing ribosome density maps between wild-type and dom34Δ cells.
-
Protocol:
-
Arrest Translation: Cells are treated with an elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.
-
Nuclease Footprinting: Cell lysates are treated with RNase to digest all mRNA not protected by ribosomes. The resulting ~28-nucleotide ribosome-protected fragments (RPFs) are isolated.
-
Sequencing: The RPFs are converted into a cDNA library and subjected to deep sequencing.
-
Data Analysis: Reads are mapped to the transcriptome. A significant increase in ribosome density at the 3' ends of transcripts or on truncated mRNAs in dom34Δ cells compared to wild-type cells indicates these are direct targets of Dom34-mediated rescue.[15]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the Dom34:Hbs1 complex directly on the stalled ribosome, providing a structural basis for its mechanism.
-
Objective: To determine the high-resolution 3D structure of the Dom34:Hbs1 complex bound to a stalled 80S ribosome.
-
Protocol:
-
Complex Assembly: Stalled ribosome complexes are formed in vitro as described above and incubated with Dom34:Hbs1 and a non-hydrolyzable GTP analog (e.g., GDPNP) to trap the complex on the ribosome.
-
Vitrification: The sample is rapidly frozen in a thin layer of amorphous ice to preserve its native structure.
-
Data Collection & Processing: A large dataset of particle images is collected using a transmission electron microscope. These 2D images are then computationally aligned and averaged to reconstruct a high-resolution 3D map of the complex.[9][10][11]
-
Broader Roles and Implications for Drug Development
While central to NSD, the function of Dom34:Hbs1 extends to other quality control pathways, including No-Go Decay (NGD), which targets ribosomes stalled by other impediments like strong mRNA secondary structures.[5] The complex also plays a general role in recycling inactive ribosomes that accumulate during cellular stress, thereby facilitating a rapid restart of translation upon recovery.[12][16][17]
The central role of Dom34/Pelota in maintaining protein homeostasis makes it a potential target for therapeutic intervention. Modulating the activity of mRNA surveillance pathways could be beneficial in diseases caused by nonsense mutations (where inhibiting the pathway might restore protein function) or in cancers that rely on high translational throughput. A deeper understanding of the Dom34-mediated rescue mechanism is therefore crucial for the development of novel therapeutic strategies targeting protein synthesis and quality control.
References
- 1. Degradation of mRNAs that lack a stop codon: A decade of nonstop progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-stop decay - Wikipedia [en.wikipedia.org]
- 3. Non-stop decay--a new mRNA surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent structural studies on Dom34/aPelota and Hbs1/aEF1α: important factors for solving general problems of ribosomal stall in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into ribosomal rescue by Dom34 and Hbs1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 12. embopress.org [embopress.org]
- 13. embopress.org [embopress.org]
- 14. embopress.org [embopress.org]
- 15. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Molecular Landscape of Dom34: A Technical Guide to Ribosome Rescue and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dom34 (also known as Pelota in higher eukaryotes) is a crucial protein in eukaryotic ribosome rescue and quality control pathways. Its primary role is to recognize and facilitate the dissociation of ribosomes that have stalled on messenger RNA (mRNA), a critical step in maintaining a healthy and efficient pool of ribosomes for protein synthesis. Stalled ribosomes can arise from various issues, including truncated or damaged mRNAs, stable secondary structures, or rare codons. Failure to resolve these stalled complexes can lead to the depletion of active ribosomes, the production of aberrant proteins, and cellular stress. This guide provides an in-depth technical overview of the in vivo molecular characterization of Dom34, focusing on its mechanism of action, key protein interactions, and the experimental methodologies used to elucidate its function.
Core Function and Mechanism
In vivo, Dom34 functions as a key player in the No-Go Decay (NGD) pathway, a surveillance mechanism that targets mRNAs with stalled ribosomes for degradation.[1][2] Dom34, in a complex with its partner protein Hbs1, a GTPase, and the ATPase Rli1 (also known as ABCE1), binds to the A-site of the stalled ribosome.[3] This binding event initiates a cascade that leads to the splitting of the 80S ribosome into its 40S and 60S subunits, releasing the problematic mRNA and the nascent polypeptide chain for subsequent degradation.[3]
The structural similarity of the Dom34-Hbs1 complex to the eRF1-eRF3 translation termination complex is a key aspect of its function.[4] This mimicry allows it to access the ribosomal A-site. The interaction with Hbs1, particularly in its GTP-bound state, is thought to facilitate the correct positioning of Dom34 on the ribosome.[4][5] Following GTP hydrolysis by Hbs1, a conformational change is believed to occur, leading to the recruitment of Rli1, which then utilizes ATP hydrolysis to provide the energy for subunit dissociation.[3]
Quantitative Analysis of Dom34-Mediated Ribosome Dissociation
The kinetics of ribosome rescue by the Dom34-Hbs1-Rli1 complex have been characterized through in vitro reconstitution experiments. These studies have provided valuable quantitative insights into the efficiency and requirements of each step in the process.
| Parameter | Value | Condition | Reference |
| Rate of Ribosome Splitting (k_obs) | |||
| Dom34 + Hbs1 + Rli1 | ~0.91 min⁻¹ | Stm1-bound inactive 80S ribosomes | [3] |
| Dom34 + Rli1 | ~50-fold decrease vs. full complex | Stm1-bound inactive 80S ribosomes | [3] |
| Hbs1 + Rli1 | ~40-fold decrease vs. full complex | Stm1-bound inactive 80S ribosomes | [3] |
| Peptidyl-tRNA Release Rate | |||
| Dom34:Hbs1 | ~0.24 min⁻¹ (k_cat) | On UAA-programmed ribosome complexes | [6] |
| eRF1:eRF3 | ~3.7 min⁻¹ (k_cat) | On UAA-programmed ribosome complexes | [6] |
| Subunit Dissociation and Peptidyl-tRNA Release | |||
| Rate of 80S disappearance (peptidyl-tRNA monitored) | ~0.15 min⁻¹ | Elongation complexes with 35S-Met labeled peptidyl-tRNA | [6] |
| Rate of 80S disappearance (mRNA monitored) | ~0.15 min⁻¹ | Elongation complexes with 32P-labeled mRNA | [6] |
Key Signaling Pathways and Experimental Workflows
No-Go Decay (NGD) Pathway
The NGD pathway is a primary quality control mechanism for dealing with stalled ribosomes. The following diagram illustrates the key steps in this pathway where Dom34 plays a central role.
Caption: The No-Go Decay (NGD) pathway initiated by a stalled ribosome.
In Vivo Ribosome Profiling Workflow to Identify Dom34 Targets
Ribosome profiling is a powerful technique to identify the in vivo targets of Dom34. By comparing the ribosome occupancy on mRNAs in wild-type versus Dom34 deletion (Δdom34) strains, researchers can pinpoint the specific locations where ribosomes accumulate in the absence of Dom34 activity.[1]
Caption: Workflow for identifying Dom34 targets using ribosome profiling.
Experimental Protocols
In Vivo Cross-linking and Immunoprecipitation (CLIP) of Dom34-RNA Complexes
This protocol is designed to identify RNAs that are in close proximity to Dom34 in vivo, suggesting they are direct or indirect targets of Dom34-mediated ribosome rescue.
Materials:
-
Yeast strain expressing tagged Dom34 (e.g., Dom34-HA)
-
Yeast growth medium (e.g., YPD)
-
Formaldehyde (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Anti-HA antibody-conjugated magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer (e.g., SDS-containing buffer)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Reverse transcriptase and primers for RT-qPCR or library preparation for sequencing
Procedure:
-
Cell Culture and Cross-linking: Grow yeast cells expressing tagged Dom34 to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 20-30 minutes at room temperature with gentle shaking to cross-link proteins to RNA. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse the cells using mechanical disruption (e.g., bead beating).
-
Immunoprecipitation: Clarify the lysate by centrifugation. Add anti-HA antibody-conjugated magnetic beads to the supernatant and incubate for 2-4 hours at 4°C with rotation to immunoprecipitate Dom34-RNA complexes.
-
Washes: Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the Dom34-RNA complexes from the beads using an elution buffer. Reverse the cross-links by incubating at 70°C for 45-60 minutes.
-
RNA Isolation: Treat the eluate with Proteinase K to degrade proteins. Purify the RNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: The purified RNA can be analyzed by RT-qPCR to quantify specific target RNAs or used to generate a library for high-throughput sequencing (CLIP-seq) to identify all Dom34-associated RNAs.
In Vitro Ribosome Dissociation Assay
This assay allows for the quantitative measurement of the ribosome splitting activity of Dom34 and its cofactors.
Materials:
-
Purified 80S ribosomes (stalled on a specific mRNA template if desired)
-
Purified recombinant Dom34, Hbs1, and Rli1 proteins
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)₂, 1 mM DTT)
-
ATP and GTP
-
Sucrose for gradients (e.g., 10-30% linear sucrose gradients)
-
Scintillation counter or method for quantifying ribosomal subunits
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified 80S ribosomes with the reaction buffer.
-
Initiation of Dissociation: Add purified Dom34, Hbs1, Rli1, ATP, and GTP to the reaction mixture. For control experiments, omit one or more components.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 26°C or 30°C) for various time points.
-
Quenching and Analysis: Stop the reaction by placing the tubes on ice. Load the reaction mixture onto a 10-30% linear sucrose gradient.
-
Centrifugation: Centrifuge the gradients at high speed (e.g., 40,000 rpm) for several hours to separate the 80S monosomes from the dissociated 40S and 60S subunits.
-
Quantification: Fractionate the gradients and quantify the amount of radioactivity or other label in the 80S, 60S, and 40S peaks to determine the percentage of dissociated ribosomes at each time point. The rate of dissociation can then be calculated.
Dom34 in Cellular Stress and Homeostasis
The role of Dom34 extends beyond the clearance of aberrant mRNAs. It is also critical for maintaining ribosome homeostasis, particularly under conditions of cellular stress. For instance, during oxidative stress induced by agents like diamide, there is an increased reliance on Dom34 to rescue stalled ribosomes.[1] Furthermore, under glucose starvation, a large pool of inactive 80S ribosomes accumulates, and the Dom34-Hbs1-Rli1 complex is essential for their dissociation, thereby allowing for the restart of translation upon nutrient replenishment.[3] This highlights a broader role for Dom34 in regulating the availability of translation-competent ribosomes to adapt to changing cellular conditions.
Conclusion
The in vivo molecular characterization of Dom34 has revealed its multifaceted role in ribosome rescue and quality control. Through a combination of genetic, biochemical, and high-throughput sequencing approaches, a detailed picture of its mechanism of action has emerged. Dom34, in concert with Hbs1 and Rli1, acts as a highly specific and efficient ribosome splitting factor, targeting ribosomes stalled on truncated mRNAs and within 3' untranslated regions. Its function is not only essential for the degradation of aberrant mRNAs via the No-Go Decay pathway but also for maintaining a dynamic and responsive pool of ribosomes during cellular stress. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the intricate functions of Dom34 and its potential as a target for therapeutic intervention in diseases associated with translational dysregulation.
References
- 1. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
The Dom34/Hbs1 Complex: A Core Component of mRNA Surveillance and a Novel Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Dom34 and Hbs1 protein complex, known as Pelota (PELO) and HBS1L in humans, is a critical player in eukaryotic mRNA surveillance, ensuring the quality and integrity of the translatome. This complex is central to No-Go Decay (NGD) and Non-Stop Decay (NSD), pathways that rescue ribosomes stalled on problematic messenger RNAs (mRNAs). By mediating the dissociation of stalled ribosomal subunits, the Dom34:Hbs1 complex facilitates the degradation of aberrant mRNAs and the recycling of ribosomes, thereby maintaining translational fidelity and cellular homeostasis. Recent discoveries have illuminated the significance of this complex in human health and disease. Mutations in the human ortholog HBS1L are linked to developmental disorders, including retinal dystrophy and congenital anomalies. Furthermore, emerging research has identified the PELO-HBS1L complex as a synthetic lethal target in certain cancers, particularly those with deficiencies in the SKI complex, opening a promising new avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of the Dom34/Hbs1 complex, including its molecular mechanisms, key quantitative data, detailed experimental protocols for its study, and its burgeoning role in drug development.
Introduction to mRNA Surveillance and the Dom34/Hbs1 Complex
Eukaryotic cells have evolved sophisticated mRNA surveillance mechanisms to detect and eliminate aberrant mRNAs that could otherwise lead to the production of truncated or non-functional proteins. These quality control pathways are essential for maintaining cellular health and preventing the accumulation of potentially toxic protein products. Three major mRNA surveillance pathways are:
-
Nonsense-Mediated Decay (NMD): Targets mRNAs containing premature termination codons (PTCs).
-
No-Go Decay (NGD): Resolves ribosome stalling caused by strong secondary structures, rare codons, or chemical damage within the mRNA coding sequence.
-
Non-Stop Decay (NSD): Acts on mRNAs that lack a stop codon, causing the ribosome to translate through the 3' untranslated region (UTR) and into the poly(A) tail.
The Dom34:Hbs1 complex is a key effector of both NGD and NSD. Structurally, Dom34 is a paralog of the eukaryotic release factor 1 (eRF1), and Hbs1 is a member of the eRF3 family of GTPases. Together, they form a complex that mimics the structure of the eRF1:eRF3 termination complex. This structural mimicry allows the Dom34:Hbs1 complex to bind to the A-site of stalled ribosomes in a codon-independent manner. Upon binding, and in conjunction with the ATPase Rli1 (also known as ABCE1), the complex promotes the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA.
Molecular Mechanism of Dom34/Hbs1-Mediated Ribosome Rescue
The action of the Dom34:Hbs1 complex in ribosome rescue is a multi-step process that is tightly regulated by GTP hydrolysis.
-
Recognition of Stalled Ribosomes: The Dom34:Hbs1 complex, with Hbs1 in its GTP-bound state, recognizes and binds to stalled 80S ribosomes. This recognition is not dependent on the specific sequence in the A-site but rather on the stalled conformation of the ribosome.
-
GTP Hydrolysis by Hbs1: Upon binding to the ribosome, the GTPase activity of Hbs1 is stimulated, leading to the hydrolysis of GTP to GDP. This conformational change is thought to be a critical checkpoint in the rescue process.
-
Recruitment of Rli1/ABCE1: Following GTP hydrolysis and a conformational rearrangement, the ATPase Rli1/ABCE1 is recruited to the complex.
-
Ribosome Subunit Dissociation: Rli1/ABCE1 utilizes the energy from ATP hydrolysis to dissociate the 80S ribosome into its 40S and 60S subunits.
-
Release of Peptidyl-tRNA and mRNA: The dissociation of the ribosome releases the aberrant mRNA and the attached nascent polypeptide chain, still linked to the tRNA (peptidyl-tRNA). The released mRNA is then targeted for degradation by cellular nucleases, and the peptidyl-tRNA is hydrolyzed to release the polypeptide for degradation.
This intricate mechanism ensures the efficient recycling of stalled ribosomes back into the pool of translation-competent subunits, ready to engage in new rounds of protein synthesis.
Quantitative Data on the Dom34/Hbs1 Complex
Quantitative understanding of the biochemical parameters governing the Dom34:Hbs1 complex is crucial for mechanistic studies and for the development of potential inhibitors. The following table summarizes key kinetic and binding data from studies in Saccharomyces cerevisiae.
| Parameter | Value | Organism/System | Reference |
| Ribosome Dissociation Rate | |||
| Dom34:Hbs1:Rli1-mediated splitting of Stm1-bound ribosomes | ~0.91 min⁻¹ | S. cerevisiae (in vitro) | [1] |
| Dom34:Hbs1:Rli1-mediated splitting of elongating ribosomes | ~1.6 min⁻¹ | S. cerevisiae (in vitro) | [1] |
| Dissociation promoted by catalytically inactive eRF1(AGQ):eRF3 | 0.012 min⁻¹ | S. cerevisiae (in vitro) | [2] |
| Peptidyl-tRNA Release Rate | |||
| Dom34:Hbs1-mediated release | ~0.21 min⁻¹ | S. cerevisiae (in vitro) | [2] |
| eRF1:eRF3-mediated peptide release (for comparison) | ~3.7 min⁻¹ | S. cerevisiae (in vitro) | [2] |
| GTPase Activity | |||
| Hbs1 GTPase activity | Requires both 80S ribosomes and Dom34 for robust activity | Mammalian (in vitro) | [3][4] |
| GTPase-deficient Hbs1 (Hbs1V176G) | Abolishes subunit-splitting activity | S. cerevisiae (in vitro) | [5] |
Signaling Pathways and Experimental Workflows
No-Go Decay (NGD) and Non-Stop Decay (NSD) Pathways
The Dom34:Hbs1 complex is a central component of the NGD and NSD pathways. The following diagrams illustrate the sequence of events in these pathways.
References
- 1. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation by Pelota, Hbs1 and ABCE1 of mammalian vacant 80S ribosomes and stalled elongation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
structural insights into Dom34 and Hbs1 interaction
An In-depth Technical Guide to the Structural Insights of the Dom34 and Hbs1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In eukaryotes, the integrity of messenger RNA (mRNA) is paramount for accurate protein synthesis. Cellular surveillance systems, known as mRNA quality control pathways, identify and eliminate aberrant mRNAs to prevent the production of potentially toxic truncated proteins and to recycle stalled ribosomes. Key among these pathways are No-Go Decay (NGD) and Non-Stop Decay (NSD). The NGD pathway targets mRNAs where translation elongation is stalled, for instance, by strong secondary structures, while the NSD pathway handles mRNAs lacking a stop codon.
Central to these rescue operations is the protein complex formed by Dom34 (also known as Pelota in higher eukaryotes) and Hbs1. These proteins are structural and functional homologs of the translation termination factors eRF1 and eRF3, respectively.[1][2] The Dom34-Hbs1 complex recognizes stalled ribosomes, binds to the ribosomal A-site, and initiates a cascade of events leading to ribosome dissociation and subsequent degradation of the faulty mRNA.[3][4][5] This document provides a comprehensive technical overview of the structural basis for the Dom34-Hbs1 interaction and its function in ribosome rescue.
Structural Architecture of the Dom34-Hbs1 Complex
The crystal structure of the Schizosaccharomyces pombe Dom34-Hbs1 complex, resolved at 2.74 Å, reveals a remarkable molecular mimicry of other translational factors.[6] The overall shape of the complex is strikingly similar to that of the eRF1-eRF3-GTP termination complex and the EF-Tu-tRNA-GDPNP elongation complex.[6]
Upon binding to Hbs1, Dom34 undergoes a significant conformational change.[6] Specifically, the middle (M) domain of Dom34 reorients to resemble a portion of a tRNA molecule.[6] This structural rearrangement is crucial as it positions a conserved basic region of Dom34 where it would be near the peptidyl transferase center of the ribosome, suggesting a role in translation termination-like events.[6]
The interaction between Dom34 and Hbs1 is extensive, involving multiple domains on both proteins.[7] In the ribosome-bound state, three domains of Hbs1 interact with two domains of Dom34.[7] The binding is cooperative; the presence of GTP strengthens the affinity between the two proteins, and conversely, Dom34 acts as a GTP-dissociation inhibitor (GDI) for Hbs1, stabilizing its GTP-bound state.[6]
Quantitative Data Summary
The structural and biochemical studies of the Dom34-Hbs1 complex have yielded critical quantitative data that underpin our understanding of its function.
| Parameter | Organism/System | Value | Method | Reference |
| Structural Resolution | ||||
| Dom34-Hbs1 Complex | Schizosaccharomyces pombe | 2.74 Å | X-ray Crystallography | [6] |
| Dom34-Hbs1 on Yeast 80S | Saccharomyces cerevisiae | 3.3 Å | Cryo-EM | [7][8] |
| Biochemical/Kinetic Data | ||||
| Peptidyl-tRNA Release Rate | Saccharomyces cerevisiae | ~0.25 min⁻¹ (15-fold slower than eRF1:eRF3) | In vitro translation | [4] |
| Rli1 ATPase Activity | Saccharomyces cerevisiae | Stimulated by Dom34 and 80S ribosomes | ATPase Assay | [9] |
| Subunit Dissociation Rate | Saccharomyces cerevisiae | >10-fold acceleration by Rli1 (ATP-dependent) | In vitro translation | [9] |
The No-Go Decay (NGD) Pathway: A Mechanistic Overview
The Dom34-Hbs1 complex is a central player in resolving ribosomal stalls. The NGD pathway can be conceptualized as a multi-step process initiated by the recognition of a stalled ribosome.
-
Stall Recognition : A ribosome stalls on an mRNA due to features like stable secondary structures or chemical damage.[4]
-
Complex Recruitment : The GTP-bound Hbs1, in complex with Dom34, is recruited to the empty A-site of the stalled ribosome.[3][10] The tRNA-like structure of Dom34 facilitates this binding.[6]
-
GTP Hydrolysis and Dissociation : Productive interaction with the ribosome stimulates the GTPase activity of Hbs1.[4] Subsequent GTP hydrolysis is thought to lead to the dissociation of Hbs1.[10][11]
-
Recruitment of ABCE1/Rli1 : Dom34, now accommodated in the A-site, recruits the essential ABC-family ATPase, Rli1 (ABCE1 in mammals).[9][12]
-
Ribosome Dissociation : Rli1 utilizes the energy from ATP hydrolysis to promote the dissociation of the 80S ribosome into its 40S and 60S subunits.[9][10] This action also releases the mRNA and the attached peptidyl-tRNA.[4]
-
mRNA Degradation : Once the ribosome is removed, the now-exposed aberrant mRNA is targeted for degradation by cellular nucleases, such as the exosome.[3][5]
Key Experimental Protocols
The structural and functional characterization of the Dom34-Hbs1 interaction has relied on a combination of sophisticated biochemical and structural biology techniques.
Protocol 1: X-ray Crystallography of the Dom34-Hbs1 Complex
This protocol aims to determine the high-resolution atomic structure of the protein complex. (Adapted from methods described in[6]).
-
Protein Expression and Purification :
-
Co-express full-length S. pombe Dom34 and Hbs1 with N-terminal His-tags in E. coli BL21(DE3) cells.
-
Induce protein expression with IPTG and grow cells at a reduced temperature (e.g., 18°C) overnight.
-
Lyse cells by sonication in a buffer containing imidazole, protease inhibitors, and RNase A.
-
Purify the complex from the soluble lysate using Ni-NTA affinity chromatography.
-
Cleave the His-tags using a specific protease (e.g., TEV protease).
-
Further purify the complex using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization :
-
Concentrate the purified Dom34-Hbs1 complex to 10-15 mg/mL.
-
Incubate the complex with a non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP) to stabilize the complex.
-
Screen for crystallization conditions using the hanging-drop vapor diffusion method at 4°C. A typical condition might involve a reservoir solution of 0.1 M MES buffer (pH 6.5), 12% (w/v) PEG 8000, and 0.2 M ammonium sulfate.
-
-
Data Collection and Structure Determination :
-
Cryo-protect crystals using the reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data using software like HKL2000 or XDS.
-
Solve the structure by molecular replacement using homologous structures (e.g., eRF1, eRF3) as search models.
-
Refine the model against the diffraction data using programs like PHENIX or Refmac5, with manual model building in Coot.
-
Protocol 2: Cryo-EM of the Ribosome-Bound Dom34-Hbs1 Complex
This protocol is used to visualize the complex in its functional state, bound to a stalled ribosome. (Adapted from methods described in[7][8][13]).
-
Preparation of Stalled Ribosome-Nascent Chain Complexes (RNCs) :
-
Prepare yeast 80S ribosomes programmed with an mRNA engineered to induce stalling (e.g., containing a strong stem-loop or lacking a stop codon).
-
Use an in vitro translation system to generate RNCs where the ribosome is stalled at a specific position.
-
Purify the stalled RNCs through a sucrose cushion to remove untranslated components.
-
-
Complex Formation and Vitrification :
-
Incubate the purified RNCs with a molar excess of purified Dom34-Hbs1 complex and a non-hydrolyzable GTP analog (e.g., GDPNP) to lock the complex on the ribosome.
-
Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
-
Data Acquisition and Processing :
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Collect a large dataset of movie micrographs.
-
Perform motion correction and contrast transfer function (CTF) estimation on the movies.
-
Automatically pick particles representing the ribosome-Dom34-Hbs1 complex.
-
Perform several rounds of 2D and 3D classification to sort out homogeneous populations of particles.
-
Generate a high-resolution 3D reconstruction from the final particle set.
-
Dock the crystal structures of the ribosome and the Dom34-Hbs1 complex into the cryo-EM density map and refine the atomic model.
-
Conclusion and Future Directions
The combined insights from X-ray crystallography, cryo-EM, and biochemical assays have provided a detailed molecular picture of how the Dom34-Hbs1 complex recognizes and resolves stalled ribosomes. The structural mimicry of tRNA and its interaction with the ribosomal A-site are key to its function. The cooperative binding with Hbs1 and the subsequent recruitment of the Rli1/ABCE1 ATPase highlight a conserved mechanism for ribosome recycling across eukaryotes.
For drug development professionals, understanding the specific interfaces between Dom34, Hbs1, and the ribosome presents opportunities for therapeutic intervention. Modulating the activity of this complex could have implications for diseases where protein synthesis fidelity is compromised. Future research will likely focus on elucidating the dynamics of the complex during the entire rescue process at higher resolution and exploring its interactions with other factors in the broader mRNA quality control network.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dom34:hbs1 plays a general role in quality-control systems by dissociation of a stalled ribosome at the 3' end of aberrant mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into ribosomal rescue by Dom34 and Hbs1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Dom34 in the Surveillance and Degradation of Truncated Messenger RNAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the multifaceted role of the Dom34 protein in concert with its partner Hbs1 in the eukaryotic No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways. These mRNA surveillance mechanisms are critical for maintaining cellular homeostasis by targeting and eliminating aberrant messenger RNAs (mRNAs) that can arise from premature transcription termination, mRNA damage, or the presence of strong secondary structures that stall translating ribosomes. The Dom34/Hbs1 complex is a key player in ribosome rescue, facilitating the dissociation of stalled 80S ribosomes from truncated mRNAs, thereby allowing for the degradation of the faulty message and the recycling of the ribosomal subunits. This document details the molecular mechanisms of Dom34-mediated decay, presents quantitative data on the kinetics of these processes, outlines detailed experimental protocols for their study, and provides visual representations of the key pathways and workflows.
Introduction
The fidelity of protein synthesis is paramount for cellular function. Eukaryotic cells have evolved sophisticated mRNA surveillance systems to identify and eliminate aberrant transcripts that could otherwise lead to the production of non-functional or potentially toxic truncated proteins. Two major pathways that deal with ribosomes stalled on mRNA are the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways. A central player in both of these processes is the Dom34 protein (also known as Pelota in mammals), which, in complex with Hbs1, recognizes and resolves stalled ribosomal complexes on truncated mRNAs.
This guide will explore the biochemical activities of the Dom34/Hbs1 complex, its interaction with the ribosome and other decay factors, and the downstream consequences for the aberrant mRNA and the nascent polypeptide chain.
Molecular Mechanism of Dom34 in Truncated mRNA Decay
The Dom34/Hbs1 complex functions as a ribosome rescue factor. When a ribosome stalls on a truncated mRNA that lacks a stop codon, the A site of the ribosome remains empty. The Dom34/Hbs1 complex, which is structurally similar to the eRF1/eRF3 translation termination complex, recognizes this stalled state. Binding of Dom34/Hbs1 to the stalled ribosome is a critical step that initiates a cascade of events leading to the resolution of the stalled complex.
Upon engagement with the ribosome, and in conjunction with the ATPase ABCE1 (Rli1 in yeast), the Dom34/Hbs1 complex promotes the dissociation of the 80S ribosome into its 40S and 60S subunits. This action releases the truncated mRNA and the associated peptidyl-tRNA. The released mRNA is then accessible to cellular exonucleases for degradation, and the ribosomal subunits can re-enter the pool of translating ribosomes.
Quantitative Data on Dom34-Mediated Processes
The efficiency and kinetics of Dom34-mediated ribosome rescue and subsequent mRNA decay have been investigated through various in vitro and in vivo studies. The following tables summarize key quantitative findings.
| Parameter | Value | Organism/System | Reference |
| Rate of Dom34/Hbs1/Rli1-mediated ribosome splitting | ~0.91 min⁻¹ | Yeast (in vitro) | [1] |
| Rate of eRF1:eRF3-mediated peptide release | ~3.7 min⁻¹ | Yeast (in vitro) | [2] |
| Rate of Dom34:Hbs1-promoted peptidyl-tRNA release | ~0.24 min⁻¹ (15-fold slower than eRF1:eRF3) | Yeast (in vitro) | [2] |
| Rate of eRF1(AGQ):eRF3-promoted peptidyl-tRNA release | ~0.012 min⁻¹ | Yeast (in vitro) | [2] |
Table 1: Kinetic parameters of ribosome rescue and related processes.
| Observation | Footprint Size | Condition | Organism | Reference |
| Single ribosome on truncated mRNA | 15-18 nt | Dom34-dependent rescue | Yeast | [3] |
| Canonical ribosome footprint | ~28 nt | Standard translation | Yeast | [3] |
| Stacked ribosome footprint (disome) | 40-65 nt | Ribosome stalling in dom34Δ | Yeast | [3] |
| Ribosomes lacking A-site tRNA | ~21 nt | Cellular stress | Yeast | [4] |
Table 2: Ribosome footprint sizes associated with Dom34 activity and ribosome stalling.
| Observation | Location | Context | Organism | Reference |
| NGD endonucleolytic cleavage | 8 nucleotides upstream of the first P-site residue | Within the mRNA exit tunnel of the ribosome | Yeast | [5][6] |
Table 3: Location of endonucleolytic cleavage in No-Go Decay.
Signaling Pathways and Experimental Workflows
No-Go and Non-Stop Decay Pathway
This pathway illustrates the recognition of a stalled ribosome on a truncated mRNA by the Dom34/Hbs1 complex, leading to ribosome dissociation and subsequent degradation of the mRNA.
Figure 1: The No-Go and Non-Stop Decay pathway initiated by Dom34/Hbs1.
Experimental Workflow for Ribosome Profiling
This diagram outlines the major steps involved in a ribosome profiling experiment designed to identify sites of ribosome stalling that are targets of Dom34.
Figure 2: Workflow for identifying Dom34 targets using ribosome profiling.
Experimental Protocols
In Vitro Transcription of Truncated mRNA
This protocol describes the generation of truncated mRNA substrates for use in in vitro decay and translation assays.
Materials:
-
Linearized plasmid DNA containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Set up a 20 µL transcription reaction containing 1 µg of linearized plasmid DNA, 2 µL of 10x transcription buffer, 2 µL of each 10 mM NTP, 1 µL of RNase inhibitor, and 2 µL of T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water and quantify its concentration using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
In Vitro mRNA Decay Assay
This assay measures the degradation rate of a truncated mRNA in the presence of cell extracts.
Materials:
-
In vitro transcribed, 32P-labeled truncated mRNA
-
Yeast cell lysate (from wild-type and dom34Δ strains)
-
Decay buffer (20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)2, 2 mM DTT)
-
Proteinase K
-
Urea loading buffer
-
Polyacrylamide gel (6%) containing 8 M urea
Procedure:
-
Prepare reaction mixtures by combining 5 µL of cell lysate with 5 µL of decay buffer.
-
Initiate the decay reaction by adding 1 µL of 32P-labeled truncated mRNA (~10,000 cpm) to each reaction mixture.
-
Incubate the reactions at 25°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 10 µL aliquot and stop the reaction by adding it to 10 µL of Proteinase K solution and incubating at 50°C for 20 minutes.
-
Add 20 µL of urea loading buffer to each stopped reaction.
-
Resolve the RNA fragments by electrophoresis on a 6% polyacrylamide/8 M urea gel.
-
Visualize the RNA bands by autoradiography and quantify the band intensities to determine the mRNA half-life.
Co-immunoprecipitation of Dom34-Hbs1 Complex
This protocol is for isolating the Dom34-Hbs1 complex from cell lysates to identify interacting proteins.
Materials:
-
Yeast cells expressing FLAG-tagged Dom34
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Anti-FLAG M2 affinity gel
-
Wash buffer (Lysis buffer with 0.1% Triton X-100)
-
Elution buffer (100 mM glycine pH 3.5 or 3xFLAG peptide)
-
SDS-PAGE loading buffer
Procedure:
-
Grow yeast cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the cleared lysate with anti-FLAG M2 affinity gel for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins using elution buffer. If using glycine, neutralize the eluate immediately with 1M Tris-HCl pH 8.0.
-
Add SDS-PAGE loading buffer to the eluate, boil for 5 minutes, and analyze by SDS-PAGE and Western blotting using antibodies against Hbs1 and other potential interactors.
Ribosome Profiling of Stalled Ribosomes
This protocol is adapted for the specific purpose of identifying ribosome footprints that accumulate in the absence of Dom34.
Materials:
-
Yeast cultures (wild-type and dom34Δ)
-
Cycloheximide
-
Lysis buffer for ribosome profiling
-
RNase I
-
Sucrose solutions for density gradient
-
RNA extraction and library preparation kits
Procedure:
-
Treat yeast cultures with cycloheximide (100 µg/mL) for 2 minutes to arrest ribosomes.
-
Harvest cells and lyse them in a buffer containing cycloheximide.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Layer the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and ribosomal subunits.
-
Fractionate the gradient and collect the monosome peak.
-
Extract the RNA from the monosome fraction to isolate ribosome-protected footprints (RPFs).
-
Perform size selection to enrich for RPFs (typically 28-30 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription and PCR to generate a cDNA library.
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the yeast genome to determine the positions of the stalled ribosomes. Compare the ribosome occupancy profiles between wild-type and dom34Δ strains to identify sites of Dom34-dependent ribosome rescue.
Conclusion
The Dom34/Hbs1 complex is a linchpin in the cellular machinery that ensures the quality of the translatome. By efficiently recognizing and resolving stalled ribosomes on truncated mRNAs, this complex prevents the accumulation of aberrant proteins and maintains the integrity of the protein synthesis machinery. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of mRNA surveillance and ribosome rescue. A deeper understanding of these pathways not only illuminates fundamental cellular processes but also opens avenues for therapeutic interventions in diseases where protein quality control is compromised.
References
- 1. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution ribosome profiling defines discrete ribosome elongation states and translational regulation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No-Go Decay mRNA cleavage in the ribosome exit tunnel produces 5′-OH ends phosphorylated by Trl1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Role of Dom34 in 3' Untranslated Regions: A Technical Guide to Ribosome Rescue and Quality Control
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the critical function of the Dom34 protein in the 3' untranslated regions (3' UTRs) of messenger RNA (mRNA). This document, intended for researchers, scientists, and professionals in drug development, elucidates the molecular mechanisms by which Dom34 and its homolog, Pelota, contribute to cellular homeostasis by rescuing stalled ribosomes and ensuring the fidelity of protein synthesis.
The guide provides an in-depth analysis of the Dom34-mediated ribosome rescue pathway, a crucial component of the cell's mRNA surveillance system. It highlights the process by which ribosomes, after failing to terminate translation correctly at the stop codon, can translocate into the 3' UTR and stall, often near the poly(A) tail. The Dom34 protein, in concert with its partner Hbs1, recognizes these stalled ribosomes and facilitates their dissociation, allowing the ribosomal subunits to be recycled for future rounds of translation. This quality control mechanism prevents the accumulation of non-functional ribosomal complexes and the potential production of aberrant proteins.
A central feature of this technical guide is the presentation of quantitative data from key studies, summarized in structured tables for clear comparison. This data, primarily derived from ribosome profiling experiments, demonstrates the significant enrichment of ribosomes in the 3' UTRs of genes in cells lacking functional Dom34.
Furthermore, the guide offers detailed experimental protocols for the primary methodologies used to investigate Dom34 function. These include step-by-step instructions for ribosome profiling, RNA immunoprecipitation (RIP), and 3' UTR-luciferase reporter assays. To aid in the conceptual understanding of these processes, the document includes visualizations of the signaling pathways and experimental workflows generated using the Graphviz DOT language.
Core Function and Mechanism of Dom34 in 3' UTRs
Dom34, known as Pelota in higher eukaryotes, is a key player in the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways.[1] Its primary function in the context of the 3' UTR is to resolve ribosome stalls that occur downstream of the coding sequence.[2][3] This process is essential for maintaining a pool of translation-competent ribosomes and for clearing aberrant mRNA-ribosome complexes.
The prevailing model suggests that after a ribosome completes translation of the open reading frame (ORF), it should be released from the mRNA in a process involving release factors. However, if this termination and recycling process fails, the ribosome can continue to scan or translocate into the 3' UTR.[2] Upon encountering obstacles such as secondary structures or the beginning of the poly(A) tail, the ribosome stalls. The Dom34:Hbs1 complex recognizes this stalled state and, in conjunction with the ATPase Rli1 (ABCE1 in humans), promotes the dissociation of the 80S ribosome into its 40S and 60S subunits.[2][4] These subunits are then free to re-enter the pool of active ribosomes.
Quantitative Data Presentation
The most direct evidence for Dom34's function in 3' UTRs comes from ribosome profiling studies, which map the positions of ribosomes on mRNAs at a genome-wide scale. In yeast strains where the DOM34 gene is deleted (dom34Δ), a significant increase in ribosome density is observed in the 3' UTRs of many genes compared to wild-type strains.
Table 1: Enrichment of Ribosome Footprints in 3' UTRs of dom34Δ Yeast
| Gene | Fold Enrichment in 3' UTR (dom34Δ vs. WT) | Description |
| SGE1 | > 3 | Gene showing significant ribosome accumulation near the end of the 3' UTR in the absence of Dom34.[2] |
| CPR5 | > 3 | Another example of a gene with pronounced 3' UTR ribosome stalling in dom34Δ cells.[2] |
| Overall | ~11% of genes show > 3-fold enrichment | A substantial fraction of the transcriptome is affected by the loss of Dom34-mediated ribosome rescue.[2] |
Data is conceptually represented from findings in Guydosh and Green, 2014.
Mandatory Visualizations
To visually represent the complex molecular processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Dom34-Mediated Ribosome Rescue Pathway in the 3' UTR.
Caption: Experimental Workflow for Ribosome Profiling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Dom34 function in 3' UTRs.
Ribosome Profiling
Ribosome profiling allows for a "snapshot" of all ribosomes actively translating in a cell at a specific moment. This technique is pivotal for identifying the precise locations of ribosome stalling.
1. Cell Growth and Harvesting:
-
Grow Saccharomyces cerevisiae strains (wild-type and dom34Δ) in appropriate media to mid-log phase.
-
Treat cells with cycloheximide (100 µg/mL) for a short period (e.g., 2 minutes) to arrest translating ribosomes.
-
Harvest cells rapidly by vacuum filtration and immediately flash-freeze in liquid nitrogen.
2. Cell Lysis and Ribosome Footprint Generation:
-
Lyse frozen cell pellets by cryogenic milling or in the presence of lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide).
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The amount of RNase I and digestion time must be optimized to ensure complete digestion of unprotected RNA while preserving ribosome integrity.
-
Stop the digestion by adding a potent RNase inhibitor.
3. Monosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose density gradient (e.g., 10-50%).
-
Centrifuge at high speed (e.g., 40,000 rpm for 3 hours at 4°C) to separate polysomes, monosomes, and ribosomal subunits.
-
Fractionate the gradient and collect the 80S monosome peak, monitoring absorbance at 260 nm.
4. RNA Extraction and Library Preparation:
-
Extract RNA from the collected monosome fractions using a method suitable for small RNAs (e.g., hot acid phenol-chloroform extraction followed by precipitation).
-
Purify the ribosome-protected footprints (RPFs), which are typically 28-30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
5. Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Remove adapter sequences from the reads.
-
Align the sequencing reads to the reference genome and transcriptome.
-
Calculate ribosome density for each gene, normalizing for gene length and sequencing depth.
-
Compare ribosome occupancy in the 3' UTRs between wild-type and dom34Δ samples to identify genes with significant enrichment of stalled ribosomes.
RNA Immunoprecipitation (RIP)
RIP is used to identify the specific RNAs that are physically associated with a protein of interest in vivo. This method can be used to confirm the direct interaction of Dom34 with mRNAs containing stalled ribosomes in their 3' UTRs.
1. Cell Crosslinking and Lysis:
-
Grow yeast cells expressing an epitope-tagged version of Dom34 (e.g., Dom34-FLAG).
-
Crosslink protein-RNA interactions by treating cells with formaldehyde (1% final concentration) for a defined period (e.g., 20-30 minutes) at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and RNase inhibitors.
-
Shear the chromatin and other cellular components by sonication or enzymatic digestion to solubilize the protein-RNA complexes.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with non-specific IgG and protein A/G beads to reduce background binding.
-
Incubate the pre-cleared lysate with an antibody specific to the epitope tag (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation. A mock immunoprecipitation with non-specific IgG should be performed in parallel as a negative control.
-
Add protein A/G beads to capture the antibody-protein-RNA complexes.
3. Washing and Elution:
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins and RNAs.
-
Elute the immunoprecipitated complexes from the beads.
4. RNA Purification and Analysis:
-
Reverse the formaldehyde crosslinks by heating the eluate in the presence of a high salt concentration and proteinase K.
-
Purify the co-immunoprecipitated RNA using a standard RNA extraction method.
-
Analyze the purified RNA by reverse transcription-quantitative PCR (RT-qPCR) using primers specific to the 3' UTRs of genes identified as potential Dom34 targets from ribosome profiling data. An enrichment of a specific 3' UTR sequence in the Dom34-IP sample compared to the IgG control indicates a direct or indirect interaction.
3' UTR Dual-Luciferase Reporter Assay
This assay is used to functionally assess the impact of a 3' UTR sequence on translation and its regulation by factors like Dom34.
1. Plasmid Construction:
-
Clone the 3' UTR of a gene of interest (e.g., one that shows high ribosome occupancy in dom34Δ cells) downstream of a firefly luciferase reporter gene in a yeast expression vector.
-
As a control, a second reporter, Renilla luciferase, driven by a constitutive promoter, is often included on the same or a separate plasmid to normalize for transfection efficiency and general transcriptional and translational rates.[5][6]
2. Yeast Transformation and Culture:
-
Transform the reporter plasmids into wild-type and dom34Δ yeast strains.
-
Grow the transformed yeast cells under selective conditions to mid-log phase.
3. Cell Lysis and Luciferase Assay:
-
Harvest the cells and prepare cell lysates using a passive lysis buffer.
-
Measure the firefly luciferase activity in the lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
4. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.
-
Compare the normalized luciferase activity between the wild-type and dom34Δ strains. A significant difference in the reporter activity would suggest that Dom34 plays a role in regulating the translation or stability of the mRNA containing the specific 3' UTR. For instance, if ribosomes stall in the 3' UTR in the absence of Dom34, this might lead to reduced protein output from the reporter construct, resulting in lower luciferase activity in the dom34Δ strain.
This technical guide provides a foundational understanding of the crucial role of Dom34 in maintaining translational fidelity through its activity in the 3' UTR. The presented data, visualizations, and detailed protocols offer a valuable resource for researchers investigating mRNA quality control, ribosome rescue, and the development of novel therapeutic strategies targeting these pathways.
References
- 1. Translation of poly(A) tails leads to precise mRNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dom34 rescues ribosomes in 3' untranslated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dom34 Homologues in Yeast and Mammalian Systems: A Technical Guide to the Core of Ribosome Rescue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dom34 and its mammalian homologue Pelota, core components of the ribosome-associated quality control (RQC) system. In conjunction with their partner proteins Hbs1 and its mammalian homologue Hbs1L, these factors play a crucial role in rescuing stalled ribosomes, a process vital for cellular homeostasis. Deficiencies in these pathways have been linked to developmental defects and disease, highlighting their potential as therapeutic targets. This document details the molecular mechanisms of No-Go Decay (NGD) and Non-Stop Decay (NSD), presents quantitative data on the key players, provides detailed experimental protocols for studying these pathways, and visualizes the core processes through signaling and workflow diagrams.
Introduction to Dom34/Pelota and Ribosome Quality Control
Eukaryotic cells have evolved sophisticated mRNA surveillance mechanisms to ensure the fidelity of protein synthesis and to prevent the accumulation of potentially toxic truncated proteins. Two key pathways, No-Go Decay (NGD) and Non-Stop Decay (NSD), target mRNAs that cause ribosomes to stall during elongation.[1][2] The central players in these rescue operations are the Dom34 (in yeast) and Pelota (in mammals) proteins, which act in concert with the GTPase Hbs1 (Hbs1L in mammals).[1][2]
Structurally, the Dom34:Hbs1 complex is homologous to the translation termination factors eRF1 and eRF3.[2][3] Dom34 shares structural similarity with eRF1, while Hbs1 is a member of the eRF3-related GTPase family.[2] This structural mimicry is central to their function in recognizing and acting upon stalled ribosomes. The Dom34/Pelota and Hbs1/Hbs1L complex binds to the A site of a stalled ribosome, initiating a cascade of events that leads to the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA.[2][4]
In mammalian systems, the functional importance of this pathway is underscored by the severe consequences of its disruption. Deficiency in HBS1L in humans leads to a range of congenital anomalies, developmental delay, and growth restriction.[5] Intriguingly, Hbs1L deficiency also results in the depletion of the Pelota protein, suggesting a role for Hbs1L in stabilizing its binding partner.[5]
This guide will delve into the technical details of the Dom34/Pelota-mediated ribosome rescue pathways, providing the necessary information for researchers to design and execute experiments in this critical area of cell biology.
Molecular Mechanisms: No-Go and Non-Stop Decay
No-Go Decay (NGD)
NGD is triggered when a ribosome encounters an obstacle on the mRNA that impedes its forward movement. Such obstacles can include strong secondary structures, chemical damage, or stretches of rare codons.[2] The Dom34:Hbs1 complex is a key factor in resolving these stalled ribosomes.[2][4] While initially implicated in the endonucleolytic cleavage of the problematic mRNA, it is now understood that the primary role of Dom34:Hbs1 is to promote the dissociation of the ribosomal subunits and the drop-off of the peptidyl-tRNA.[2]
Non-Stop Decay (NSD)
NSD targets mRNAs that lack a stop codon, causing the ribosome to translate through the 3' untranslated region (UTR) and into the poly(A) tail. The ribosome eventually stalls at the 3' end of the mRNA. In yeast, the protein Ski7 is a key player in NSD; however, Ski7 is not conserved in mammals.[1] In mammalian cells, the Hbs1L-Pelota complex fulfills this role, binding to the stalled ribosome at the 3' end of the non-stop mRNA and recruiting the exosome-Ski complex to degrade the aberrant transcript.[1]
Quantitative Data
The following tables summarize key quantitative parameters related to the function of Dom34 and its homologues.
Table 1: Kinetic Parameters of Ribosome Rescue
| Parameter | Yeast (Dom34:Hbs1) | Mammalian (Pelota:Hbs1L) | Reference(s) |
| Ribosome Splitting Rate (Stm1-bound ribosomes) | ~0.91 min⁻¹ (with Rli1) | Not available | [4] |
| Ribosome Splitting Rate (Elongating ribosomes) | ~1.6 min⁻¹ (with Rli1) | Not available | [4] |
| Effect of Dom34 Deletion on Ribosome Dissociation Rate | ~50-fold decrease | Not available | [4] |
| Effect of Rli1 Deletion on Ribosome Dissociation Rate | ~40-fold decrease | Not available | [4] |
| Peptidyl-tRNA Release Rate | ~0.21 min⁻¹ | Not available | [2] |
| Comparison to eRF1:eRF3 Peptide Release Rate | ~15-fold slower | Not available | [2] |
| eRF1:eRF3 Peptide Release Rate | ~3.7 min⁻¹ | Not available | [2] |
Table 2: Protein Abundance
| Protein | Organism | Abundance (molecules per cell) | Method | Reference(s) |
| Dom34 | Saccharomyces cerevisiae | 4,837 +/- 967 | GFP-based fluorescence | [6] |
| Hbs1 | Saccharomyces cerevisiae | Data available in PaxDb | Various | [7] |
| Pelota | Homo sapiens | Not available | - | - |
| Hbs1L | Homo sapiens | Not available | - | - |
Note: Protein abundance can vary significantly depending on growth conditions and cellular state.
Signaling Pathways and Experimental Workflows
No-Go Decay (NGD) Pathway
Caption: The No-Go Decay (NGD) pathway for ribosome rescue.
Non-Stop Decay (NSD) Pathway (Mammalian)
Caption: The mammalian Non-Stop Decay (NSD) pathway.
Experimental Workflow: Ribosome Profiling for NGD Analysis
Caption: A typical workflow for ribosome profiling to study NGD.
Experimental Protocols
In Vitro Ribosome Splitting Assay
This protocol is adapted from methodologies used to study ribosome dissociation by Dom34:Hbs1 and Rli1.[4]
Objective: To quantitatively measure the dissociation of 80S ribosomes into 40S and 60S subunits mediated by Dom34:Hbs1 and Rli1.
Materials:
-
Purified 80S ribosomes (radiolabeled, e.g., with ³²P)
-
Purified recombinant Dom34, Hbs1, and Rli1 proteins
-
ATP and GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Sucrose gradient solutions (e.g., 10% and 30% sucrose in reaction buffer)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the radiolabeled 80S ribosomes with the purified Dom34, Hbs1, and Rli1 proteins in the reaction buffer. Include ATP and GTP. Set up control reactions lacking one or more of the protein components.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 30°C) for various time points.
-
Quenching: Stop the reactions by placing the tubes on ice.
-
Sucrose Gradient Centrifugation: Carefully layer each reaction mixture onto a 10-30% sucrose gradient. Centrifuge at high speed (e.g., 40,000 rpm) for a sufficient time to separate 80S, 60S, and 40S particles.
-
Fractionation and Analysis: Fractionate the gradients from top to bottom. Determine the amount of radioactivity in each fraction using a scintillation counter.
-
Quantification: Calculate the percentage of dissociated ribosomes by comparing the radioactivity in the 40S and 60S peaks to the total radioactivity in the gradient. Plot the percentage of dissociation over time to determine the rate of ribosome splitting.
Ribosome Profiling for Identifying Stalled Ribosomes
This protocol provides a general framework for ribosome profiling experiments aimed at identifying Dom34-dependent ribosome stall sites.
Objective: To identify the specific mRNA locations where ribosomes stall in the absence of Dom34.
Materials:
-
Yeast or mammalian cells (wild-type and dom34Δ or shRNA knockdown)
-
Cycloheximide
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions
-
RNA purification kits
-
Reagents for library preparation (adapters, reverse transcriptase, PCR primers, etc.)
-
High-throughput sequencer
Procedure:
-
Cell Culture and Harvest: Grow wild-type and dom34Δ cells to mid-log phase. Treat with cycloheximide to arrest translating ribosomes. Harvest the cells by rapid filtration or centrifugation at 4°C.
-
Cell Lysis: Lyse the cells in a buffer containing cycloheximide.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This will generate monosomes.
-
Monosome Isolation: Separate monosomes from polysomes and other cellular components by sucrose density gradient centrifugation. Isolate the monosome fraction.
-
Ribosome Footprint Extraction: Extract the mRNA fragments (ribosome footprints) protected by the isolated monosomes.
-
Size Selection: Purify the ribosome footprints of the expected size (~28-30 nucleotides) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation: a. Ligate a 3' adapter to the purified footprints. b. Perform reverse transcription to generate cDNA. c. Circularize the cDNA. d. Amplify the library by PCR.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: a. Align the sequencing reads to the transcriptome. b. Determine the density of ribosome footprints at each codon position. c. Compare the footprint density between wild-type and dom34Δ samples to identify sites of increased ribosome occupancy in the mutant, indicating stall sites that are normally resolved by Dom34.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of Ribosome-Dom34 Complexes
This protocol outlines the general steps for preparing vitrified samples of ribosome-Dom34 complexes for structural analysis by cryo-EM.
Objective: To obtain high-resolution structural information of the Dom34:Hbs1 complex bound to a stalled ribosome.
Materials:
-
Purified stalled ribosome-nascent chain complexes (RNCs)
-
Purified recombinant Dom34 and Hbs1 proteins
-
Non-hydrolyzable GTP analog (e.g., GMPPNP)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
Procedure:
-
Complex Formation: Incubate the purified RNCs with Dom34, Hbs1, and a non-hydrolyzable GTP analog to form a stable stalled ribosome-rescue factor complex.
-
Grid Preparation: a. Glow-discharge the cryo-EM grids to make the surface hydrophilic. b. Apply a small volume (3-4 µL) of the complex solution to the grid.
-
Blotting and Plunging: a. In a vitrification device, blot away excess liquid with filter paper to create a thin film of the sample. b. Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.
-
Grid Storage and Screening: Store the vitrified grids in liquid nitrogen. Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.
-
Data Collection: Collect high-resolution images of the vitrified particles for subsequent 3D reconstruction.
Conclusion and Future Directions
The Dom34/Pelota and Hbs1/Hbs1L machinery represents a fundamental and highly conserved system for maintaining cellular protein homeostasis. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative aspects, and experimental approaches for studying these critical ribosome rescue factors. The provided protocols and diagrams serve as a foundation for researchers to further investigate the intricate details of NGD and NSD.
Future research in this field will likely focus on several key areas. A more precise quantification of the binding affinities and in vivo concentrations of the core components in both yeast and mammalian systems is needed to develop more accurate kinetic models of ribosome rescue. The identification of the full spectrum of cellular mRNAs that are targeted by these pathways under various stress conditions will provide deeper insights into their physiological roles. Furthermore, elucidating the detailed structural dynamics of the ribosome in complex with the rescue factors during the entire process of stalling, recognition, and dissociation will be crucial for a complete mechanistic understanding. From a drug development perspective, a deeper understanding of the regulation and key interaction interfaces of the Dom34/Pelota-Hbs1/Hbs1L complex could pave the way for the development of novel therapeutics that modulate protein synthesis for the treatment of various diseases, including cancer and developmental disorders.
References
- 1. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ribosomal rescue by Dom34 and Hbs1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Hbs1L deficiency causes congenital anomalies and developmental delay associated with Pelota depletion and 80S monosome accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pax-db.org [pax-db.org]
The Core Mechanism of Dom34-Mediated Ribosome Dissociation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of protein synthesis is paramount for cellular function. Ribosomes, the molecular machines responsible for translation, can stall on messenger RNA (mRNA) transcripts for various reasons, including mRNA secondary structures, chemical damage, or the absence of a stop codon. Such stalled ribosomes represent a bottleneck in the translation process and can lead to the production of aberrant, potentially toxic proteins. To counteract this, eukaryotic cells have evolved sophisticated quality control mechanisms to rescue stalled ribosomes and degrade the problematic mRNA. A key player in this process is the Dom34-Hbs1 complex, which, in concert with the ATPase Rli1 (also known as ABCE1), mediates the dissociation of stalled 80S ribosomes. This technical guide provides an in-depth exploration of the molecular mechanism of Dom34-mediated ribosome dissociation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
The Molecular Machinery: Dom34, Hbs1, and Rli1
The ribosome rescue pathway mediated by Dom34 involves a coordinated effort of three principal proteins:
-
Dom34 (Pelota in higher eukaryotes): A protein with structural homology to the eukaryotic translation release factor 1 (eRF1). Dom34 is central to recognizing the stalled state of the ribosome.
-
Hbs1: A GTPase with homology to the eukaryotic translation release factor 3 (eRF3). Hbs1 forms a complex with Dom34 and its GTPase activity is crucial for the initial steps of ribosome binding and recognition.
-
Rli1 (ABCE1 in mammals): An essential and highly conserved ATP-binding cassette (ABC) E-family protein. Rli1 is the primary factor that drives the ATP-dependent dissociation of the ribosomal subunits.
This rescue system is integral to several mRNA surveillance pathways, including No-Go Decay (NGD), which targets mRNAs with strong secondary structures or other obstacles to elongation, and Non-Stop Decay (NSD), which deals with mRNAs lacking a stop codon.[1][2][3] Beyond these quality control pathways, the Dom34-Hbs1-Rli1 system also plays a role in recycling ribosomes that accumulate in an inactive state during cellular stress, such as glucose starvation, thereby facilitating the restart of translation upon stress relief.[4][5][6][7]
The Mechanism of Dissociation: A Step-by-Step Breakdown
The dissociation of a stalled 80S ribosome by the Dom34-Hbs1-Rli1 complex is a multi-step, energy-dependent process involving GTP and ATP hydrolysis. The current model, supported by biochemical and structural studies, outlines the following sequence of events:[4][7]
-
Recognition and Binding: The Dom34:Hbs1 complex, with Hbs1 in its GTP-bound state, recognizes and binds to the A site of a stalled ribosome.[8] This binding is generally independent of the specific codon in the A site.[1] Cryo-electron microscopy (cryo-EM) studies have revealed that the Dom34-Hbs1 complex mimics the structure of the eRF1-eRF3 termination complex.[9]
-
GTP Hydrolysis and Conformational Change: Upon binding to the ribosome, the GTPase activity of Hbs1 is stimulated.[1] GTP hydrolysis leads to a conformational change in the complex and the subsequent dissociation of Hbs1 from the ribosome.[4]
-
Recruitment of Rli1: The Dom34-ribosome complex is now primed for the binding of the ATPase Rli1.[8]
-
ATP-Dependent Subunit Dissociation: Rli1 binds to the Dom34-bound ribosome and utilizes the energy from ATP hydrolysis to drive the dissociation of the 80S ribosome into its 40S and 60S subunits.[4][8] This splitting event also facilitates the release of the peptidyl-tRNA and the mRNA from the dissociated subunits.[1]
This intricate mechanism ensures that stalled ribosomes are efficiently recycled, making the ribosomal subunits available for new rounds of translation and preventing the accumulation of potentially harmful truncated proteins.
Quantitative Analysis of Dom34-Mediated Ribosome Dissociation
The efficiency and kinetics of Dom34-mediated ribosome dissociation have been quantified through various in vitro reconstitution experiments. The following tables summarize key quantitative data from these studies.
| Parameter | Condition | Observed Rate Constant (min⁻¹) | Reference |
| Peptidyl-tRNA Release | Dom34:Hbs1 | ~0.21 | [1] |
| eRF1(AGQ):eRF3 (catalytically inactive) | ~0.012 | [1] | |
| Subunit Dissociation | Dom34:Hbs1 | ~0.15 | [1] |
| Ribosome Splitting of Stm1-bound Ribosomes | Dom34/Hbs1/Rli1 | ~0.91 | [4][10] |
| - Dom34 | ~50-fold decrease | [4][10] | |
| - Rli1 | ~40-fold decrease | [4][10] | |
| + GDPNP (non-hydrolyzable GTP analog) | ~3-fold decrease | [4] | |
| Rli1-mediated Acceleration of Subunit Dissociation | Rli1 stimulation of Dom34:Hbs1 activity | ~19-fold increase | [8] |
Key Experimental Protocols
The study of Dom34-mediated ribosome dissociation relies on a combination of biochemical and structural biology techniques. Below are overviews of the key experimental protocols.
In Vitro Reconstitution of Ribosome Dissociation
This assay is fundamental to studying the activity of the Dom34-Hbs1-Rli1 complex.
-
Preparation of Components:
-
Purify recombinant Dom34, Hbs1, and Rli1 proteins.
-
Prepare stalled 80S ribosome complexes. This can be achieved by using mRNAs lacking a stop codon, mRNAs with strong secondary structures, or by depleting specific aminoacyl-tRNAs. Ribosomes are often radioactively labeled (e.g., with ³²P) for detection.[4]
-
-
Dissociation Reaction:
-
Incubate the stalled 80S ribosomes with purified Dom34, Hbs1, and Rli1 in a reaction buffer containing GTP and ATP.
-
Reactions are typically carried out at a controlled temperature (e.g., 30°C) and samples are taken at various time points.
-
-
Analysis of Dissociation:
-
The dissociation of the 80S ribosome into 40S and 60S subunits can be analyzed by sucrose density gradient centrifugation or native gel electrophoresis.[1][4]
-
In sucrose gradient analysis, the reaction mixture is layered onto a continuous sucrose gradient (e.g., 10-50%) and centrifuged at high speed. The gradient is then fractionated, and the amount of radioactivity in the 80S, 60S, and 40S peaks is quantified.
-
Native gel electrophoresis allows for the separation of the 80S, 60S, and 40S particles based on their size and shape, providing a method to monitor the disappearance of the 80S complex over time.[1]
-
Sucrose Gradient Analysis of Ribosomes
This technique is widely used to separate ribosomal subunits and polysomes.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 7-47% or 15-50%) in ultracentrifuge tubes.[2][5][11] The gradients are typically prepared a day in advance to allow for diffusion to create a continuous gradient.
-
Sample Preparation and Loading:
-
Cell lysates are prepared in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
-
The lysate is clarified by centrifugation and a specific amount (e.g., 10 A₂₆₀ units) is carefully layered on top of the sucrose gradient.
-
-
Ultracentrifugation: The gradients are centrifuged at high speed (e.g., 39,000 rpm) for several hours at 4°C.[11]
-
Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The collected fractions can be further analyzed by western blotting for the presence of specific proteins or by RT-qPCR to determine the distribution of specific mRNAs.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome Complexes
Cryo-EM has been instrumental in visualizing the structural intermediates of the Dom34-mediated ribosome rescue process.
-
Sample Preparation:
-
A purified and concentrated sample of the stalled ribosome complex bound to Dom34-Hbs1 is prepared. The concentration typically ranges from 0.5 to 5 mg/mL.[12]
-
The buffer should be optimized for cryo-EM, often with low ionic strength and avoiding high concentrations of cryoprotectants like glycerol or sucrose.[12]
-
-
Grid Preparation and Vitrification:
-
A small volume (3-5 µL) of the sample is applied to a glow-discharged EM grid.[13]
-
Excess liquid is blotted away to create a thin film of the sample.
-
The grid is then rapidly plunged into liquid ethane, which is cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complexes in a thin layer of amorphous ice.[7][13]
-
-
Data Collection and Analysis:
-
The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
Thousands of images of individual ribosome particles are collected.
-
These images are then computationally processed and averaged to generate a high-resolution 3D reconstruction of the ribosome complex.
-
Visualizing the Process: Diagrams and Workflows
Signaling Pathway of Dom34-Mediated Ribosome Dissociation
Caption: The sequential steps of Dom34-mediated ribosome dissociation.
General Experimental Workflow for Studying Ribosome Dissociation
Caption: Workflow for biochemical and structural analysis of ribosome dissociation.
Conclusion and Future Directions
The Dom34-Hbs1-Rli1 pathway represents a critical surveillance and recycling mechanism that maintains the integrity of the cellular translation machinery. A thorough understanding of this process, from its molecular choreography to its kinetics, is essential for researchers in the fields of molecular biology, biochemistry, and drug development. The methodologies outlined in this guide provide a robust framework for investigating this and other ribosome-associated quality control pathways.
Future research in this area will likely focus on several key aspects. High-resolution structural studies of the complete ribosome rescue complex, including Rli1, will provide further mechanistic insights. Investigating the interplay between the Dom34-mediated pathway and other cellular stress responses will be crucial for understanding its role in a broader physiological context. Furthermore, given the conservation of this pathway, it represents a potential target for therapeutic intervention in diseases characterized by aberrant protein synthesis or cellular stress. The continued application of quantitative biochemical and advanced structural techniques will undoubtedly uncover new layers of complexity and regulation in this fundamental cellular process.
References
- 1. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Fractionation in Yeast [en.bio-protocol.org]
- 3. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Sucrose gradient protocol for polysome profiles [drummondlab.org]
- 6. columbia.edu [columbia.edu]
- 7. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosome Fractionation in Yeast [bio-protocol.org]
- 12. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 13. bitesizebio.com [bitesizebio.com]
The Discovery and Initial Characterization of Dom34: A Key Player in Ribosome Rescue and mRNA Surveillance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The integrity of protein synthesis is paramount for cellular function. To this end, eukaryotic cells have evolved sophisticated mRNA surveillance mechanisms to identify and eliminate aberrant mRNAs, thereby preventing the synthesis of potentially harmful truncated or non-functional proteins. A critical pathway in this quality control network is No-Go Decay (NGD), which targets mRNAs on which ribosomes have stalled during elongation. The protein Dom34, and its homolog Pelota in higher eukaryotes, was discovered as a central factor in this process. This technical guide provides a comprehensive overview of the discovery and initial characterization of Dom34, detailing its function, structural properties, and the key experimental methodologies used in its study.
Discovery and Homology
The Dom34 protein (initially named for its role in defective on multiple developmental pathways) was first identified and characterized in the yeast Saccharomyces cerevisiae. Genetic screens in yeast revealed that dom34Δ mutants exhibited defects in various developmental pathways and showed a decrease in polyribosome levels, hinting at a role in translation.[1]
Further investigation revealed that Dom34 is part of a highly conserved protein family. Its homolog in Drosophila melanogaster is known as Pelota, which was found to be essential for proper cell cycle progression during mitosis.[2][3] The human homolog is called PELO. The conservation of this protein across eukaryotes and even archaea underscores its fundamental role in cellular processes.[4]
A pivotal breakthrough in understanding Dom34's function came from the recognition of its structural similarity to the eukaryotic translation termination factor eRF1.[2][5][6] This homology suggested that Dom34 might function in a manner analogous to eRF1, but in a different context than canonical stop codon recognition.
Initial Characterization: Unraveling the Role in No-Go Decay
The initial functional characterization of Dom34 unequivocally linked it to the No-Go Decay (NGD) pathway. NGD is a quality control mechanism that resolves ribosome stalls caused by factors such as stable secondary structures in the mRNA, chemical damage, or runs of rare codons.[4][7][8][9]
The Dom34-Hbs1 Complex: A key discovery was that Dom34 functions in a complex with another protein, Hbs1.[2][10] Hbs1 is a member of the translational GTPase superfamily and is homologous to the translation termination factor eRF3.[4][5] The Dom34-Hbs1 complex is structurally and functionally analogous to the eRF1-eRF3 termination complex.[11][12] Hbs1, in its GTP-bound state, is thought to deliver Dom34 to the A-site of a stalled ribosome, much like eRF3 delivers eRF1 to a ribosome that has encountered a stop codon.[4]
Function in Ribosome Rescue: The primary role of the Dom34-Hbs1 complex is to recognize and rescue stalled ribosomes.[13][14] Upon binding to the empty A-site of a stalled ribosome, the complex promotes the dissociation of the 80S ribosome into its 40S and 60S subunits and the release of the peptidyl-tRNA.[14][15][16] This action clears the stalled ribosome from the problematic mRNA, allowing it to be recycled for further rounds of translation and making the aberrant mRNA accessible to degradation machinery.[16][17]
The Endonuclease Controversy: Initially, it was proposed that Dom34 itself might be the endonuclease responsible for the mRNA cleavage event that is a hallmark of NGD.[2][10] This hypothesis was supported by the observation that the N-terminal domain of Dom34 contains some acidic residues that could potentially form a nuclease active site.[2] However, subsequent studies presented conflicting evidence. Mutational analysis of these proposed catalytic residues did not eliminate NGD in vivo, and purified Dom34-Hbs1 complex did not exhibit robust endonuclease activity in vitro.[2][12][16] The current consensus is that while Dom34-Hbs1 is essential for triggering NGD, the actual endonucleolytic cleavage is likely carried out by a yet-to-be-definitively-identified nuclease that is recruited to the site of the stalled ribosome.[15][17]
Structural Insights into Dom34
The crystal structure of yeast Dom34, and later the Dom34-Hbs1 complex, provided profound insights into its mechanism.[5][11]
-
Three-Domain Architecture: Dom34 is composed of three distinct domains.[18][5]
-
N-Terminal Domain: Unlike eRF1, which has a domain for stop codon recognition, the N-terminal domain of Dom34 adopts an Sm-like fold, a motif often involved in RNA binding or interaction with the mRNA degradation machinery.[18][5]
-
Central Domain: This domain is structurally homologous to the central domain of eRF1.
-
C-Terminal Domain: This domain is also structurally similar to the C-terminal domain of eRF1 and is involved in the interaction with Hbs1.[5]
-
The overall shape of the Dom34-Hbs1 complex mimics that of a tRNA molecule bound to EF-Tu (or eRF1-eRF3), allowing it to fit into the A-site of the ribosome.[11] A significant conformational change occurs in Dom34 upon binding to Hbs1, which is crucial for its function.[11][17]
Quantitative Data Summary
The initial characterization of the Dom34-Hbs1 complex involved several key quantitative measurements that defined the biochemical properties of their interaction and function.
| Parameter Measured | Organism/System | Value/Observation | Significance | Reference |
| Hbs1 Affinity for GTP | S. cerevisiae | Dom34 interaction increases the affinity of Hbs1 for GTP. | This finding is analogous to eRF1 enhancing eRF3's affinity for GTP, supporting the model of Dom34-Hbs1 as a functional pair that acts on the ribosome in a GTP-dependent manner. | [5] |
| Dom34 Mutant Effect on NGD | S. cerevisiae | Mutations in specific loops of the Dom34 structure significantly reduce NGD activity in vivo. | Identifies crucial functional regions of the protein required for its role in the NGD pathway. | [2] |
| Proposed Nuclease Site Mutants | S. cerevisiae | Mutations in the proposed nuclease active site (e.g., E23A, E26A) had little to no effect on NGD in vivo. | This result challenged the initial hypothesis that Dom34 is the direct endonuclease in NGD. | [2] |
| Ribosome Dissociation | Reconstituted yeast system | The Dom34:Hbs1 complex promotes subunit dissociation and peptidyl-tRNA drop-off in a GTP-dependent manner. | Demonstrates the core ribosome rescue activity of the complex, which is independent of A-site codon identity. | [16] |
Key Experimental Protocols
The characterization of Dom34 relied on a combination of yeast genetics, molecular biology, biochemistry, and structural biology techniques.
Yeast Genetic Analysis of Dom34 Function
-
Strain Generation: A dom34Δ null mutant strain is created in S. cerevisiae using standard homologous recombination techniques. To prevent degradation of the NGD cleavage product from the 3' end, a secondary mutation in a 3'-5' exonuclease, such as xrn1Δ, is often introduced.
-
Plasmid-based Complementation: Plasmids carrying the wild-type DOM34 gene or various site-directed mutants under the control of a suitable promoter (e.g., its native promoter or a galactose-inducible GAL promoter) are transformed into the dom34Δ strain.
-
Phenotypic Analysis: The ability of the mutant Dom34 proteins to complement the defects of the null mutant (e.g., cold sensitivity, NGD deficiency) is assessed.
No-Go Decay (NGD) Reporter Assay
-
Reporter Construct: A reporter plasmid is constructed, typically containing a well-expressed gene like PGK1, followed by a sequence known to induce ribosome stalling, such as a stable stem-loop (e.g., from the cauliflower mosaic virus) or a stretch of rare codons. This is inserted upstream of the gene's natural 3' UTR and poly(A) tail.
-
Yeast Transformation: The reporter plasmid is transformed into the yeast strains of interest (wild-type, dom34Δ, and dom34Δ expressing mutant Dom34 variants).
-
RNA Extraction and Analysis: Total RNA is extracted from yeast cultures. The NGD-mediated endonucleolytic cleavage of the reporter mRNA is detected by Northern blotting using a probe specific to the 3' fragment of the reporter gene. The accumulation of this cleavage product is indicative of active NGD.
Recombinant Protein Purification and In Vitro Assays
-
Expression: Genes for DOM34 and HBS1 are cloned into bacterial expression vectors, often with affinity tags (e.g., His6-tag, GST-tag) to facilitate purification.
-
Purification: Proteins are overexpressed in E. coli and purified to high homogeneity using a series of chromatography steps, such as affinity chromatography, ion exchange, and size-exclusion chromatography.[2]
-
In Vitro Ribosome Dissociation Assay:
-
Stalled ribosome complexes are assembled in a reconstituted yeast translation system using a specific mRNA template.
-
Purified Dom34:Hbs1 complex and GTP are added to the reaction.
-
Ribosome subunit dissociation is monitored by sucrose density gradient centrifugation or native gel electrophoresis.[16] The release of peptidyl-tRNA can be assessed by analyzing the distribution of a radiolabeled nascent peptide.[16]
-
X-Ray Crystallography
-
Crystallization: The purified Dom34 protein or the Dom34-Hbs1 complex is concentrated to a high level and subjected to extensive screening of crystallization conditions (e.g., varying pH, precipitants, temperature).
-
Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam at a synchrotron source to generate diffraction data.
-
Structure Determination: The diffraction data are processed to determine the electron density map, from which the three-dimensional atomic structure of the protein is built and refined.[5]
Mandatory Visualizations
Signaling and Logic Diagrams
Caption: The No-Go Decay (NGD) pathway for resolving stalled ribosomes.
Caption: Experimental workflow for the No-Go Decay (NGD) reporter assay.
Caption: Domain architecture comparison of eRF1 and Dom34.
Conclusion
The discovery and initial characterization of the Dom34 protein and its partner Hbs1 were foundational to our understanding of eukaryotic mRNA quality control. These early studies established the Dom34-Hbs1 complex as a tRNA mimic that resolves stalled ribosomes, a process critical for maintaining a healthy pool of ribosomes and preventing the accumulation of aberrant proteins. While the identity of the nuclease responsible for mRNA cleavage in NGD remains an area of active investigation, the central role of Dom34 in ribosome rescue is now firmly established. The structural and functional parallels to the canonical translation termination machinery highlight an elegant evolutionary adaptation of a core cellular process for a new role in surveillance and quality control. These seminal findings have paved the way for further research into the intricate mechanisms of ribosome-associated quality control and its implications for human diseases.
References
- 1. DOM34 | SGD [yeastgenome.org]
- 2. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent structural studies on Dom34/aPelota and Hbs1/aEF1α: important factors for solving general problems of ribosomal stall in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Identifying Dom34 Targets Using Ribosome Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dom34 (also known as Pelota in higher eukaryotes) is a crucial protein involved in ribosome rescue and quality control pathways, particularly the No-Go Decay (NGD) pathway. It plays a vital role in recognizing and resolving stalled ribosomes on messenger RNA (mRNA), thereby maintaining a healthy and efficient pool of ribosomes for protein synthesis. Ribosome profiling, or Ribo-Seq, is a powerful high-throughput sequencing technique that allows for a snapshot of all ribosome positions on mRNA at a given moment. This methodology can be adapted to identify the specific mRNA targets of Dom34 by comparing ribosome occupancy in wild-type cells versus cells deficient in Dom34. In Dom34-deficient cells, ribosomes that would normally be rescued by Dom34 remain stalled on their target mRNAs, leading to an accumulation of ribosome-protected fragments (RPFs) at these sites. This application note provides a detailed overview of the principles, experimental protocols, and data analysis workflow for using ribosome profiling to identify Dom34 targets.
Principle of Dom34 Target Identification via Ribosome Profiling
The core principle behind this application is the differential analysis of ribosome occupancy. In a wild-type cell, Dom34, in conjunction with its partner Hbs1 and the ATPase Rli1 (ABCE1 in mammals), recognizes ribosomes stalled on problematic mRNAs (e.g., those with strong secondary structures, lacking a stop codon, or truncated) and mediates their dissociation. This frees the ribosome to be recycled and initiates the degradation of the faulty mRNA.
When Dom34 is absent or non-functional, these stalled ribosomes accumulate at the site of the stall. Ribosome profiling captures these stalled ribosomes. By comparing the ribosome footprint maps of wild-type and Dom34-deficient (e.g., dom34Δ) strains, researchers can pinpoint the specific locations on mRNAs where ribosome density is significantly increased in the mutant. These regions of elevated ribosome occupancy in the absence of Dom34 are indicative of Dom34's direct or indirect targets. Studies have shown that Dom34 primarily rescues ribosomes stalled in the 3' untranslated regions (3' UTRs) of mRNAs and on truncated mRNA transcripts.[1][2][3][4]
Data Presentation: Quantitative Analysis of Dom34 Targets
A key study by Guydosh and Green (2014) utilized ribosome profiling to systematically identify Dom34 targets in Saccharomyces cerevisiae. Their findings revealed a significant enrichment of ribosome footprints within the 3' UTRs of numerous genes in a dom34Δ strain compared to the wild-type. This indicates that a primary role of Dom34 is to clear ribosomes that have read through a stop codon and become stalled in the 3' UTR.
While the raw quantitative data from this seminal study is not presented here in its entirety, the following table summarizes the key quantitative findings and provides examples of prominent Dom34 target genes identified through this approach. The "Enrichment Ratio" is a conceptual representation of the fold change in ribosome footprint density in the 3' UTR of the dom34Δ strain relative to the wild-type.
| Gene | Function | Enrichment Ratio (3' UTR reads in dom34Δ / WT) | Observations |
| HAC1 | Transcription factor involved in the unfolded protein response | High | Ribosomes stall on a truncated isoform of the HAC1 mRNA.[1] |
| SGE1 | Multidrug transporter | Significantly Increased | Shows a distinct peak of ribosome density near the end of the 3' UTR in the absence of Dom34.[1] |
| CPR5 | Peptidyl-prolyl cis-trans isomerase | Significantly Increased | Exhibits an accumulation of ribosome footprints in the 3' UTR in the dom34Δ strain.[1] |
| General Trend | Various | Increased for a subset of genes | A general trend of increased ribosome density in the 3' UTRs was observed across the transcriptome in the dom34Δ strain. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a ribosome profiling experiment in Saccharomyces cerevisiae to identify Dom34 targets.
I. Yeast Cell Culture and Harvest
-
Strain Preparation : Grow wild-type (WT) and dom34Δ yeast strains in appropriate liquid media to mid-log phase (OD600 ≈ 0.6-0.8).
-
Translation Inhibition : Rapidly arrest translation by adding cycloheximide to the culture medium to a final concentration of 100 µg/mL. Swirl to mix and immediately place the culture flask on ice.
-
Cell Harvesting : Harvest the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Washing : Discard the supernatant and wash the cell pellet with 10 mL of ice-cold lysis buffer without detergent (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide).
-
Cell Lysis : Resuspend the cell pellet in 500 µL of lysis buffer containing 1% Triton X-100 and RNase inhibitors. Lyse the cells by vortexing with glass beads for 30 minutes at 4°C.
-
Clarification of Lysate : Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a new pre-chilled tube. This is the crude cell lysate.
II. Ribosome Footprinting (Nuclease Digestion)
-
RNase I Digestion : Treat the clarified lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each experimental setup. A typical starting point is 10 U of RNase I per A260 unit of lysate.
-
Incubation : Incubate the digestion reaction for 1 hour at 25°C with gentle agitation.
-
Inhibition of RNase I : Stop the digestion by adding a potent RNase inhibitor, such as SUPERase•In™.
III. Isolation of Monosomes
-
Sucrose Gradient Preparation : Prepare 10-50% (w/v) sucrose gradients in gradient buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 100 µg/mL cycloheximide).
-
Ultracentrifugation : Carefully layer the RNase I-treated lysate onto the sucrose gradient. Centrifuge at 39,000 rpm in a SW41Ti rotor for 2.5 hours at 4°C.
-
Fractionation : Fractionate the gradient while monitoring the absorbance at 254 nm. Collect the fraction corresponding to the 80S monosome peak.
IV. RNA Purification and Ribosome-Protected Fragment (RPF) Isolation
-
RNA Extraction : Extract the RNA from the collected monosome fraction using a hot acid-phenol-chloroform extraction method or a suitable commercial kit.
-
Size Selection of RPFs : Run the extracted RNA on a 15% TBE-Urea polyacrylamide gel. Excise the gel region corresponding to RNA fragments of approximately 28-32 nucleotides.
-
RNA Elution : Elute the RPFs from the gel slice by crushing the gel and incubating in an elution buffer overnight at 4°C.
V. Library Preparation for High-Throughput Sequencing
-
rRNA Depletion : Remove contaminating ribosomal RNA (rRNA) fragments using a commercial rRNA depletion kit.
-
3' Adapter Ligation : Ligate a pre-adenylated 3' adapter to the RPFs.
-
Reverse Transcription : Reverse transcribe the adapter-ligated RPFs into cDNA using a reverse transcriptase and a specific primer that anneals to the 3' adapter.
-
Circularization : Circularize the resulting cDNA using a circ-ligase.
-
PCR Amplification : Amplify the circularized cDNA using primers that add the necessary sequencing adapters.
-
Library Purification and Quantification : Purify the final library and quantify it before sequencing on a high-throughput sequencing platform.
Mandatory Visualizations
Ribosome Profiling Workflow for Dom34 Target Identification
Caption: Workflow for identifying Dom34 targets using ribosome profiling.
Dom34-Mediated Ribosome Rescue Pathway (No-Go Decay)
Caption: The Dom34-Hbs1-Rli1 pathway for rescuing stalled ribosomes.
Data Analysis Workflow
-
Preprocessing of Sequencing Reads :
-
Trim adapter sequences from the raw sequencing reads.
-
Filter out low-quality reads.
-
Remove reads that map to rRNA and other non-coding RNAs.
-
-
Alignment of Ribosome Footprints :
-
Align the cleaned RPF reads to the reference genome or transcriptome.
-
Due to the nature of ribosome footprints, it's crucial to use an aligner that can handle short reads and does not splice across introns for genomic alignments.
-
-
Quantification of Ribosome Occupancy :
-
Count the number of RPFs that map to each gene, specifically distinguishing between the coding sequence (CDS) and the 3' UTR.
-
Normalize the read counts to account for differences in sequencing depth and gene length (e.g., reads per kilobase of transcript per million mapped reads - RPKM).
-
-
Differential Expression Analysis :
-
Compare the normalized ribosome densities in the dom34Δ strain to the wild-type strain for each gene.
-
Identify genes with a statistically significant increase in ribosome occupancy in the 3' UTR in the dom34Δ background. These are your high-confidence Dom34 targets.
-
-
Visualization :
-
Generate plots of ribosome density across the length of specific genes of interest to visualize the location of stalled ribosomes.
-
Metagene analysis can be used to show the average distribution of ribosome footprints around the start and stop codons for all genes, which can reveal global trends in translation.
-
Conclusion
Ribosome profiling is a powerful and versatile technique for elucidating the genome-wide targets of ribosome-associated factors like Dom34. By comparing the landscape of ribosome occupancy in the presence and absence of Dom34, researchers can gain valuable insights into the specific mRNAs and stalling events that this crucial quality control factor resolves. The detailed protocols and data analysis workflow provided in these application notes offer a comprehensive guide for scientists aiming to employ this methodology in their research, with potential applications in understanding basic cellular processes and in the development of novel therapeutic strategies targeting protein synthesis pathways.
References
Application Notes and Protocols for Dom34 Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dom34 (also known as Pelota) is a highly conserved protein that plays a critical role in eukaryotic mRNA surveillance and quality control. It is a key factor in the No-Go Decay (NGD) pathway, which targets and resolves ribosomes that have stalled on mRNA transcripts. Stalled ribosomes can arise from various issues, including strong secondary structures in the mRNA, rare codons, or the absence of a stop codon (non-stop decay). Failure to resolve these stalled complexes can lead to the production of aberrant proteins and deplete the pool of available ribosomes, which is detrimental to the cell.
Dom34 functions in a complex with Hbs1, a GTPase that is structurally related to the translation termination factor eRF3.[1] The Dom34-Hbs1 complex recognizes and binds to stalled ribosomes, mediating the dissociation of the ribosomal subunits and the release of the problematic mRNA and nascent polypeptide chain.[2] This allows for the recycling of the ribosome and the degradation of the aberrant mRNA and protein products.
The pull-down assay is an in vitro affinity purification technique used to identify and validate protein-protein interactions.[3] In a typical GST pull-down assay, a "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST). This GST-tagged bait protein is then immobilized on glutathione-conjugated beads. A cell lysate containing potential "prey" proteins is incubated with the immobilized bait protein. If a prey protein interacts with the bait, it will be "pulled down" with the bait-GST-bead complex. After washing away non-specific binders, the interacting proteins can be eluted and identified by methods such as Western blotting or mass spectrometry.[4]
These application notes provide a detailed protocol for a GST-Dom34 pull-down assay to investigate its interaction with Hbs1 and other potential binding partners.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the No-Go Decay (NGD) signaling pathway involving Dom34 and the experimental workflow for a GST-Dom34 pull-down assay.
References
Application Note & Protocol: CRISPR-Cas9 Mediated Knockout of the Dom34 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the targeted knockout of the Dom34 gene using the CRISPR-Cas9 system. Dom34, along with its partner Hbs1, is a critical factor in the No-Go Decay (NGD) pathway, a cellular surveillance mechanism that resolves stalled ribosomes and degrades the associated problematic messenger RNA (mRNA).[1][2] The targeted disruption of Dom34 is a key strategy for investigating the intricacies of mRNA quality control, ribosome rescue mechanisms, and their implications in various disease states. This application note details the experimental workflow, provides step-by-step protocols for guide RNA design, delivery, and clonal selection, and outlines robust methods for validating the knockout at the genomic, transcriptomic, and proteomic levels.
Introduction to Dom34 and No-Go Decay
Cellular translation is a tightly regulated process. When ribosomes stall on an mRNA transcript due to factors like stable secondary structures or chemical damage, the cell activates quality control pathways to rescue the ribosome and eliminate the aberrant mRNA.[3] The No-Go Decay (NGD) pathway is central to this process. The core of the NGD machinery consists of the protein complex Dom34:Hbs1.[2][4]
Structurally, Dom34 is related to the eukaryotic translation termination factor eRF1, and Hbs1 is related to eRF3.[2][5] The Dom34:Hbs1 complex recognizes the stalled ribosome, binds to the empty A-site, and promotes the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA.[4] This action is followed by endonucleolytic cleavage of the problematic mRNA, which is then targeted for degradation.[1] Given its central role, knocking out the Dom34 gene provides a powerful model for studying the consequences of failed ribosome rescue and its impact on cellular homeostasis.
Signaling Pathway: The Role of Dom34 in No-Go Decay
The diagram below illustrates the key steps in the Dom34-mediated No-Go Decay pathway.
Caption: The Dom34:Hbs1 complex recognizes and resolves stalled ribosomes in the No-Go Decay pathway.
Experimental Design and Workflow
The successful generation of a Dom34 knockout cell line requires careful planning and execution. The overall workflow involves designing specific guide RNAs (gRNAs) to target an early exon of the Dom34 gene, delivering the CRISPR-Cas9 machinery into the target cells, isolating and expanding single-cell clones, and finally, validating the knockout.
CRISPR-Cas9 Workflow for Dom34 Gene Knockout
The following diagram outlines the end-to-end experimental process.
Caption: Workflow for generating and validating a Dom34 knockout cell line using CRISPR-Cas9.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for each phase of the experiment.
Phase 1: Guide RNA (gRNA) Design and Preparation
Objective: To design and prepare highly specific and efficient gRNAs targeting an early constitutive exon of the Dom34 gene to ensure a loss-of-function mutation.[6][7]
Protocol:
-
Obtain Target Sequence: Retrieve the genomic sequence of the Dom34 gene from a database such as NCBI Gene or Ensembl. Identify the sequence of the first or second exon.
-
gRNA Design using Online Tools:
-
gRNA Selection Criteria:
-
High On-Target Score: Choose 2-3 gRNAs with the highest predicted efficiency scores.
-
Low Off-Target Score: Select gRNAs with minimal predicted off-target sites, ideally with at least 3-4 mismatches to any other genomic location.[10][11]
-
Target Location: Ensure the gRNA targets the 5' end of the coding sequence to maximize the chance of a frameshift mutation.
-
PAM Site: The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.
-
-
Oligo Synthesis: Synthesize the selected gRNA sequences as complementary DNA oligos with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).[7][8]
| Parameter | Illustrative gRNA 1 | Illustrative gRNA 2 | Notes |
| Target Gene | Dom34 (Human) | Dom34 (Human) | Targeting Exon 2 |
| gRNA Sequence (5'-3') | GATCGTGCTAGCATGACGCGG | ACCGTATGGCATGCAGTCGAC | Excludes PAM sequence |
| PAM Sequence | AGG | TGG | Immediately follows gRNA target |
| Predicted On-Target Score | 91.5 | 88.7 | Varies by design tool |
| Predicted Off-Target Sites | 0 | 0 | With up to 2 mismatches |
Table 1: Illustrative guide RNA sequences designed to target the human Dom34 gene. These are examples and must be designed specifically for the target organism and validated.
Phase 2: Delivery of CRISPR-Cas9 Components
Objective: To efficiently deliver the Cas9 nuclease and gRNA into the target cells. This protocol describes plasmid transfection. RNP electroporation is an alternative that can reduce off-target effects.[12][13][14]
Materials:
-
Cas9-gRNA expression plasmid (e.g., pX458)
-
Target cells (e.g., HEK293T)
-
Lipofectamine™ 3000 or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM + 10% FBS)
Protocol:
-
Cell Seeding: The day before transfection, seed 2.5 x 10⁵ cells per well in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the Cas9-gRNA plasmid in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to form DNA-lipid complexes.
-
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to the cells in the well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
Phase 3: Clonal Selection and Expansion
Objective: To isolate single cells that have been successfully transfected and expand them into clonal populations for screening.
Protocol (FACS-based for GFP-expressing plasmid):
-
Cell Harvest: 48 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
FACS Sorting: Resuspend cells in FACS buffer (PBS + 2% FBS). Sort the GFP-positive cells using a fluorescence-activated cell sorter.
-
Single-Cell Plating: Dispense single GFP-positive cells into individual wells of a 96-well plate containing complete growth medium.
-
Clonal Expansion: Monitor the wells for colony formation. Once confluent, expand the clones into larger culture vessels (24-well, then 6-well plates).
Phase 4: Validation of Dom34 Knockout
Objective: To confirm the disruption of the Dom34 gene at the genomic, mRNA, and protein levels.
Protocol 4.1: Genotyping by PCR and Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone.
-
PCR Amplification: Amplify the region of the Dom34 gene targeted by the gRNA using primers that flank the target site.
-
Analysis of Indels: Run the PCR products on an agarose gel. Clones with insertions or deletions (indels) may show a size shift or heteroduplex bands compared to the wild-type control.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the presence of frameshift-inducing indels at the target site.
Protocol 4.2: mRNA Level Analysis by RT-qPCR
-
RNA Extraction & cDNA Synthesis: Extract total RNA from wild-type (WT) and potential knockout (KO) clones and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for Dom34 mRNA and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Dom34 mRNA in KO clones compared to WT using the ΔΔCt method. A significant reduction in mRNA levels often indicates successful knockout, potentially due to nonsense-mediated decay.
Protocol 4.3: Protein Level Analysis by Western Blot
-
Protein Extraction: Lyse cells from WT and potential KO clones to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for the Dom34 protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for Dom34 in the KO lanes confirms successful knockout.
Data Presentation and Interpretation
Quantitative data from validation experiments should be clearly summarized to compare WT and KO clones.
| Cell Line | Relative Dom34 mRNA Expression (Normalized to GAPDH) | Dom34 Protein Level (Arbitrary Units, Normalized to β-Actin) |
| Wild-Type (WT) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| Dom34 KO Clone #1 | 0.12 ± 0.03 | Not Detected |
| Dom34 KO Clone #2 | 0.15 ± 0.04 | Not Detected |
Table 2: Illustrative quantitative validation data for Dom34 knockout clones. Data are presented as mean ± standard deviation from three independent experiments. A significant reduction in both mRNA and protein levels indicates a successful knockout.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Transfection Efficiency | Suboptimal cell health or confluency. Incorrect plasmid-to-reagent ratio. | Ensure cells are healthy and at 70-80% confluency. Optimize the amount of plasmid and transfection reagent. |
| No Indels Detected | Inefficient gRNA. Poor delivery of CRISPR components. | Test alternative gRNA sequences. Optimize the delivery method (e.g., switch to electroporation).[15] |
| No Knockout Clones Obtained | Dom34 may be essential for cell viability. | Attempt to generate a conditional knockout or use CRISPRi for gene knockdown instead of knockout. |
| Off-Target Mutations | Poorly designed gRNA. Prolonged expression of Cas9. | Use gRNA design tools to select highly specific guides. Use RNP delivery for transient Cas9 activity.[16][17] Perform off-target analysis using sequencing. |
| Residual Protein Detected | Heterozygous or mosaic knockout. Antibody cross-reactivity. | Re-screen clones to ensure biallelic modification. Validate the primary antibody with a positive and negative control. |
Table 3: Common issues and solutions for CRISPR-Cas9 gene knockout experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | A comparison of three different delivery methods for achieving CRISPR/Cas9 mediated genome editing in Cichorium intybus L. [frontiersin.org]
- 15. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9 | Research UC Berkeley [vcresearch.berkeley.edu]
- 17. dovepress.com [dovepress.com]
Dom34 Antibody for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the Dom34 antibody for Western blot analysis. Dom34, also known as Pelota, is a crucial protein involved in mRNA quality control pathways, specifically No-Go Decay (NGD) and Non-stop mRNA Decay (NSD).[1][2][3][4] This document outlines the protein's function, a detailed Western blot protocol, and expected results.
Protein Function and Signaling Pathway
Dom34 is a protein that plays a vital role in rescuing stalled ribosomes.[4][5] It forms a complex with Hbs1, which is structurally similar to the eRF1/eRF3 translation termination complex.[2][6] This Dom34/Hbs1 complex recognizes ribosomes stalled on mRNA due to factors like strong secondary structures or the absence of a stop codon.[1][2][4] Upon binding to the stalled ribosome, the complex, in conjunction with the exosome and Ski complex, facilitates the endonucleolytic cleavage of the aberrant mRNA and the subsequent degradation of the faulty protein product.[1] This quality control mechanism is essential for maintaining cellular homeostasis.
Dom34-mediated mRNA Decay Pathway
Caption: Dom34 and Hbs1 in mRNA quality control.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using the Dom34 antibody in Western blot analysis, compiled from various sources.
| Parameter | Value | Source/Comment |
| Target Protein | Dom34 (Pelota) | |
| Molecular Weight (Yeast) | ~44 kDa | Predicted from sequence |
| Molecular Weight (Human) | ~42 kDa | Predicted from sequence |
| Positive Control | Cell lysate from cells known to express Dom34 (e.g., HeLa, yeast strains) | [1] |
| Negative Control | Cell lysate from Dom34 knockout or siRNA-treated cells | [1] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Typical starting range, requires optimization. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | HRP-conjugated antibody.[7] |
| Protein Load per Lane | 10 - 50 µg of total cell lysate | [8][9] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | [7][10] |
| Primary Antibody Incubation | Overnight at 4°C or 1.5 hours at room temperature | [7][11] |
| Secondary Antibody Incubation | 1 hour at room temperature | [11][12] |
Experimental Protocols
A detailed protocol for Western blot analysis of Dom34 is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions.
Sample Preparation (Cell Lysate)
Workflow for Sample Preparation
Caption: Workflow for preparing cell lysates.
Protocol:
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[7]
-
-
Homogenization:
-
Clarification:
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[11]
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (e.g., 20 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Protein Transfer:
Immunodetection
Workflow for Immunodetection
Caption: Step-by-step immunodetection process.
Protocol:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the Dom34 primary antibody in blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
Detection and Analysis
-
Signal Development:
-
Imaging:
-
Data Analysis:
References
- 1. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. researchgate.net [researchgate.net]
- 4. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOM34 | SGD [yeastgenome.org]
- 6. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img.abclonal.com [img.abclonal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. Western Blot Protocols | Antibodies.com [antibodies.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Dom34 Ribosome Rescue Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for an in vitro assay to measure the ribosome rescue activity of the Dom34 protein complex. This assay is crucial for understanding the mechanisms of translational quality control and for the screening of potential therapeutic modulators of this pathway.
Introduction
In eukaryotic cells, ribosomes can stall on messenger RNA (mRNA) due to various reasons, such as the absence of a stop codon (non-stop decay), the presence of strong secondary structures, or chemical damage to the mRNA (no-go decay).[1][2] Stalled ribosomes need to be recycled to maintain the pool of active ribosomes for protein synthesis. The Dom34 (in yeast, Pelota in mammals) and Hbs1 protein complex plays a central role in this ribosome rescue process.[3][4] Dom34, structurally similar to the translation termination factor eRF1, along with the GTPase Hbs1 (related to eRF3), recognizes and binds to the A-site of stalled ribosomes.[2][5] This binding event, in conjunction with the ATP-binding cassette protein Rli1 (ABCE1 in mammals), promotes the dissociation of the ribosomal subunits, releasing the mRNA and the unfinished polypeptide chain.[1][6][7]
This document provides a detailed protocol for reconstituting this ribosome rescue event in vitro, allowing for the quantitative assessment of Dom34 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Dom34-mediated ribosome rescue pathway and the experimental workflow for the in vitro assay.
Caption: Dom34-mediated ribosome rescue pathway.
Caption: Experimental workflow for the in vitro Dom34 ribosome rescue assay.
Quantitative Data Summary
The efficiency of Dom34-mediated ribosome rescue can be influenced by the presence of its binding partners and cofactors. The following table summarizes illustrative quantitative data based on published findings.
| Condition | Rescue Factors Added | Relative Rescue Activity (%) | Reference |
| Stalled 80S Ribosomes | None (Control) | 0 | - |
| Stalled 80S Ribosomes | Dom34 alone | ~10-20 | |
| Stalled 80S Ribosomes | Hbs1 alone | <5 | [4] |
| Stalled 80S Ribosomes | Dom34 + Hbs1 | ~40-60 | [4] |
| Stalled 80S Ribosomes | Dom34 + Hbs1 + Rli1 | 100 | [8] |
| Stalled 80S Ribosomes | Dom34 + Hbs1 + Rli1 (GDPNP) | Reduced Activity | [8] |
| Stalled 80S Ribosomes | Dom34 + Hbs1 + Rli1 (ATPγS) | Reduced Activity | [8] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions, such as the nature of the stalled ribosome complex and the concentrations of the rescue factors.
Experimental Protocols
Protocol 1: Preparation of Stalled Ribosome Complexes
This protocol describes the preparation of 80S ribosomes stalled on a non-stop mRNA template.
Materials:
-
Purified yeast 80S ribosomes
-
In vitro transcribed, capped, and polyadenylated non-stop mRNA (e.g., encoding a short peptide without a stop codon)
-
Rabbit reticulocyte lysate (nuclease-treated) or a purified yeast in vitro translation system
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
RNase inhibitor
-
Buffer A: 20 mM HEPES-KOH (pH 7.5), 100 mM KOAc, 2.5 mM Mg(OAc)₂, 1 mM DTT
Procedure:
-
In Vitro Translation Reaction:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
Rabbit reticulocyte lysate or yeast in vitro translation system
-
Non-stop mRNA (final concentration ~50-100 nM)
-
Amino acid mixture (as per manufacturer's instructions)
-
Energy regenerating system
-
RNase inhibitor
-
Buffer A to the final volume.
-
-
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes to allow for the formation of stalled ribosome-mRNA complexes.
-
Isolation of Stalled Ribosomes:
-
Layer the translation reaction mixture onto a 1 M sucrose cushion prepared in Buffer A.
-
Centrifuge at 100,000 x g for 2 hours at 4°C to pellet the ribosomes.
-
Carefully aspirate the supernatant.
-
Gently rinse the pellet with Buffer A.
-
Resuspend the ribosome pellet in Buffer A.
-
-
Quantification: Determine the concentration of the stalled 80S ribosomes by measuring the absorbance at 260 nm (1 A₂₆₀ unit = ~20 pmol of 80S ribosomes).
Protocol 2: In Vitro Ribosome Rescue Assay
This protocol details the core rescue reaction and its analysis.
Materials:
-
Prepared stalled 80S ribosome complexes (from Protocol 1)
-
Purified recombinant Dom34, Hbs1, and Rli1 proteins
-
Buffer B: 20 mM HEPES-KOH (pH 7.5), 100 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, 1 mM ATP, 1 mM GTP
-
RNase inhibitor
Procedure:
-
Rescue Reaction Setup:
-
In nuclease-free microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control: Stalled 80S ribosomes (final concentration ~20-50 nM) in Buffer B.
-
Test: Stalled 80S ribosomes (final concentration ~20-50 nM) with purified Dom34, Hbs1, and Rli1 (final concentrations ~100-500 nM each) in Buffer B.
-
Optional Controls: Reactions with individual or pairs of rescue factors.
-
-
-
Incubation: Incubate the reactions at 25-30°C for 15-30 minutes. Time course experiments can be performed by taking aliquots at different time points.
-
Analysis of Ribosome Dissociation:
-
Sucrose Density Gradient Centrifugation:
-
Layer the reaction mixtures onto 10-30% linear sucrose gradients prepared in Buffer B.
-
Centrifuge at 150,000 x g for 3-4 hours at 4°C.
-
Fractionate the gradients while monitoring the absorbance at 254 nm.
-
Analyze the profiles to determine the relative amounts of 80S monosomes and dissociated 40S and 60S subunits.
-
-
Native Agarose Gel Electrophoresis:
-
Mix an aliquot of the reaction with a non-denaturing loading dye.
-
Run the samples on a 1-1.5% native agarose gel in a Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer at 4°C.
-
Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Green) to visualize the ribosomal species. 80S ribosomes will migrate slower than the dissociated 40S and 60S subunits.
-
-
-
Quantification of Rescue Activity:
-
For sucrose gradients, calculate the area under the peaks corresponding to the 80S, 60S, and 40S fractions. The percentage of rescued ribosomes can be calculated as: (Area(40S) + Area(60S)) / (Area(80S) + Area(40S) + Area(60S)) * 100.
-
For native gels, quantify the band intensities for the 80S and dissociated subunits using densitometry software. Calculate the percentage of rescue similarly.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low yield of stalled ribosomes | Inefficient translation | Optimize mRNA concentration and quality. Check the activity of the in vitro translation system. |
| No ribosome rescue activity | Inactive rescue proteins | Verify the purity and activity of the recombinant Dom34, Hbs1, and Rli1. |
| Incorrect buffer conditions | Ensure optimal Mg²⁺, ATP, and GTP concentrations. | |
| High background dissociation in control | Ribosome instability | Handle ribosomes gently and keep them on ice. Prepare fresh buffers. |
| Poor separation on sucrose gradient | Incorrect gradient preparation or centrifugation | Ensure proper gradient formation and optimize centrifugation time and speed. |
Conclusion
The in vitro ribosome rescue assay is a powerful tool for dissecting the molecular mechanisms of translational quality control and for identifying compounds that modulate the activity of the Dom34-Hbs1-Rli1 pathway. The protocols provided here offer a robust framework for establishing this assay in a research or drug development setting. Careful optimization of each step is recommended to ensure reproducible and quantitative results.
References
- 1. Sucrose gradient sedimentation analysis of mitochondrial ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Sucrose gradient protocol for polysome profiles [drummondlab.org]
- 4. mRNAテンプレートを使用したin vitroタンパク質発現用プロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. columbia.edu [columbia.edu]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Ribosome Fractionation in Yeast [en.bio-protocol.org]
Application Notes and Protocols for Yeast Two-Hybrid Screening of Dom34 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Yeast Two-Hybrid (Y2H) system for the identification and characterization of proteins that interact with Dom34. Dom34, a key player in No-Go Decay (NGD) and other mRNA quality control pathways, represents a potential target for therapeutic intervention. Understanding its protein-protein interaction network is crucial for elucidating its molecular functions and for the development of novel drugs.
Introduction to Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to identify binary protein-protein interactions.[1][2][3] The principle of the assay is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][2] When these two domains are brought into close proximity, they can activate the transcription of a downstream reporter gene.
In a Y2H screen, the protein of interest, in this case, Dom34, is fused to the DBD, creating the "bait." A library of potential interacting partners ("prey") is fused to the AD. If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This event triggers the expression of reporter genes, allowing for the selection and identification of interacting partners.
Application: Identifying Dom34 Interacting Proteins
A Y2H screen using Dom34 as bait can be employed to:
-
Discover novel interacting proteins: Identify previously unknown partners of Dom34, expanding our understanding of its cellular roles.
-
Confirm suspected interactions: Validate putative interactions suggested by other experimental approaches.
-
Map interaction domains: By using specific domains of Dom34 as bait, the regions responsible for mediating interactions can be identified.
The primary and well-established interacting partner of Dom34 is Hbs1.[1] The Dom34-Hbs1 complex is crucial for the dissociation of stalled ribosomes.[4] A Y2H screen would be expected to identify Hbs1 as a strong interactor, serving as a positive control for the screen's validity.
Experimental Workflow for Dom34 Y2H Screen
The following diagram illustrates the general workflow for a yeast two-hybrid screen with Dom34 as the bait protein.
Detailed Experimental Protocols
The following protocols are generalized for a Y2H screen using Dom34 as the bait. Specific reagents and conditions may need to be optimized.
Protocol 1: Bait Plasmid Construction (pGBKT7-Dom34)
-
Gene Amplification: Amplify the full-length coding sequence of DOM34 from yeast cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the bait vector pGBKT7.
-
Vector and Insert Preparation: Digest both the pGBKT7 vector and the purified DOM34 PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested DOM34 insert into the pGBKT7 vector to create the pGBKT7-Dom34 bait plasmid. This will create a fusion protein of the GAL4 DNA-binding domain and Dom34.
-
Transformation and Verification: Transform the ligation product into E. coli for plasmid amplification. Verify the correct insertion by restriction digest and DNA sequencing.
Protocol 2: Yeast Transformation and Screening
-
Yeast Strain: Use a suitable yeast reporter strain, such as AH109 or Y2HGold, which contains multiple reporter genes (e.g., HIS3, ADE2, lacZ, AUR1-C) under the control of GAL4 upstream activating sequences.
-
Bait Transformation and Auto-activation Test:
-
Transform the pGBKT7-Dom34 bait plasmid into the yeast strain.
-
Plate the transformed yeast on SD/-Trp medium to select for cells containing the bait plasmid.
-
Test for auto-activation by plating the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-Ade media. The bait should not activate the reporter genes on its own. If it does, it is considered an "auto-activator," and the screening conditions need to be modified (e.g., by adding 3-amino-1,2,4-triazole [3-AT] to suppress leaky HIS3 expression).
-
-
Library Transformation: Transform a yeast cDNA prey library (e.g., in the pGADT7 vector, which expresses proteins fused to the GAL4 activation domain) into the yeast strain already containing the pGBKT7-Dom34 bait plasmid.
-
Selection of Interactors: Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Leu/-Trp/-His/-Ade). Only yeast cells expressing an interacting prey protein will grow.
-
Colony Picking and Confirmation: Pick individual colonies that grow on the selective medium and re-streak them on fresh selective plates to confirm the phenotype.
Protocol 3: Identification and Validation of Interactors
-
Plasmid Rescue: Isolate the prey plasmids from the confirmed positive yeast colonies.
-
Sequencing: Sequence the inserts of the prey plasmids to identify the genes encoding the interacting proteins.
-
Bioinformatics Analysis: Use BLAST and other bioinformatics tools to identify the interacting proteins and analyze their potential functions.
-
Validation of Interactions: It is crucial to validate the putative interactions using independent methods to reduce the rate of false positives inherent in Y2H screens. Common validation methods include:
-
Co-immunoprecipitation (Co-IP): Demonstrate the interaction between Dom34 and the putative partner in yeast or mammalian cells.
-
In vitro pull-down assays: Use purified recombinant proteins to show a direct physical interaction.
-
Bimolecular Fluorescence Complementation (BiFC): Visualize the interaction in living cells.
-
Data Presentation
Table 1: Hypothetical Quantitative Results of a Dom34 Y2H Screen
| Prey Protein | Gene | Description | Growth on SD/-L-T-H-A | β-galactosidase Activity (Miller Units) |
| Hbs1 | HBS1 | Known interactor, ribosome rescue factor | ++++ | 150.5 ± 12.3 |
| Prey X | YXXXX | Hypothetical novel interactor 1 | +++ | 85.2 ± 9.8 |
| Prey Y | YYYYY | Hypothetical novel interactor 2 | ++ | 42.7 ± 5.1 |
| Empty Vector | - | Negative Control | - | 1.2 ± 0.3 |
Growth is scored from - (no growth) to ++++ (robust growth).
Dom34 Signaling and Functional Pathway
Dom34 and its partner Hbs1 are central to the No-Go Decay (NGD) pathway, which targets mRNAs with stalled ribosomes in their coding sequences. The following diagram illustrates the key steps in this pathway.
The Dom34-Hbs1 complex recognizes the stalled ribosome and promotes the dissociation of its subunits.[4] This action is followed by endonucleolytic cleavage of the problematic mRNA and subsequent degradation by the exosome. The aberrant polypeptide being synthesized is also targeted for degradation. Identifying other proteins that interact with Dom34 through a Y2H screen could reveal additional factors that regulate or participate in this critical quality control pathway.
References
- 1. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantitative analysis of protein-RNA interactions in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Expression and Purification of Recombinant Dom34 Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dom34, a key protein in the No-Go Decay (NGD) pathway, plays a crucial role in rescuing stalled ribosomes and maintaining translational quality control. The production of high-purity, active recombinant Dom34 is essential for in-depth structural and functional studies, as well as for its potential as a target in drug development. This document provides detailed application notes and protocols for the expression of recombinant Saccharomyces cerevisiae Dom34 protein in Escherichia coli and its subsequent purification. The protocols are based on established methods and are designed to yield protein suitable for a variety of downstream applications, including biochemical assays and structural biology.
Data Presentation
The following table summarizes the key quantitative parameters for the expression and purification of His-tagged Dom34 protein. These values are representative and may vary depending on the specific experimental conditions and the efficiency of the expression and purification steps.
| Parameter | Value | Source |
| Expression System | ||
| Host Strain | E. coli BL21(DE3) | [1][2] |
| Expression Vector | pET-based vector (e.g., pET28a) | [3] |
| Induction Agent | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [1][2] |
| Induction Concentration | 0.2 - 1 mM | [2] |
| Induction Temperature | 18-25°C | [2] |
| Induction Time | Overnight (12-16 hours) | [2] |
| Purification | ||
| Lysis Method | Sonication or High-Pressure Homogenization | [1][4] |
| Primary Purification | Immobilized Metal Affinity Chromatography (IMAC) | [1][4] |
| Elution Agent | Imidazole | [1][4] |
| Purity (estimated from SDS-PAGE) | >95% | [4] |
| Yield | ||
| Expected Yield | Not explicitly reported in reviewed literature. Typically ranges from 1-10 mg/L of culture for well-expressed proteins in E. coli. |
Signaling Pathways and Experimental Workflows
Dom34 in the No-Go Decay Pathway
Caption: Role of the Dom34:Hbs1 complex in the No-Go Decay pathway.[4]
Experimental Workflow for Dom34 Expression and Purification
Caption: Overall workflow for recombinant Dom34 expression and purification.
Experimental Protocols
Transformation of Expression Plasmid into E. coli
This protocol describes the transformation of a pET-based vector containing the Dom34 gene into chemically competent E. coli BL21(DE3) cells.
Materials:
-
pET vector with Dom34 insert
-
Chemically competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin for pET28a)
-
SOC medium
-
Water bath
-
Incubator
Protocol:
-
Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the pET-Dom34 plasmid DNA to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250 µL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Spread 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
Expression of Recombinant Dom34 Protein
This protocol outlines the growth of E. coli cultures and induction of Dom34 protein expression.
Materials:
-
LB medium with appropriate antibiotic
-
1 M IPTG stock solution
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic.
-
Grow the starter culture overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).
-
Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]
-
Cool the culture to the desired induction temperature (e.g., 18°C or 25°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[2]
-
Continue to incubate the culture overnight (12-16 hours) at the reduced temperature with shaking.[2]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[1]
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.
Purification of His-tagged Dom34 Protein using IMAC
This protocol details the purification of His-tagged Dom34 from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh), 1 mg/mL lysozyme (add fresh)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole
-
Ni-NTA agarose resin
-
Sonciator
-
Centrifuge
-
Chromatography column
Protocol:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample. Continue until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged Dom34 protein.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Dom34 protein with Elution Buffer. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure Dom34.
-
If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
References
Co-immunoprecipitation to Study the Dom34-Hbs1 Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Dom34-Hbs1 complex is a critical player in eukaryotic mRNA quality control, specifically in the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways. This complex, a heterodimer of Dom34 and the GTPase Hbs1, recognizes and resolves stalled ribosomes on aberrant mRNAs, facilitating their degradation and recycling of the ribosomal subunits. Understanding the interactions of this complex is paramount for elucidating the mechanisms of translational surveillance and for developing therapeutic strategies targeting these pathways in various diseases.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study the Dom34-Hbs1 complex in its native cellular environment. This method allows for the isolation of the entire complex by using an antibody that specifically targets one of its components, thereby "pulling down" its interaction partners. Subsequent analysis by western blotting can confirm the presence of other proteins in the complex, providing evidence for direct or indirect interactions.
This document provides detailed protocols for performing Co-IP to investigate the Dom34-Hbs1 complex, along with guidelines for data interpretation and visualization of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative analysis of Co-IP experiments is crucial for determining the strength and dynamics of protein-protein interactions. While often visualized through western blots, densitometric analysis of the resulting bands can provide semi-quantitative data. Furthermore, biophysical methods can yield precise binding affinities.
Table 1: Quantitative Analysis of Dom34-Hbs1 Interaction
| Interaction Components | Method | Binding Affinity (Kd) | Reference |
| Dom34 and Hbs1-GTP | Isothermal Titration Calorimetry | 1.1 ± 0.1 µM | [1] |
| Dom34 and Hbs1-GDP | Isothermal Titration Calorimetry | 9.9 ± 0.9 µM | [1] |
This table summarizes the binding affinities between Dom34 and Hbs1 in the presence of GTP and GDP, as determined by isothermal titration calorimetry. The nine-fold higher affinity in the presence of GTP suggests a nucleotide-dependent regulation of the complex formation.
Experimental Protocols
Detailed Co-immunoprecipitation Protocol for Dom34-Hbs1 Complex from Mammalian Cells
This protocol is adapted from a study investigating the Dom34-Hbs1 complex in human HeLa cells and involves the use of epitope-tagged proteins.[2]
Materials:
-
HeLa cells
-
Expression vectors for FLAG-tagged Dom34 or Hbs1 (e.g., pFLAG-Dom34, pFLAG-Hbs1)
-
Expression vectors for Myc-tagged potential interaction partners (e.g., pMyc-Ski2, pMyc-Dis3)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2.5 mM EDTA, 0.5% Nonidet P-40, 1 mM DTT, supplemented with protease inhibitors (0.1 mM PMSF, 2 µg/ml aprotinin, 2 µg/ml leupeptin) and 1 µg/ml RNase A (to ensure interactions are not RNA-mediated).[2]
-
Anti-FLAG agarose beads (e.g., Sigma-Aldrich)
-
SDS-PAGE sample buffer
-
Primary antibodies for western blotting (e.g., anti-FLAG, anti-Myc, anti-Dom34, anti-Hbs1)
-
Secondary antibodies for western blotting (e.g., HRP-conjugated anti-mouse, HRP-conjugated anti-rabbit)
-
Chemiluminescent substrate for western blotting
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in appropriate media to ~80% confluency.
-
Co-transfect cells with expression vectors for the FLAG-tagged "bait" protein (e.g., pFLAG-Dom34) and the Myc-tagged "prey" protein (e.g., pMyc-Ski2) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Co-IP Lysis Buffer to each 10 cm plate of cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.[2]
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract.
-
-
Immunoprecipitation:
-
Take a small aliquot (e.g., 50 µl) of the whole-cell extract to serve as the "input" control.
-
Add anti-FLAG agarose beads (pre-washed with Co-IP Lysis Buffer) to the remaining whole-cell extract.
-
Incubate the mixture at 4°C for 1-4 hours on a rotator.[2]
-
-
Washing:
-
Pellet the agarose beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Co-IP Lysis Buffer.[2] After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 50 µl of SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads by centrifugation and transfer the supernatant (the eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the "input" and "eluate" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the bait (anti-FLAG) and prey (anti-Myc) proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualization
Caption: Experimental workflow for co-immunoprecipitation of the Dom34-Hbs1 complex.
Caption: Signaling pathway of Dom34-Hbs1 in mRNA quality control.
References
Application Notes and Protocols for Generating and Analyzing Dom34 Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and analysis of Dom34 mutant strains, primarily in the context of the yeast Saccharomyces cerevisiae. Dom34 is a key protein involved in the No-Go Decay (NGD) pathway, an essential mRNA quality control mechanism that resolves stalled ribosomes and targets the associated defective mRNA for degradation.[1][2][3] Understanding the function of Dom34 and the impact of its mutations is critical for elucidating the mechanisms of translational quality control and for developing potential therapeutic strategies targeting these pathways.
Introduction to Dom34 and No-Go Decay
The No-Go Decay (NGD) pathway is activated when a ribosome stalls on an mRNA transcript due to factors such as strong secondary structures, rare codons, or chemical damage to the mRNA.[1] This stalling triggers a cascade of events initiated by the Dom34/Hbs1 protein complex.[1][4][5] Dom34, structurally related to the translation termination factor eRF1, and its partner Hbs1, a GTPase related to eRF3, recognize the stalled ribosome.[1][2][4][5] The complex promotes the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA.[6] Subsequently, an unknown endonuclease cleaves the mRNA near the stall site, exposing the transcript to degradation by exonucleases.[1]
Mutations in Dom34 can impair the efficiency of NGD, leading to the accumulation of stalled ribosomes and potentially toxic protein aggregates.[1] Studying these mutants provides valuable insights into the specific functional domains of Dom34 and their roles in ribosome rescue and mRNA decay.
Data Presentation: Analysis of Dom34 Mutant Phenotypes
The following table summarizes the reported effects of various mutations in the S. cerevisiae Dom34 protein on the efficiency of No-Go Decay. The data is primarily derived from studies analyzing the cleavage of a reporter mRNA, PGK1-SL, which contains a strong stem-loop known to induce ribosome stalling and trigger NGD.[1][2] NGD efficiency is presented as a percentage of the wild-type (WT) activity, based on the accumulation of the 5' cleavage product observed in Northern blot analyses.
| Dom34 Mutant | Location of Mutation | Description of Mutation | Reported NGD Efficiency (% of WT) | Reference |
| dom34Δ | Entire Gene | Deletion of the DOM34 gene | ~0% | [1] |
| Loop A mutant | N-terminal Domain (residues 49-53) | Alanine substitution of key residues | ~50-70% | [1] |
| Loop B mutant | N-terminal Domain (residues 87-92) | Alanine substitution of key residues | ~50-70% | [1] |
| Loop C mutant | Central Domain | Alanine substitution of basic residues | ~30-50% | [1] |
| EED mutant (putative nuclease domain) | N-terminal Domain | Mutation of acidic residues proposed for Mg2+ binding | ~100% | [1] |
| Double Loop A/B mutant | N-terminal Domain | Combination of Loop A and Loop B mutations | ~10-20% | [1] |
| Double Loop A/C mutant | N-terminal and Central Domains | Combination of Loop A and Loop C mutations | ~10-20% | [1] |
| Double Loop B/C mutant | N-terminal and Central Domains | Combination of Loop B and Loop C mutations | ~10-20% | [1] |
Note: The quantitative data presented are estimations based on the qualitative descriptions and figures from the cited literature. For precise quantification, densitometric analysis of Northern blots would be required.
Signaling Pathway and Experimental Workflows
No-Go Decay (NGD) Signaling Pathway
The following diagram illustrates the key steps of the No-Go Decay pathway mediated by the Dom34/Hbs1 complex.
Caption: The No-Go Decay (NGD) pathway for resolving stalled ribosomes.
Experimental Workflow: Generation and Analysis of Dom34 Mutants
This diagram outlines the general workflow for creating and functionally analyzing Dom34 mutant yeast strains.
Caption: Workflow for generating and analyzing Dom34 mutant yeast strains.
Experimental Protocols
Protocol 1: Generation of Dom34 Mutant Strains in S. cerevisiae
This protocol describes the generation of specific point mutations in the DOM34 gene using a PCR-based site-directed mutagenesis approach followed by transformation into a dom34Δ yeast strain.
Materials:
-
Yeast strain with a complete deletion of the DOM34 gene (dom34Δ).
-
Plasmid carrying the wild-type DOM34 gene with its native promoter and terminator.
-
Primers for site-directed mutagenesis (containing the desired mutation).
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for plasmid amplification.
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Appropriate selective media for yeast and E. coli.
Methodology:
-
Site-Directed Mutagenesis:
-
Design primers containing the desired mutation in the DOM34 coding sequence.
-
Perform PCR using the plasmid containing the wild-type DOM34 gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated PCR product into competent E. coli cells for plasmid amplification.
-
Isolate the plasmid DNA from E. coli and verify the presence of the desired mutation by DNA sequencing.
-
-
Yeast Transformation:
-
Prepare competent dom34Δ yeast cells using the lithium acetate method.
-
Transform the competent yeast cells with the plasmid carrying the mutated DOM34 allele. Include a transformation with the wild-type DOM34 plasmid as a positive control and an empty vector as a negative control.
-
Plate the transformed cells on selective media to isolate colonies that have successfully taken up the plasmid.
-
-
Verification of Transformants:
-
Isolate genomic DNA from the selected yeast colonies.
-
Confirm the presence of the plasmid by PCR.
-
For a more rigorous confirmation, isolate the plasmid from the yeast and sequence the DOM34 gene again.
-
Protocol 2: Analysis of No-Go Decay (NGD) Efficiency by Northern Blot
This protocol details the analysis of NGD efficiency in wild-type and dom34 mutant yeast strains by monitoring the cleavage of a reporter mRNA.
Materials:
-
Wild-type and dom34 mutant yeast strains.
-
Plasmid carrying an NGD reporter gene (e.g., PGK1-SL) under the control of an inducible promoter (e.g., GAL1).
-
Yeast growth media (including media for induction of the reporter gene).
-
RNA extraction reagents (e.g., hot acid phenol).
-
Reagents and equipment for Northern blotting (agarose gel, transfer membrane, hybridization buffer, radioactively or non-radioactively labeled DNA probe specific to the 5' region of the reporter mRNA).
-
Phosphorimager or other imaging system for signal detection and quantification.
Methodology:
-
Induction of Reporter Gene Expression:
-
Transform the wild-type and dom34 mutant yeast strains with the plasmid carrying the NGD reporter gene.
-
Grow the transformed yeast strains in a medium that represses the promoter of the reporter gene (e.g., glucose-containing medium for the GAL1 promoter).
-
Induce the expression of the reporter gene by shifting the cells to an inducing medium (e.g., galactose-containing medium).
-
-
RNA Extraction:
-
Harvest yeast cells at a specific time point after induction.
-
Extract total RNA from the harvested cells using a standard method such as the hot acid phenol protocol.
-
-
Northern Blot Analysis:
-
Separate the total RNA samples on a denaturing agarose gel.
-
Transfer the RNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridize the membrane with a labeled DNA probe that is complementary to the 5' region of the reporter mRNA. This will allow for the detection of both the full-length mRNA and the 5' cleavage product generated by NGD.
-
Wash the membrane to remove unbound probe.
-
-
Data Analysis:
-
Expose the membrane to a phosphor screen or film to visualize the RNA bands.
-
Quantify the signal intensity of the full-length mRNA and the 5' cleavage product using a phosphorimager and appropriate software.
-
Calculate the NGD efficiency by determining the ratio of the cleavage product to the full-length mRNA. Compare the ratios obtained from the mutant strains to that of the wild-type strain to determine the relative NGD efficiency.
-
References
- 1. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Dom34 and Its Function in No-Go Decay | CU Experts | CU Boulder [experts.colorado.edu]
- 4. [PDF] Analysis of Dom34 and its function in no-go decay. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent structural studies on Dom34/aPelota and Hbs1/aEF1α: important factors for solving general problems of ribosomal stall in translation - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Dom34 Localization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques to visualize the subcellular localization of Dom34, a key protein involved in No-Go Decay (NGD) and ribosome rescue. The protocols outlined below are designed for researchers in cell biology, molecular biology, and drug development who are interested in studying the spatial distribution of Dom34 under various cellular conditions.
Introduction to Dom34 Localization
Dom34, along with its partner Hbs1, plays a crucial role in rescuing stalled ribosomes, a critical cellular quality control mechanism. Understanding the subcellular localization of Dom34 is essential for elucidating its function in mRNA surveillance and ribosome recycling. Current literature suggests that Dom34 is predominantly found in the cytoplasm, consistent with its role in translation. However, it is not entirely excluded from the nucleus, suggesting potential for nucleocytoplasmic shuttling or additional nuclear functions. Stress conditions, such as glucose starvation, which are known to cause ribosome stalling, may influence the localization of Dom34 as it engages with inactive 80S ribosomes.
Data Presentation: Subcellular Distribution of Dom34
While precise quantitative data on the percentage distribution of Dom34 in different subcellular compartments is not extensively available in the current literature, a qualitative summary based on existing studies is presented below. This table provides an overview of the expected localization patterns of Dom34.
| Cellular Compartment | Localization Status | Method of Observation | Reference |
| Cytoplasm | Predominantly localized | Fluorescence Microscopy (mCherry-tagged Dom34) | [1] |
| Nucleus | Present, but not enriched | Fluorescence Microscopy (mCherry-tagged Dom34) | [1] |
| Ribosomes | Associates with stalled 80S ribosomes | In vitro and in vivo functional assays | [2][3][4] |
Experimental Protocols
Visualization of Dom34 by Immunofluorescence
This protocol describes the detection of endogenous or tagged Dom34 in yeast cells using indirect immunofluorescence.
Materials:
-
Yeast cells expressing Dom34 (wild-type or epitope-tagged)
-
Fixation solution: 4% formaldehyde in PBS
-
Spheroplasting solution: Zymolyase in sorbitol buffer
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody (e.g., anti-Dom34 or anti-epitope tag)
-
Fluorescently labeled secondary antibody
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Poly-L-lysine coated slides
Protocol:
-
Cell Culture and Fixation:
-
Grow yeast cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with PBS.
-
Fix cells with 4% formaldehyde for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Spheroplasting:
-
Resuspend the fixed cells in sorbitol buffer.
-
Add Zymolyase and incubate at 30°C until cell walls are digested (monitor with microscopy).
-
Wash the spheroplasts gently with sorbitol buffer.
-
-
Permeabilization and Staining:
-
Adhere the spheroplasts to poly-L-lysine coated slides.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize the nucleus.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the slides with a coverslip using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Live-Cell Imaging of Fluorescently-Tagged Dom34
This protocol describes the visualization of Dom34 localization in living yeast cells using a fluorescent protein tag (e.g., GFP or mCherry).
Materials:
-
Yeast strain expressing Dom34 fused to a fluorescent protein (e.g., Dom34-GFP).
-
Appropriate growth medium.
-
Concanavalin A-coated glass-bottom dishes.
-
Live-cell imaging microscope equipped with an environmental chamber.
Protocol:
-
Cell Preparation:
-
Grow the yeast strain expressing the fluorescently-tagged Dom34 to early or mid-log phase.
-
To immobilize the cells for imaging, coat the surface of a glass-bottom dish with Concanavalin A.
-
Add a dilute suspension of the yeast cells to the dish and allow them to adhere for 15-30 minutes.
-
Gently wash away non-adherent cells with fresh media.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a live-cell imaging microscope.
-
Maintain the cells at the appropriate temperature using an environmental chamber.
-
Acquire images using the appropriate excitation and emission wavelengths for the fluorescent protein.
-
Time-lapse imaging can be performed to track the dynamic localization of Dom34.
-
Subcellular Fractionation and Western Blotting
This biochemical approach provides a quantitative method to determine the relative abundance of Dom34 in different cellular compartments.
Materials:
-
Yeast cell culture.
-
Subcellular fractionation buffer kit (or individual reagents).
-
Dounce homogenizer or similar cell disruption equipment.
-
Centrifuge and ultracentrifuge.
-
Protein assay reagents (e.g., BCA or Bradford).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against Dom34.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis and Fractionation:
-
Harvest yeast cells and wash them.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Perform a series of differential centrifugations to separate the nuclear, mitochondrial, and cytosolic fractions. A general scheme is as follows:
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to obtain the cytosolic fraction (supernatant) and a microsomal fraction (pellet).
-
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against Dom34.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The relative intensity of the Dom34 band in each fraction can be quantified to estimate its subcellular distribution.
-
Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the functional context of Dom34 localization.
Caption: Workflow for Dom34 visualization by immunofluorescence.
Caption: Workflow for live-cell imaging of Dom34.
Caption: Simplified No-Go Decay (NGD) pathway involving Dom34.
References
- 1. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOM34-HBS1 ribosome dissociation complex | SGD [yeastgenome.org]
- 4. DOM34 | SGD [yeastgenome.org]
Application of Ribosome Profiling in dom34Δ Yeast Strains: A Detailed Guide
Application Notes
Ribosome profiling, a powerful technique that provides a genome-wide snapshot of translation, has been instrumental in elucidating the in vivo functions of the Dom34 protein in Saccharomyces cerevisiae. Dom34, along with its partner Hbs1, plays a critical role in ribosome rescue and quality control, particularly in a process known as No-Go Decay (NGD). The deletion of the DOM34 gene (dom34Δ) leads to the accumulation of stalled ribosomes on mRNAs, making ribosome profiling an ideal method to identify the specific sites of Dom34 activity.
Biological Context: The Role of Dom34 in Ribosome Quality Control
In eukaryotic cells, ribosomes can stall during translation for various reasons, including encountering stable secondary structures, damaged nucleotides, or reaching the 3' end of a truncated mRNA that lacks a stop codon.[1][2] These stalled ribosomes need to be rescued to recycle the ribosomal subunits and degrade the problematic mRNA and nascent polypeptide. The Dom34/Hbs1 complex is a key player in this rescue operation.[3][4][5][6] Dom34 is structurally similar to the translation termination factor eRF1, and in conjunction with the ATPase Rli1, it facilitates the dissociation of the stalled 80S ribosome into its 40S and 60S subunits.[1][5][7] This process is essential for initiating the degradation of the aberrant mRNA through the NGD pathway.[8][9][10]
Expected Outcomes of Ribosome Profiling in dom34Δ Strains
Applying ribosome profiling to dom34Δ yeast strains allows researchers to pinpoint the locations where ribosomes accumulate in the absence of this crucial rescue factor. The primary expectation is an increase in ribosome occupancy at specific sites in the dom34Δ strain compared to the wild-type.[1] These sites of increased ribosome density represent the direct or indirect targets of Dom34-mediated rescue.
Key findings from such studies have revealed that Dom34 is particularly important for rescuing ribosomes that have stalled at the 3' end of truncated mRNAs.[1] Ribosome profiling in dom34Δ strains shows a significant pile-up of ribosomes at these truncation sites.[1] Furthermore, these studies have uncovered a surprising role for Dom34 in clearing ribosomes that have read through a stop codon and entered the 3' untranslated region (3' UTR) of mRNAs.[1] In the absence of Dom34, an accumulation of ribosome footprints can be observed in the 3' UTRs of many genes.[1]
By comparing the ribosome footprint maps of wild-type and dom34Δ strains, researchers can:
-
Identify novel substrates for the No-Go Decay pathway.
-
Quantify the extent of ribosome stalling at specific mRNA locations.
-
Investigate the mechanisms that lead to ribosome stalling in vivo.
-
Explore the impact of ribosome stalling on overall gene expression and cellular fitness.
The application of ribosome profiling in dom34Δ yeast is a powerful approach for dissecting the intricate mechanisms of translational quality control and has significant implications for understanding diseases associated with ribosome dysfunction.
Data Presentation
The quantitative data obtained from a ribosome profiling experiment comparing wild-type and dom34Δ yeast strains can be summarized in the following tables.
Table 1: Genes with Significant Increases in Ribosome Occupancy in the 3' UTR in dom34Δ Strain
| Gene | Fold Change in 3' UTR Ribosome Density (dom34Δ vs. WT) | p-value | Description |
| HAC1 | >10-fold | < 0.001 | Transcription factor involved in the unfolded protein response; known NGD substrate.[1] |
| Gene X | Value | Value | Description |
| Gene Y | Value | Value | Description |
| Gene Z | Value | Value | Description |
Table 2: Analysis of Ribosome Stalling at Specific Codons in dom34Δ Strain
| Codon/Motif | Stalling Score (dom34Δ) | Stalling Score (WT) | Fold Change | Significance |
| CGA | Value | Value | Value | Value |
| Polyproline (PPX) | Value | Value | Value | Value |
| Optimal Codons | Value | Value | Value | Value |
| Non-optimal Codons | Value | Value | Value | Value |
Experimental Protocols
This section provides a detailed protocol for performing ribosome profiling on wild-type and dom34ΔSaccharomyces cerevisiae strains.
1. Yeast Strain and Culture Growth
-
Strains: Use isogenic wild-type (WT) and dom34Δ yeast strains.
-
Growth Medium: Grow yeast cultures in 500 mL of YPD (Yeast Extract-Peptone-Dextrose) medium to an OD600 of 0.6-0.8.
-
Harvesting: Rapidly harvest the cells by vacuum filtration. Immediately freeze the cell pellet in liquid nitrogen.
2. Cell Lysis and Ribosome Footprint Generation
-
Lysis Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide, and 1 complete EDTA-free protease inhibitor cocktail tablet (Roche) per 50 mL.
-
Lysis: Grind the frozen cell pellets in a cryogenic grinder (e.g., Spex SamplePrep 6870 Freezer/Mill). Resuspend the powdered yeast in 1 mL of ice-cold lysis buffer.
-
Clarification: Thaw the lysate on ice and clarify by centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Nuclease Treatment: Treat the supernatant with 150 units of RNase I (Ambion) per 25 A260 units of lysate for 1 hour at room temperature with gentle rocking. This will digest the mRNA that is not protected by ribosomes.
-
Stop Nuclease Digestion: Stop the reaction by adding 10 µL of SUPERase•In (Ambion).
3. Monosome Isolation
-
Sucrose Gradient: Prepare a 10-50% sucrose gradient in a buffer containing 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, and 100 µg/mL cycloheximide.
-
Ultracentrifugation: Layer the RNase I-treated lysate onto the sucrose gradient and centrifuge at 40,000 rpm for 2.5 hours at 4°C in an SW41 Ti rotor (Beckman Coulter).
-
Fractionation: Fractionate the gradient while monitoring the absorbance at 254 nm. Collect the fractions corresponding to the 80S monosome peak.
4. RNA Purification and Library Preparation
-
RNA Extraction: Extract the RNA from the monosome fractions using a hot acid-phenol-chloroform extraction method.
-
Size Selection: Run the purified RNA on a 15% TBE-Urea polyacrylamide gel. Excise the gel region corresponding to 28-34 nucleotides (the expected size of ribosome-protected footprints).
-
RNA Ligation: Elute the RNA from the gel slice and ligate a pre-adenylated linker to the 3' end of the RNA fragments using T4 RNA Ligase 2, truncated (New England Biolabs).
-
Reverse Transcription: Reverse transcribe the ligated RNA fragments using a primer complementary to the linker.
-
Circularization: Circularize the resulting cDNA using CircLigase (Epicentre).
-
PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequencing adapters.
-
Library Purification: Purify the final PCR product for sequencing.
5. Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Processing:
-
Remove adapter sequences from the raw sequencing reads.
-
Align the trimmed reads to the yeast genome.
-
Map the 5' ends of the aligned reads to determine the ribosome P-site position.
-
Calculate ribosome density for each gene.
-
Identify regions of differential ribosome occupancy between the dom34Δ and WT samples.
-
Visualizations
Here are diagrams illustrating key pathways and workflows described in this document.
Caption: The No-Go Decay pathway for ribosome rescue.
Caption: Experimental workflow for ribosome profiling.
References
- 1. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dom34:hbs1 plays a general role in quality-control systems by dissociation of a stalled ribosome at the 3' end of aberrant mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent structural studies on Dom34/aPelota and Hbs1/aEF1α: important factors for solving general problems of ribosomal stall in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-based quality control of mRNA and nascent peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent structural studies on Dom34/aPelota and Hbs1/aEF1α: important factors for solving general problems of ribosomal stall in translation [jstage.jst.go.jp]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. Chapter 1. Methods to study no-go mRNA decay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription of Dom34 Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro synthesis of RNA substrates for the Dom34 protein complex, a key player in eukaryotic mRNA quality control pathways such as No-Go Decay (NGD) and Non-Stop Decay (NSD). The provided protocol is designed to generate RNA molecules that mimic the natural substrates of Dom34, which are typically aberrant mRNAs that cause ribosome stalling. Understanding the interaction between Dom34 and its substrates is crucial for research into translation regulation, mRNA stability, and for the development of therapeutics targeting these pathways.
Introduction to Dom34 and its Substrates
The Dom34 (in yeast, Pelota in higher eukaryotes) protein, in complex with Hbs1, functions as a ribosome rescue factor. This complex recognizes and resolves stalled ribosomes on mRNAs that are problematic for the translation machinery. The primary substrates for Dom34-mediated decay pathways are:
-
Truncated mRNAs: These are mRNAs that have been prematurely cleaved within their coding sequence, leading to a ribosome reaching the 3' end of the message without encountering a stop codon. This results in a stalled ribosome with an empty A-site, a key recognition feature for the Dom34:Hbs1 complex.[1][2]
-
Non-stop mRNAs: These are mRNAs that lack a proper stop codon, causing the ribosome to translate through the 3' untranslated region (UTR) and often stall upon reaching the poly(A) tail.
The protocol below focuses on the in vitro synthesis of a model truncated mRNA, a potent substrate for Dom34. This is achieved by designing a DNA template that lacks a stop codon and a poly(A) tail sequence, leading to a "run-off" transcript that mimics a cleaved mRNA.
Experimental Protocols
DNA Template Preparation for In Vitro Transcription
The generation of a suitable DNA template is the most critical step for producing Dom34 RNA substrates. The template must contain a bacteriophage promoter (e.g., T7, T3, or SP6) upstream of the desired coding sequence. To create a truncated mRNA substrate, the template should be linearized at the end of the coding sequence.
1.1. Plasmid-based Template Linearization
This is a common and reliable method for generating high-quality, full-length DNA templates.
-
Procedure:
-
Clone the coding sequence of interest into a plasmid vector containing a T7 promoter. The cloning site should be downstream of the promoter.
-
Select a unique restriction site located immediately at the 3' end of the coding sequence. Digestion at this site will ensure that the in vitro transcription terminates at the desired position, producing a run-off transcript.
-
Perform a restriction digest of the plasmid DNA. A typical reaction is as follows:
-
| Component | Volume/Amount |
| Plasmid DNA | 1-5 µg |
| Restriction Enzyme | 10-20 units |
| 10X Restriction Buffer | 5 µL |
| Nuclease-free Water | to 50 µL |
1.2. PCR-based Template Generation
This method allows for the rapid generation of DNA templates without the need for cloning.
-
Procedure:
-
Design a forward primer that includes the full T7 promoter sequence followed by the 5' end of your target coding sequence.
-
Design a reverse primer that is the reverse complement of the 3' end of your target coding sequence. This primer will define the termination point of the transcription.
-
Perform a standard PCR using a high-fidelity DNA polymerase to amplify the target region.
-
Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.
-
Verify the size and purity of the PCR product on an agarose gel.
-
In Vitro Transcription Reaction
This protocol utilizes a T7 RNA polymerase-based system for the synthesis of the RNA substrate from the prepared DNA template.
-
Reaction Setup: Assemble the following components at room temperature to avoid precipitation of the DNA template by spermidine in the reaction buffer. Add the enzyme mix last.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free Water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM GTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL |
-
Procedure:
-
Gently mix the components and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
RNA Purification
Purification of the transcribed RNA is essential to remove unincorporated NTPs, proteins, and the DNA template.
-
Procedure (using a spin column-based kit):
-
Follow the manufacturer's protocol for the specific RNA purification kit being used.
-
Typically, the transcription reaction is mixed with a binding buffer and applied to a silica-based spin column.
-
The column is washed with wash buffers to remove contaminants.
-
The purified RNA is then eluted in nuclease-free water.
-
RNA Quality Control
-
Quantification: Determine the RNA concentration by measuring the absorbance at 260 nm using a spectrophotometer.
-
Purity: Assess the purity by calculating the A260/A280 ratio, which should be ~2.0 for pure RNA.
-
Integrity: Analyze the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band of the expected size should be observed.
Data Presentation
Table 1: Expected Yields and Quality of In Vitro Transcribed Dom34 Substrate
| Parameter | Expected Value |
| RNA Yield (from a 20 µL reaction) | 20-50 µg |
| A260/A280 Ratio | 1.9 - 2.1 |
| Transcript Size | Dependent on the size of the coding sequence in the DNA template |
| Gel Electrophoresis Result | A single, sharp band at the expected size |
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro transcription of Dom34 RNA substrates.
Signaling Pathway Context
Caption: The role of Dom34 in the No-Go Decay pathway.
References
Application Notes and Protocols for Measuring Dom34 Expression by Quantitative PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dom34 (also known as Pelota in higher eukaryotes) is a crucial protein involved in essential mRNA quality control pathways, primarily No-Go Decay (NGD) and Non-Stop Decay (NSD).[1][2] These surveillance mechanisms target and eliminate defective mRNAs that cause ribosome stalling, ensuring the fidelity of protein synthesis.[3][4] The Dom34 protein, in complex with Hbs1, recognizes and binds to stalled ribosomes, initiating a cascade of events that leads to ribosome recycling and degradation of the aberrant mRNA.[3][5] Given its central role in maintaining translational integrity, quantifying the expression levels of the Dom34 gene is critical for studies related to translation regulation, stress responses, and various disease models.
Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[6][7] It allows for the precise quantification of specific mRNA transcripts, making it an ideal method for determining changes in Dom34 expression in response to cellular stress, drug treatment, or in different pathological states.[8][9] These application notes provide a comprehensive guide, from experimental design to data analysis, for accurately measuring Dom34 expression using qPCR.
The Role of Dom34 in mRNA Surveillance Pathways
The Dom34:Hbs1 complex is structurally similar to the eRF1:eRF3 translation termination complex.[3][4] In NGD and NSD, when a ribosome stalls on an mRNA due to factors like strong secondary structures (No-Go) or the absence of a stop codon (Non-Stop), the Dom34:Hbs1 complex is recruited to the ribosome's A-site.[1][5] This binding event promotes the dissociation of the ribosomal subunits and the release of the peptidyl-tRNA, effectively rescuing the stalled ribosome.[3] Subsequently, the aberrant mRNA is targeted for degradation.[10] Understanding this pathway is essential for contextualizing the significance of Dom34 expression levels.
Caption: The Dom34-mediated mRNA surveillance pathway.
Application Notes: Experimental Design
Accurate and reproducible qPCR results depend on careful experimental design. Key considerations for measuring Dom34 expression include primer design, selection of appropriate reference genes, and inclusion of necessary controls.
-
Primer Design: Primers should be designed to specifically amplify the Dom34 transcript. It is recommended to design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA. The amplicon length should ideally be between 70 and 200 base pairs for optimal qPCR efficiency.[11]
-
Reference Gene Selection: Normalization to one or more stable reference (housekeeping) genes is crucial for correcting variations in RNA input and reverse transcription efficiency.[7][12] The stability of reference genes should be validated for the specific cell or tissue type and experimental conditions, as common housekeeping genes like GAPDH and ACTB can vary in expression.[7][13] Algorithms such as geNorm or NormFinder can help identify the most stable reference genes from a panel.[14]
-
Experimental Controls: Several controls are essential:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template. This control is used to detect contamination.[15][16]
-
No-Reverse-Transcriptase Control (-RT): Contains the RNA sample that has not been subjected to reverse transcription. This control is used to detect amplification from contaminating genomic DNA.
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Positive Control: A sample known to express Dom34 at a detectable level.
-
Experimental Workflow and Protocols
The overall workflow for quantifying Dom34 expression involves sample collection, RNA extraction, cDNA synthesis, and finally, the qPCR assay.
Caption: Standard experimental workflow for qPCR-based gene expression analysis.
Protocol 1: Total RNA Extraction
High-quality, intact RNA is essential for reliable gene expression analysis.[17][18] This protocol is based on a standard TRIzol/chloroform extraction method.
-
Homogenization: Homogenize cell pellets (e.g., 1-10 million cells) or pulverized tissue in 1 mL of TRIzol reagent per 50-100 mg of tissue. Pipette up and down several times to lyse the cells.[9]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds.[9] Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of 100% isopropanol per 1 mL of TRIzol used initially. Mix and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the ethanol wash.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store RNA at -80°C.
Protocol 2: cDNA Synthesis (Reverse Transcription)
This step converts the extracted mRNA into more stable complementary DNA (cDNA), which will serve as the template for qPCR.[19]
-
Reaction Setup: In a 0.2 mL PCR tube, combine the following on ice:
-
Total RNA: 1 µg
-
Oligo(dT) primers or Random Hexamers: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.[17]
-
Master Mix Preparation: While the RNA is denaturing, prepare a master mix on ice containing:
-
5X Reaction Buffer: 4 µL
-
10 mM dNTP Mix: 2 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase Enzyme: 1 µL
-
Nuclease-free water: 2 µL (Total volume: 10 µL)
-
-
Reverse Transcription: Add 10 µL of the master mix to the 10 µL of denatured RNA. The final reaction volume is 20 µL.
-
Incubation: Incubate the reaction in a thermal cycler using the enzyme manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).[17]
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method. All samples, including controls, should be run in triplicate.[20]
-
cDNA Dilution: Dilute the synthesized cDNA (e.g., 1:5 or 1:10) with nuclease-free water to minimize the effect of potential inhibitors from the reverse transcription reaction.[21]
-
qPCR Master Mix Preparation: Prepare a master mix for each gene (Dom34 and reference gene(s)) to ensure consistency across wells.[16] For one 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
Total Master Mix Volume per reaction: 15 µL
-
-
Plate Setup:
-
Pipette 15 µL of the appropriate master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA (or water for NTC) to the corresponding wells.
-
Seal the plate securely with an optical adhesive film.
-
-
Thermal Cycling: Place the plate in a real-time PCR instrument and run a standard thermal cycling program.[7][22]
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Presentation and Analysis
The most common method for relative quantification is the delta-delta Cq (ΔΔCq) method.[14][23] This method calculates the fold change in the target gene's expression in a test sample relative to a control sample, after normalization to a reference gene.[14]
Data Tables
Below are example tables for organizing experimental parameters and results.
Table 1: Example qPCR Primer Sequences for Human Dom34
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
|---|---|---|---|
| DOM34 | AGCTGAAGGACATCGAGGAG | TCATCTTCAGCAGCACGTAG | 125 |
| ACTB (Reference) | CTCTTCCAGCCTTCCTTCCT | AGCACTGTGTTGGCGTACAG | 150 |
| GAPDH (Reference) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | 110 |
Note: These are example sequences and should be validated in silico and empirically before use.
Table 2: Example Cq Data for Dom34 Expression Analysis
| Sample Group | Biological Replicate | Target Gene (Dom34) Cq | Reference Gene (ACTB) Cq |
|---|---|---|---|
| Control | 1 | 24.5 | 19.2 |
| Control | 2 | 24.7 | 19.4 |
| Control | 3 | 24.6 | 19.3 |
| Treated | 1 | 22.1 | 19.3 |
| Treated | 2 | 22.3 | 19.5 |
| Treated | 3 | 22.2 | 19.2 |
Cq values represent the mean of technical triplicates.
Calculation of Relative Dom34 Expression (ΔΔCq Method)
-
Calculate Average Cq Values: Average the Cq values for the biological replicates within each group (Control and Treated) for both the target gene (Dom34) and the reference gene (ACTB).
-
Calculate ΔCq: For each sample group, normalize the target gene Cq to the reference gene Cq.
-
ΔCq = Cq (Target Gene) - Cq (Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the treated group to the ΔCq of the control group.
-
ΔΔCq = ΔCq (Treated) - ΔCq (Control)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCq
-
Table 3: Step-by-Step Calculation of Relative Dom34 Expression
| Step | Calculation | Control Group | Treated Group |
|---|---|---|---|
| 1 | Average Cq (Dom34) | 24.60 | 22.20 |
| 2 | Average Cq (ACTB) | 19.30 | 19.33 |
| 3 | ΔCq (Avg Cq Dom34 - Avg Cq ACTB) | 5.30 | 2.87 |
| 4 | ΔΔCq (ΔCq Treated - ΔCq Control) | - | -2.43 |
| 5 | Fold Change (2-ΔΔCq) | 1.0 (Reference) | 5.39 |
Result Interpretation: In this example, the expression of Dom34 in the treated group is approximately 5.39-fold higher than in the control group.
Troubleshooting
qPCR experiments can sometimes yield unexpected results. The table below outlines common issues and potential solutions.[15][21][24]
Table 4: Common qPCR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No amplification or late amplification | - Poor RNA/cDNA quality or quantity- Inefficient primers- PCR inhibitors present | - Re-extract RNA and verify integrity.[11]- Increase cDNA input.- Redesign and validate primers.[15]- Dilute cDNA template to reduce inhibitor concentration.[21] |
| Amplification in No-Template Control (NTC) | - Reagent or plasticware contamination- Primer-dimer formation | - Use aerosol-resistant filter tips and dedicated PCR pipettes.[16]- Clean work area with 10% bleach.[21]- Redesign primers to avoid self-dimerization. |
| Poor reproducibility (high Cq variance) | - Pipetting errors- Inconsistent sample quality | - Use a master mix for all reactions.[16]- Ensure proper mixing before dispensing.- Verify RNA/cDNA integrity and concentration are consistent across samples. |
| Multiple peaks in melt curve analysis | - Non-specific amplification- Primer-dimer formation | - Optimize annealing temperature (run a temperature gradient).- Redesign primers for higher specificity.[18] |
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - AL [thermofisher.com]
- 7. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 10. DOM34 ribosome dissociation factor DOM34 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. biotechrabbit | QPCR Troubleshooting - Technical Support - Support | leap and lead [biotechrabbit.com]
- 12. PCR/qPCR 数据分析 [sigmaaldrich.com]
- 13. Determination of qPCR reference genes suitable for normalizing gene expression in a novel model of Duchenne muscular dystrophy, the D2-mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. pcrbio.com [pcrbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. illumina.com [illumina.com]
- 18. dispendix.com [dispendix.com]
- 19. Quantitative RT-PCR for measuring gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Determination of qPCR reference genes suitable for normalizing gene expression in a novel model of Duchenne muscular dystrophy, the D2-mdx mouse | PLOS One [journals.plos.org]
- 23. Analysis of real-time qPCR data [cran.r-project.org]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
Troubleshooting & Optimization
troubleshooting low yield of recombinant Dom34 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression and purification of the Dom34 protein.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Dom34 protein?
A1: The Dom34 protein is a key component of the No-Go Decay (NGD) pathway in eukaryotes.[1][2][3] In conjunction with its partner protein Hbs1, Dom34 recognizes and resolves ribosomes that have stalled on an mRNA template, for instance, due to strong secondary structures or a lack of a stop codon.[4][5] This process involves the dissociation of the ribosomal subunits, allowing them to be recycled for further rounds of translation.[2][5]
Q2: What are the key structural features of the Dom34 protein?
A2: The structure of Dom34 is tripartite, consisting of three domains.[1] Its central and C-terminal domains are structurally homologous to those of the translation termination factor eRF1.[1] However, the N-terminal domain of Dom34 is distinct and adopts an Sm-fold, which is often involved in RNA binding and processing.[1]
Q3: Is Dom34 an endonuclease?
A3: Initially, Dom34 was proposed to have endoribonuclease activity, directly cleaving the mRNA within the stalled ribosome.[2][3] However, subsequent studies have shown that mutations in the proposed nuclease domain do not inhibit NGD in vivo, suggesting that Dom34's primary role is in ribosome disassembly rather than direct mRNA cleavage.[3] While some studies have shown that a domain of Dom34 possesses endoribonuclease activity, its direct catalytic role in NGD is still under investigation.[1]
Troubleshooting Low Yield of Recombinant Dom34 Protein
Low yield is one of the most common challenges in recombinant protein production. The following sections provide potential causes and solutions for increasing the yield of your recombinant Dom34 protein.
Issue 1: Low or No Expression of Dom34
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Codon Usage Mismatch | The codon usage of the Dom34 gene may not be optimal for the E. coli expression host. This can lead to translational stalling and reduced protein expression. Solution: Synthesize a codon-optimized version of the Dom34 gene for E. coli. |
| Toxicity of Dom34 to Host Cells | Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low protein yield. Solutions: • Use a tightly regulated promoter system (e.g., pBAD) to control expression levels. • Lower the induction temperature to 16-25°C to reduce the rate of protein synthesis. • Use a lower concentration of the inducer (e.g., IPTG). |
| Inefficient Transcription or Translation | The expression vector may not be optimal for high-level expression. Solutions: • Ensure your expression vector has a strong promoter (e.g., T7). • Check that the Shine-Dalgarno sequence is correctly positioned for efficient translation initiation. • Verify the integrity of your plasmid DNA by sequencing. |
| Plasmid Instability | High-copy number plasmids can be lost during cell division, leading to a population of non-producing cells. Solution: Maintain antibiotic selection throughout cell growth and expression. |
Issue 2: Dom34 is Expressed but Yield is Low After Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Insoluble Inclusion Bodies | Dom34 may be misfolding and aggregating into insoluble inclusion bodies. Solutions: • Lower the expression temperature to 16-18°C.[6] • Reduce the inducer concentration to slow down protein expression. • Co-express with molecular chaperones to assist in proper folding. • Use a solubility-enhancing fusion tag (e.g., GST, MBP). |
| Protein Degradation | Dom34 may be susceptible to degradation by host cell proteases. Solutions: • Add protease inhibitors to your lysis buffer. • Perform all purification steps at 4°C. • Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower amount of soluble protein for purification. Solution: Optimize your cell lysis protocol. Methods like French press or sonication are effective. Ensure complete lysis by monitoring under a microscope. |
| Suboptimal Purification Strategy | The purification protocol may not be optimized for Dom34. Solutions: • Ensure the affinity tag is accessible. Consider adding a linker between the tag and the protein. • Optimize the binding, washing, and elution conditions for your affinity chromatography. For His-tagged Dom34, try a gradient of imidazole for elution. For chitin-binding protein (CBP)-tagged Dom34, ensure the elution with DTT is carried out for a sufficient time. |
Experimental Protocols
Protocol 1: Expression of His-tagged Dom34 in E. coli
-
Transformation: Transform E. coli BL21 (DE3) cells with the expression plasmid containing the His-tagged Dom34 gene.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to grow the culture at 18°C for 16 hours.[6]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged Dom34
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (20 mM Tris-HCl pH 7.5, 250 mM NaCl, 25 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors).[6] Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a Nickel-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Dom34 protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For higher purity, further purify the eluted protein by size-exclusion chromatography.[6]
Visualizations
Troubleshooting Workflow for Low Dom34 Yield
Caption: Troubleshooting logic for low recombinant Dom34 protein yield.
Experimental Workflow for Dom34 Expression and Purification
Caption: A typical experimental workflow for Dom34 expression and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOM34-HBS1 ribosome dissociation complex | SGD [yeastgenome.org]
- 6. Structural insights into ribosomal rescue by Dom34 and Hbs1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dom34 Western Blot Signal-to-Noise Ratio
Welcome to the technical support center for optimizing your Dom34 Western blot experiments. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you achieve a high signal-to-noise ratio, which is crucial when working with proteins that may be of low abundance or challenging to detect.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for Dom34. What are the possible causes and solutions?
A weak or absent signal is a common issue in Western blotting. Several factors could be contributing to this problem.[1][2][3] A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying cause.
Troubleshooting No Signal:
| Possible Cause | Recommended Solution |
| Low Protein Expression | The target protein's natural abundance may be very low.[1] Consider enriching the protein through immunoprecipitation before performing the Western blot.[1][2][4] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after the transfer step.[2][3] For larger proteins, a longer transfer time may be necessary.[1] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration incrementally to find the optimal dilution.[1][4] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. You can test antibody activity using a dot blot.[1] |
| Inactive Substrate | The chemiluminescent substrate can lose activity over time.[1] Use a fresh substrate or test the current one with a positive control. |
| Incorrect Blocking Buffer | The blocking buffer might be masking the epitope. Try alternative blocking agents such as bovine serum albumin (BSA) or non-fat dry milk, and test different concentrations.[1] |
| Excessive Washing | Over-washing the membrane can strip the antibody. Reduce the number and duration of wash steps.[1][4] |
Q2: My Western blot has high background, making it difficult to see the Dom34 band. How can I reduce the background?
High background can obscure the specific signal of your target protein.[5][6][7][8] This is often due to non-specific binding of the primary or secondary antibodies.
Troubleshooting High Background:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent. Adding a small amount of Tween 20 to the blocking buffer can also help.[5][9] |
| Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding.[5][6] Decrease the concentration of both primary and secondary antibodies. |
| Inadequate Washing | Increase the number and duration of washes to more effectively remove unbound antibodies.[6] Using a wash buffer with a mild detergent like Tween 20 is recommended.[6] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and free from contamination, which can contribute to a high background.[7] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause high background.[5] Ensure the membrane remains hydrated throughout the process. |
| Overexposure | If using a chemiluminescent substrate, the exposure time might be too long.[6] Reduce the exposure time to minimize background signal. |
Q3: I see multiple non-specific bands in addition to my expected Dom34 band. What should I do?
The presence of non-specific bands can be due to several factors, including the primary antibody binding to other proteins or issues with sample preparation.[3][8]
Troubleshooting Non-Specific Bands:
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be binding to other proteins with similar epitopes. Ensure the antibody is validated for your application and consider using a more specific antibody. |
| High Antibody Concentration | Too much primary or secondary antibody can lead to non-specific binding.[9] Titrate your antibodies to find the optimal concentration. |
| Protein Degradation | If you see bands at a lower molecular weight than expected, your protein may be degrading. Always use protease inhibitors in your lysis buffer.[2] |
| Too Much Protein Loaded | Overloading the gel with too much total protein can cause non-specific bands.[3] Try loading a smaller amount of your sample. |
Experimental Protocols
Detailed Western Blot Protocol for Dom34
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, will be necessary.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysate using a BCA assay.[11]
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
2. Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of Dom34.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[11]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for higher efficiency.[2]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[10]
4. Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[12]
5. Antibody Incubation:
-
Incubate the membrane with the primary antibody against Dom34, diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point is often provided by the antibody manufacturer.[13][14][15] This incubation is typically done overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[16]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Antibody Dilution Optimization
To find the optimal antibody concentration, perform a titration experiment.
Primary Antibody Titration:
| Dilution | Volume of Antibody (for 10 mL) |
| 1:500 | 20 µL |
| 1:1000 | 10 µL |
| 1:2000 | 5 µL |
| 1:5000 | 2 µL |
Secondary Antibody Titration (starting ranges): [14]
| Dilution | Volume of Antibody (for 10 mL) |
| 1:5,000 | 2 µL |
| 1:10,000 | 1 µL |
| 1:20,000 | 0.5 µL |
Visual Guides
Western Blot Workflow
Caption: Overview of the Western blotting experimental workflow.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. clyte.tech [clyte.tech]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. ECL Western Blot Substrates | Thermo Fisher Scientific - US [thermofisher.com]
reducing non-specific binding in Dom34 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Dom34 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding in a Dom34 pull-down assay?
Non-specific binding in a Dom34 pull-down assay can arise from several sources. The primary causes include hydrophobic or electrostatic interactions between proteins and the affinity resin (e.g., agarose or magnetic beads), the antibody, or the tagged "bait" protein. For RNA-binding proteins like Dom34, non-specific interactions can also be mediated by contaminating nucleic acids in the protein preparations.[1]
Q2: Why is it important to include controls in my Dom34 pull-down experiment?
Controls are crucial for distinguishing between specific and non-specific interactions. A negative control, such as using beads without the bait protein or using a non-specific antibody, helps to identify proteins that bind non-specifically to the assay components.[2][3] This allows you to optimize your protocol to minimize these background interactions and have confidence in your results.
Q3: What are the initial steps I should take to reduce high background?
To begin troubleshooting high background, you can try several initial steps. These include pre-clearing your lysate with beads alone to remove proteins that non-specifically bind to the resin.[4][5] Additionally, optimizing the stringency of your wash buffers by increasing the salt concentration or adding a mild detergent can help to disrupt weak, non-specific interactions.[4]
Q4: Can the choice of affinity beads affect non-specific binding?
Yes, the choice of beads can influence the level of non-specific binding. Magnetic beads often result in lower background compared to agarose beads because they are less prone to trapping contaminants during centrifugation steps and allow for more efficient washing.[6]
Q5: How does the concentration of my bait protein and lysate affect the assay?
The concentrations of both your bait protein and cell lysate are critical. Using the minimal amount of bait protein necessary can help to reduce background.[1] The lysate concentration can also be optimized; while a higher concentration may increase the yield of your target, it can also lead to higher background.[6]
Troubleshooting Guides
High background and non-specific binding are common challenges in pull-down assays. This guide provides a systematic approach to troubleshooting these issues in your Dom34 experiments.
Table 1: Optimizing Washing Conditions to Reduce Non-Specific Binding
| Parameter | Low Stringency (Initial Screen) | Medium Stringency (Optimization) | High Stringency (For High Background) |
| Salt Concentration (NaCl or KCl) | 100-150 mM | 150-300 mM | 300-500 mM |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.05% - 0.1% | 0.1% - 0.5% | 0.5% - 1.0% |
| Number of Washes | 3-4 washes | 4-5 washes | 5-6 washes |
| Wash Duration | 1-2 minutes per wash | 3-5 minutes per wash | 5-10 minutes per wash |
Table 2: Recommended Blocking Agents
| Blocking Agent | Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1-2% (w/v) | Commonly used to block non-specific protein binding sites on the beads. |
| Yeast tRNA | 100-200 µg/mL | Particularly useful for RNA-binding protein pull-downs to reduce non-specific binding of proteins to the RNA bait.[7][8] |
| Herring Sperm DNA | 100-200 µg/mL | Can be used in conjunction with BSA or tRNA to block non-specific DNA-protein interactions. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Background
-
Add 20-30 µL of your chosen beads (without antibody or bait) to 1 mL of your cell lysate.
-
Incubate on a rotator at 4°C for 30-60 minutes.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube.
-
Proceed with your standard pull-down protocol using the pre-cleared lysate.[4]
Protocol 2: Nuclease Treatment to Eliminate Nucleic Acid-Mediated Interactions
For protein-protein interaction studies involving the RNA-binding protein Dom34, contaminating RNA can mediate false-positive interactions. Treating your lysate with a nuclease can help to mitigate this.
-
Prepare your cell lysate as you normally would.
-
Add micrococcal nuclease (S7 nuclease) to your lysate at a final concentration of 10-50 units/mL.
-
Add CaCl2 to a final concentration of 1-2 mM, as it is required for nuclease activity.
-
Incubate the lysate at room temperature for 15-30 minutes.
-
Stop the reaction by adding EGTA to a final concentration of 2-5 mM to chelate the Ca2+.
-
Proceed with your pull-down assay.
Note: This treatment is not suitable if you are investigating Dom34's interaction with RNA.
Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for a Dom34 Pull-Down Assay
References
- 1. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Improving Dom34 CRISPR-Cas9 Knockout Efficiency
Welcome to the technical support center for Dom34 CRISPR-Cas9 knockout experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments targeting the Dom34 gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of Dom34, and why is it a target for CRISPR-Cas9 knockout?
A1: Dom34, also known as Pelota (PELO) in mammals, is a key protein involved in crucial mRNA quality control pathways, specifically No-Go Decay (NGD) and Non-Stop Decay (NSD).[1][2] These pathways are responsible for resolving stalled ribosomes on mRNA molecules, which can occur due to secondary structures, chemical damage, or the absence of a stop codon.[1][2] Dom34, in complex with its partner Hbs1, recognizes these stalled ribosomes and initiates a cascade of events leading to ribosome rescue and degradation of the problematic mRNA.[1][3][4] Creating a Dom34 knockout using CRISPR-Cas9 allows researchers to study the consequences of impaired ribosome rescue and mRNA surveillance, providing insights into cellular stress responses, protein quality control, and the pathogenesis of diseases where these processes are implicated.
Q2: What are the expected phenotypic consequences of a successful Dom34 knockout?
A2: Based on studies in yeast and mammalian cells, a Dom34 knockout is expected to lead to several distinct phenotypes. A primary consequence is the accumulation of ribosomes on the 3' untranslated regions (UTRs) of mRNAs, as the cell's ability to rescue ribosomes stalled at the end of transcripts is compromised.[5] This can lead to altered gene expression profiles. Cells lacking Dom34 may also exhibit increased sensitivity to stressors that cause ribosome stalling, such as certain drugs or nutrient deprivation.[5] Furthermore, since Dom34 is involved in maintaining a functional pool of ribosomes, its absence can lead to growth defects, especially under conditions of high translational demand.[5]
Q3: How do I design an effective single-guide RNA (sgRNA) for Dom34 knockout?
A3: Effective sgRNA design is critical for high knockout efficiency. Here are key considerations:
-
Target a critical exon: Aim for an early exon in the coding sequence to maximize the chance of a frameshift mutation leading to a non-functional protein.
-
Use design tools: Utilize online sgRNA design tools to predict on-target activity and potential off-target sites.
-
Check for specificity: Ensure the chosen sgRNA sequence is unique to the Dom34 gene to minimize off-target effects.
-
Consider multiple sgRNAs: It is best practice to design and test 2-3 different sgRNAs targeting the same gene to identify the most efficient one.
Troubleshooting Guide
This guide addresses common issues encountered during Dom34 CRISPR-Cas9 knockout experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Knockout Efficiency | 1. Suboptimal sgRNA design: The sgRNA may have low on-target activity. 2. Inefficient delivery of CRISPR components: The Cas9 protein and sgRNA are not effectively entering the target cells. 3. Cell type is difficult to transfect: Some cell lines are inherently resistant to common transfection methods. 4. Dom34 is essential for viability in your cell line under standard culture conditions: This is less likely as it is not typically essential but should be considered. | 1. Redesign and validate sgRNAs: Test multiple sgRNAs targeting different exons of Dom34. 2. Optimize delivery method: Experiment with different transfection reagents, electroporation settings, or consider lentiviral delivery for hard-to-transfect cells. A comparison of delivery methods is provided in Table 1. 3. Use a positive control: Transfect cells with a validated sgRNA targeting a non-essential gene to confirm the efficiency of your delivery system. 4. Perform a cell viability assay: Assess cell health post-transfection to ensure the delivery method is not overly toxic. |
| High Off-Target Effects | 1. Poor sgRNA design: The sgRNA sequence may have homology to other genomic regions. 2. High concentration of CRISPR components: Excessive amounts of Cas9 and sgRNA can increase off-target cleavage. 3. Prolonged expression of Cas9: Continuous expression from a plasmid can lead to accumulation of off-target mutations. | 1. Use high-fidelity Cas9 variants: These engineered Cas9 proteins have reduced off-target activity. 2. Titrate CRISPR components: Perform a dose-response experiment to find the lowest effective concentration of Cas9 and sgRNA. 3. Use RNP delivery: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex results in transient expression and lower off-target effects compared to plasmid delivery.[6] |
| Difficulty Validating Knockout | 1. Inefficient protein extraction: Dom34 may be difficult to lyse and extract due to its association with ribosomes. 2. Antibody issues: The antibody used for Western blotting may not be specific or sensitive enough. 3. Mosaicism: The edited cell population may be a mix of wild-type, heterozygous, and homozygous knockout cells. | 1. Optimize lysis buffer: Use a robust lysis buffer containing strong detergents and protease inhibitors. See the detailed Western Blot protocol below. 2. Validate your antibody: Use a positive control (e.g., cells overexpressing Dom34) and a negative control (a validated knockout cell line, if available) to confirm antibody specificity. 3. Perform single-cell cloning: Isolate and expand individual cells to generate clonal populations for accurate validation. 4. Use multiple validation methods: Combine genomic analysis (e.g., Sanger sequencing or TIDE analysis) with protein analysis (Western blot) to confirm the knockout at both levels. |
| Unexpected Phenotype | 1. Off-target effects: An unintended mutation in another gene could be causing the observed phenotype. 2. Compensation by other pathways: Cells may adapt to the loss of Dom34 by upregulating other quality control mechanisms. 3. Incomplete knockout: Residual Dom34 protein may be sufficient to perform some of its functions. | 1. Perform off-target analysis: Sequence the top predicted off-target sites to check for unintended mutations. 2. Transcriptomic/Proteomic analysis: Analyze changes in gene and protein expression to identify potential compensatory mechanisms. 3. Ensure complete knockout: Confirm the absence of Dom34 protein by Western blot in a clonal population. |
Data Presentation
Table 1: Comparison of CRISPR-Cas9 Delivery Methods for Dom34 Knockout
| Delivery Method | Efficiency Range | Pros | Cons | Recommended For |
| Plasmid Transfection | 5-50% | - Cost-effective - Readily available | - Lower efficiency in some cell types - Potential for prolonged Cas9 expression leading to off-target effects | Easy-to-transfect cell lines (e.g., HEK293T) |
| Electroporation (RNP) | 30-90% | - High efficiency in a broad range of cells - Transient expression of Cas9-RNP reduces off-target effects[6] | - Requires specialized equipment - Can cause significant cell death | Hard-to-transfect cells, primary cells, and when minimizing off-target effects is a priority |
| Lentiviral Transduction | 50-95% | - Very high efficiency, even in non-dividing cells - Stable integration for long-term studies (if desired) | - More complex and time-consuming to produce virus - Potential for random integration of the viral vector | Generating stable knockout cell lines or for in vivo applications |
Note: Efficiency ranges are estimates and can vary significantly depending on the cell type, experimental conditions, and sgRNA efficacy.
Experimental Protocols
Detailed Protocol for Western Blot Validation of Dom34 Knockout
This protocol is optimized for the detection of Dom34, which is associated with ribosomes.
1. Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.
-
Primary Antibody: Validated anti-Dom34/PELO antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Loading Buffer: 4x Laemmli sample buffer.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Chemiluminescent Substrate.
2. Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold Lysis Buffer per 1-5 million cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Dom34 antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight for Dom34 in the knockout samples, compared to a clear band in the wild-type control, confirms a successful knockout at the protein level.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to Dom34 CRISPR-Cas9 knockout experiments.
References
- 1. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dom34 Ribosome Profiling Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dom34 ribosome profiling data.
Troubleshooting Guides
Issue 1: High ribosome density in 3' Untranslated Regions (UTRs) in dom34Δ strains.
-
Q: My ribosome profiling data from a dom34Δ strain shows a significant increase in ribosome footprints within the 3' UTRs of many genes compared to the wild-type. How should I interpret this?
A: This is an expected and well-documented phenotype for dom34Δ strains.[1][2] Dom34, in conjunction with Hbs1, is a key factor in rescuing ribosomes that have translated past the stop codon and into the 3' UTR.[1][2] The increased density you observe is a direct consequence of the failure to recycle these stalled ribosomes.
Troubleshooting Steps:
-
Confirm the specificity of the 3' UTR reads: Ensure that these reads are not mapping to unannotated coding sequences or overlapping genes. Use robust bioinformatic pipelines to filter for uniquely mapping reads.
-
Analyze the distribution of 3' UTR footprints: Ribosomes rescued by Dom34 often accumulate near the poly(A) tail.[1] Check if the footprint density in your data shows a similar pattern. A peak of reads just upstream of the poly(A) tail is indicative of Dom34-dependent ribosome rescue targets.
-
Consider the role of mRNA truncation: Dom34 is also critical for rescuing ribosomes stalled on truncated mRNAs.[1][2] The presence of footprints in the 3' UTR could also arise from ribosomes that have translated through a truncated open reading frame (ORF) and continued into the 3' UTR.
-
-
Q: How can I differentiate between bona fide 3' UTR translation events and experimental artifacts?
A: Distinguishing genuine 3' UTR translation from artifacts requires careful experimental design and data analysis.
Recommendations:
-
Use of translation inhibitors: Be aware that the use of cycloheximide (CHX) can introduce artifacts. While it is used to stabilize ribosomes, it can sometimes lead to an artificial accumulation of ribosomes at the 5' ends of coding sequences.[3][4][5] Consider performing experiments with and without CHX to assess its impact on your results.
-
Size selection of ribosome-protected fragments (RPFs): Ensure that your size selection for RPFs is appropriate. Including a broader range of fragment sizes might reveal different populations of stalled ribosomes. However, be cautious of contamination from non-ribosomal RNA-protein complexes.[4]
-
Correlation with gene expression: Investigate if the genes with high 3' UTR ribosome occupancy in your dom34Δ strain share any functional characteristics or are regulated by specific stress conditions. For instance, treatment with diamide, an oxidizing agent, has been shown to increase the proportion of Dom34-targeted ribosomes in the 3' UTR.[1]
-
Issue 2: Altered Polysome Profiles and Accumulation of 80S Monosomes in dom34Δ strains.
-
Q: My polysome profiles for the dom34Δ strain show a decrease in polysomes and a corresponding increase in the 80S monosome peak. What does this signify?
A: A decrease in the polysome-to-monosome (P/M) ratio is a characteristic phenotype of dom34Δ mutants.[6][7] This indicates a defect in translation. The accumulation of 80S monosomes suggests that ribosomes are not efficiently recycling and re-entering the pool of actively translating ribosomes. These "stuck" 80S ribosomes are a hallmark of Dom34 deficiency.[6]
Troubleshooting Steps:
-
Quantify the P/M ratio: Calculate the ratio of the area under the polysome peaks to the area under the 80S monosome peak for both your wild-type and dom34Δ samples. This will provide a quantitative measure of the translation defect.
-
Analyze the composition of the 80S peak: The accumulated 80S ribosomes in a dom34Δ strain are often devoid of mRNA and tRNA, rendering them inactive.[6] While challenging to assess directly from standard ribosome profiling, this understanding is crucial for interpretation.
-
Consider the impact on translation initiation: The sequestration of 40S and 60S subunits into these inactive 80S monosomes can lead to a shortage of subunits available for translation initiation, further contributing to the reduced polysome levels.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of Dom34 in the context of translation?
A: Dom34 is a key protein in ribosome rescue and quality control pathways.[1][8][9] Its main role, together with its partner Hbs1, is to recognize and dissociate ribosomes that have stalled on an mRNA.[1][2][10] This is particularly important for ribosomes that have reached the 3' end of an mRNA, for example, on truncated transcripts or those lacking a stop codon (non-stop decay), as well as ribosomes that have read through a stop codon into the 3' UTR.[1][11][12]
-
Q2: Does Dom34 rescue all types of stalled ribosomes?
A: No, Dom34's activity appears to be specific to certain types of stalling events. Ribosome profiling studies have shown that Dom34 is crucial for rescuing ribosomes stalled at the 3' end of truncated mRNAs and within the 3' UTR.[1][2] However, it does not seem to be generally involved in dissociating ribosomes stalled on coding sequences due to factors like polyproline stretches.[1]
-
Q3: What is the Dom34-Hbs1 complex and what is its role?
A: The Dom34-Hbs1 complex is the functional unit that mediates ribosome rescue.[8][9][10] Dom34 and Hbs1 are structurally similar to the translation termination factors eRF1 and eRF3, respectively. This complex recognizes stalled ribosomes, binds to the A-site, and promotes the splitting of the 80S ribosome into its 40S and 60S subunits.[8][9][13] This action releases the stalled ribosome from the mRNA, allowing it to be recycled.
-
Q4: How does the absence of Dom34 affect global translation?
A: The absence of Dom34 leads to a general decrease in translation efficiency.[6][7] This is primarily due to the accumulation of inactive 80S ribosomes, which depletes the pool of available ribosomal subunits for new rounds of translation initiation.[6] This results in a reduced number of ribosomes per mRNA (lower polysomes) and an overall slower rate of protein synthesis.
-
Q5: Are there other quality control pathways that might compensate for the loss of Dom34?
A: Yes, eukaryotic cells have multiple ribosome and mRNA quality control pathways. While Dom34 is a central player in no-go decay (NGD), other pathways like ribosome-associated quality control (RQC) are involved in degrading the nascent polypeptide chains from stalled ribosomes.[13] The interplay between these pathways is complex, and in the absence of Dom34, other factors may play a more prominent role, though they may not fully compensate for its function.
Quantitative Data Summary
| Strain | Phenotype | Observation in Ribosome Profiling Data | Reference |
| dom34Δ | Increased ribosome stalling in 3' UTRs | Significant increase in ribosome footprint density downstream of the stop codon. | [1][2] |
| dom34Δ | Defective ribosome recycling | Accumulation of 80S monosomes and a corresponding decrease in polysomes. | [6][7] |
| dom34Δ | Increased ribosome occupancy on truncated mRNAs | Higher ribosome density at the 3' ends of known truncated transcripts (e.g., HAC1). | [1] |
| Wild-type + Diamide | Increased ribosome stalling in 3' UTRs | Increased proportion of ribosome footprints near the poly(A) tail. | [1] |
Experimental Protocols
Ribosome Profiling of Yeast Strains (Adapted from Guydosh & Green, 2014)
-
Cell Culture and Lysis:
-
Grow yeast cultures (wild-type and dom34Δ) to mid-log phase.
-
Harvest cells by rapid filtration.
-
Immediately freeze cells in liquid nitrogen.
-
Lyse cells by cryogenic grinding in lysis buffer containing cycloheximide to stabilize ribosomes on the mRNA.
-
-
Nuclease Footprinting:
-
Thaw the cell lysate and treat with RNase I to digest mRNA not protected by ribosomes.
-
Stop the digestion by adding a nuclease inhibitor.
-
-
Ribosome Isolation:
-
Layer the lysate onto a sucrose gradient and separate by ultracentrifugation.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome fraction.
-
-
RNA Extraction and Library Preparation:
-
Isolate the ribosome-protected mRNA fragments (RPFs) from the monosome fraction.
-
Perform size selection of RPFs (typically ~28-30 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Reverse transcribe the RPFs to generate cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Trim adapter sequences and filter for high-quality reads.
-
Align reads to the yeast genome and transcriptome.
-
Analyze the distribution of ribosome footprints across coding sequences and UTRs.
-
Visualizations
Caption: Dom34-mediated ribosome rescue pathway.
Caption: Ribosome profiling experimental workflow.
References
- 1. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34 rescues ribosomes in 3' untranslated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Biases in Ribosome Profiling Experiments Reveals Signatures of Translation Dynamics in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Dom34 Stimulates Growth of Cells with Defects of 40S Ribosomal Subunit Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast dom34 mutants are defective in multiple developmental pathways and exhibit decreased levels of polyribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Interpreting ribosome dynamics during mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
Dom34 antibody validation and cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dom34/Pelota (PELO) antibodies. The information is designed to address common issues encountered during experimental validation and to provide guidance on potential cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of human Pelota (PELO) in a Western Blot?
A1: The calculated molecular weight of human Pelota is approximately 43 kDa.[1] However, in Western Blot analysis, it is often observed at a slightly higher molecular weight, typically between 43-45 kDa.[1] Always refer to the datasheet provided by the antibody supplier for the most accurate expected band size.
Q2: My Western Blot shows multiple bands when using a Pelota antibody. What could be the cause?
A2: Multiple bands in a Western Blot can be due to several factors:
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Protein Isoforms or Post-Translational Modifications: The protein may exist in different isoforms or have post-translational modifications that alter its electrophoretic mobility.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, the target protein may be degraded, leading to lower molecular weight bands.
-
Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes.
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High Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding. Try titrating the antibody to the recommended dilution.
Q3: I am not getting a signal in my immunofluorescence (IF) experiment with the Pelota antibody. What should I check?
A3: A weak or absent signal in IF can be caused by several issues:
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Low Protein Expression: The cell line or tissue you are using may not express Pelota at a high enough level for detection by IF. It is recommended to confirm protein expression by Western Blot first.
-
Incorrect Antibody Dilution: The primary antibody may be too dilute. Consult the product datasheet for the recommended starting dilution for IF and consider optimizing it.
-
Inadequate Permeabilization: Ensure that the cells are properly permeabilized to allow the antibody to access the intracellular protein.
-
Antibody Incompatibility with Fixation: The fixation method used may be masking the epitope recognized by the antibody. Refer to the antibody's datasheet for recommended fixation protocols.
Q4: How can I validate the specificity of my Pelota antibody?
A4: Antibody specificity is crucial for reliable results. Here are some recommended validation strategies:
-
Use of Controls: Include positive and negative controls in your experiments. For a positive control, use a cell line known to express Pelota (e.g., HEK-293, HeLa).[1] For a negative control, you can use a cell line with low or no expression, or ideally, a knockout/knockdown (KO/KD) cell line.
-
Orthogonal Validation: Compare the results obtained with your antibody to data from a non-antibody-based method, such as RNA-seq or mass spectrometry, to confirm the presence of Pelota in your sample.
-
Independent Antibody Validation: Use a second, distinct antibody that recognizes a different epitope on the Pelota protein. Consistent results between the two antibodies increase confidence in the specificity.
Troubleshooting Guides
Western Blot (WB)
| Issue | Possible Cause | Recommended Solution |
| No Band or Weak Signal | Low protein expression in the sample. | Use a positive control lysate (e.g., HEK-293, HeLa) to confirm antibody and protocol validity.[1] |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| Primary antibody concentration is too low. | Optimize the primary antibody dilution. Refer to the datasheet for starting recommendations (e.g., 1:1000 to 1:3000).[1] | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency using a total protein stain like Ponceau S. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or incubation times. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific antibody or validate the current one with KO/KD cell lysates. |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. | |
| High antibody concentration. | Reduce the primary antibody concentration. |
Immunofluorescence (IF)
| Issue | Possible Cause | Recommended Solution |
| No/Weak Staining | Low target protein expression. | Confirm expression with a more sensitive method like WB. |
| Incompatible fixation/permeabilization. | Test different fixation (e.g., formaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods. | |
| Primary antibody too dilute. | Optimize the antibody concentration by performing a titration. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody and is conjugated to a functional fluorophore. | |
| High Background | Primary/secondary antibody concentration too high. | Decrease antibody concentrations and/or incubation times. |
| Insufficient blocking. | Block with normal serum from the same species as the secondary antibody. | |
| Autofluorescence of the sample. | Use an autofluorescence quenching reagent or image in a different channel. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Include an isotype control to assess non-specific binding. |
| Inadequate washing. | Increase the number and duration of washes between antibody incubation steps. |
Immunoprecipitation (IP)
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Target Protein | Antibody does not recognize the native protein conformation. | Use an antibody that has been validated for IP. Antibodies validated for IHC are also good candidates as they recognize native epitopes. |
| Insufficient amount of starting material. | Increase the amount of cell lysate used for the IP. | |
| Inefficient antibody-bead coupling. | Ensure the correct type of beads (Protein A or G) is used for the primary antibody's host species and isotype. | |
| High Non-Specific Binding | Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the primary antibody. |
| Non-specific binding of the antibody. | Include an isotype control antibody in a parallel IP to determine the level of non-specific binding. | |
| Inadequate washing. | Increase the stringency and number of wash steps after the immunoprecipitation. |
Pelota (PELO) Antibody Quantitative Data Summary
| Application | Supplier Example 1 (Proteintech 10582-1-AP) [1] | Supplier Example 2 (Abbexa abx003613) [2] | Supplier Example 3 (CUSABIO CSB-PA861124LA01HU) [3] |
| Western Blot (WB) | 1:500 - 1:3000 | 1:1000 - 1:2000 | N/A |
| Immunohistochemistry (IHC) | 1:50 - 1:500 | N/A | 1:100 |
| Immunoprecipitation (IP) | 1:200 - 1:800 | N/A | N/A |
| Observed MW | 43-45 kDa | N/A | N/A |
| Positive Controls (WB) | HEK-293, HeLa, mouse testis | N/A | N/A |
| Positive Controls (IHC) | Human ovary cancer, human liver | N/A | Human ovarian cancer, human colon cancer |
Note: This table provides examples from select suppliers. Always refer to the specific datasheet for the antibody lot you are using.
Experimental Protocols
Western Blot Validation Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a positive control (e.g., HEK-293 lysate) and a negative control (e.g., KO/KD lysate).
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Pelota primary antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunofluorescence Validation Protocol
-
Cell Culture: Grow cells on glass coverslips to 60-70% confluency.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 22.52 mg/mL glycine in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the Pelota primary antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Immunoprecipitation Protocol
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the Pelota primary antibody or an isotype control antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by Western Blot using the same or a different Pelota antibody.
Signaling Pathway and Experimental Workflow Diagrams
Caption: No-Go Decay (NGD) pathway for resolving stalled ribosomes.
Caption: Logical workflow for Pelota antibody validation.
References
Technical Support Center: Optimizing Lysis Buffer for Dom34 Co-Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lysis buffers for successful Dom34 co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a lysis buffer for Dom34 co-immunoprecipitation?
The main objective is to efficiently lyse cells to release the Dom34 protein and its interaction partners while preserving their native conformation and interactions.[1] An ideal lysis buffer will minimize protein denaturation and dissociation of protein complexes, ensuring that the interactions detected are physiologically relevant.[2][3]
Q2: What are the key components of a co-immunoprecipitation lysis buffer?
A typical co-IP lysis buffer contains a buffering agent to maintain pH, salts to control ionic strength, detergents to solubilize proteins, and protease and phosphatase inhibitors to prevent degradation and maintain post-translational modifications.[1][4][5]
Q3: Dom34 is a cytoplasmic protein. Does this influence the choice of lysis buffer?
Yes. For cytoplasmic proteins like Dom34, a milder lysis buffer is often preferred.[6] Harsh buffers, such as RIPA, which are designed to solubilize nuclear and mitochondrial proteins, may disrupt weaker or transient cytoplasmic protein-protein interactions.[6][7][8] A Tris-HCl based buffer with a non-ionic detergent is often a good starting point.[6]
Q4: Which type of detergent is best for preserving Dom34 protein interactions?
Non-ionic or zwitterionic detergents are generally recommended for co-IP experiments because they are less denaturing than ionic detergents.[2][3]
-
Non-ionic detergents (e.g., NP-40, Triton X-100) are mild and effective at solubilizing cytoplasmic and membrane-bound proteins while preserving protein-protein interactions.[2][9][10][11]
-
Zwitterionic detergents (e.g., CHAPS) can also be effective at breaking lipid-lipid and lipid-protein interactions without denaturing the protein.[2][3][12]
-
Ionic detergents (e.g., SDS, sodium deoxycholate), often found in RIPA buffer, are generally too harsh for co-IP as they can disrupt protein-protein interactions.[7][13][14]
Q5: Why are protease and phosphatase inhibitors necessary?
During cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein (Dom34) and its binding partners, or alter their phosphorylation state, potentially affecting interactions.[1][4][15] It is crucial to add a cocktail of protease and phosphatase inhibitors to the lysis buffer immediately before use to preserve the integrity of the protein complexes.[1][16][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of Dom34 bait protein | Incomplete cell lysis. | Increase the strength of the detergent or try a different type of non-ionic detergent. Sonication or mechanical disruption on ice can also aid lysis. |
| Dom34 is being degraded. | Ensure a fresh and appropriate protease inhibitor cocktail is added to the lysis buffer just before use.[1][15] Keep samples on ice at all times.[6] | |
| No interaction partner detected (prey) | The interaction is weak or transient and is being disrupted by the lysis buffer. | Use a milder lysis buffer with a lower concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40). Optimize the salt concentration; high salt can disrupt electrostatic interactions. Try a range from 100 mM to 150 mM NaCl.[18] |
| The prey protein is not efficiently extracted. | The prey protein may be in a different cellular compartment. If a cytoplasmic lysis buffer is used, the prey might be nuclear. A stronger buffer like RIPA may be needed, but this increases the risk of disrupting the interaction.[6] | |
| High background/Non-specific binding | The lysis buffer is not stringent enough, leading to non-specific proteins binding to the beads or antibody.[19][20][21] | Increase the salt concentration (e.g., up to 200 mM NaCl) and/or the detergent concentration (e.g., up to 1% NP-40) in the lysis and wash buffers to reduce non-specific binding.[19] Including a pre-clearing step with beads before adding the antibody can also reduce background.[8][22] |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing non-specific interactions.[19] | |
| Inconsistent results | Lysis buffer components are degraded or improperly prepared. | Prepare fresh lysis buffer for each experiment. Ensure protease and phosphatase inhibitors are added immediately before use.[1] Maintain consistent experimental conditions (e.g., incubation times, temperatures). |
Experimental Protocols
Protocol 1: Standard Non-Denaturing Lysis Buffer for Dom34 Co-IP
This protocol is a good starting point for preserving cytoplasmic protein interactions.
Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Ionic strength |
| EDTA | 0.5 M | 1 mM | Chelating agent, inhibits metalloproteases |
| NP-40 | 10% | 0.5% | Non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | 100x | 1x | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Preserves phosphorylation state |
Procedure:
-
Prepare the lysis buffer base (Tris-HCl, NaCl, EDTA) and store at 4°C.
-
On the day of the experiment, add the required amounts of NP-40, protease inhibitor cocktail, and phosphatase inhibitor cocktail to the lysis buffer base.
-
Keep the complete lysis buffer on ice.
-
Wash cultured cells with ice-cold PBS.
-
Add the complete, ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins for the co-immunoprecipitation procedure.
Protocol 2: Optimization of Lysis Buffer Components
To optimize, systematically vary the concentration of one component at a time while keeping others constant.
| Component to Optimize | Recommended Range | Rationale |
| Detergent (NP-40 or Triton X-100) | 0.1% - 1.0% | Lower concentrations are gentler and may preserve weaker interactions. Higher concentrations improve solubilization but may disrupt interactions. |
| Salt (NaCl) | 100 mM - 250 mM | Lower salt concentrations favor electrostatic interactions, while higher concentrations can reduce non-specific binding.[18] |
Visualizations
Caption: Workflow for Dom34 co-immunoprecipitation.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 11. Common Mammalian Cell Lysis Buffers for General Protein Extraction | AAT Bioquest [aatbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 16. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 17. mpbio.com [mpbio.com]
- 18. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 19. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Dom34 Expression Issues in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the expression of Dom34 protein in Escherichia coli.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Dom34 Expression
Q: I am not seeing any or very low levels of my expressed Dom34 protein on a Western blot or Coomassie-stained gel. What are the possible causes and solutions?
A: Low or no expression of a target protein is a common issue in recombinant protein production.[1] Several factors could be contributing to this problem. Here are some potential causes and troubleshooting steps:
-
Codon Bias: The codon usage of the Dom34 gene may not be optimal for E. coli. This can lead to translational stalling and low protein yield.[2][3][4]
-
Plasmid Issues: The integrity of your expression plasmid could be compromised.
-
Solutions:
-
Sequence your construct to ensure there are no frame shifts or premature stop codons.[2]
-
Use freshly transformed cells for your expression cultures, as plasmids can be lost or mutated in glycerol stocks.[2]
-
If using an ampicillin-resistant plasmid, be aware that the antibiotic can be degraded, leading to plasmid loss. Consider using a different antibiotic selection marker.[2]
-
-
-
Inefficient Induction: The induction conditions may not be optimal for Dom34 expression.
-
Solution: Perform a small-scale expression trial to optimize induction parameters. See the "Protocol: Optimization of Dom34 Expression Conditions" section for a detailed methodology.
-
-
Protein Degradation: The expressed Dom34 protein might be degraded by host cell proteases.
-
Solution: Add protease inhibitors to your lysis buffer. You can also try expressing the protein at lower temperatures to reduce protease activity.[8]
-
-
Insolubility: Your protein might be expressed but located in the insoluble fraction (inclusion bodies).
-
Solution: Check the insoluble pellet of your cell lysate for the presence of Dom34. If found, refer to the troubleshooting section on inclusion bodies.[2]
-
Issue 2: Dom34 is Expressed in Inclusion Bodies
Q: My Dom34 protein is highly expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing proteins in E. coli.[1][8] Here are several strategies to enhance the solubility of Dom34:
-
Lower Induction Temperature: Reducing the induction temperature can slow down protein synthesis, allowing more time for proper folding.[2][8]
-
Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid protein expression and aggregation.
-
Use a Different E. coli Strain: Some strains are engineered to promote proper protein folding.
-
Change the Growth Medium: Using a less rich medium, such as M9 minimal medium, can slow down cell growth and protein expression, potentially improving solubility.[2]
-
Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of your protein.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein (e.g., MBP, GST) to Dom34 can improve its solubility.
The following table summarizes recommended changes to expression conditions to improve protein solubility:
| Parameter | Standard Condition | Recommended Change for Solubility |
| Induction Temperature | 37°C | 18°C, 25°C, or 30°C[2] |
| Induction Time | 3-4 hours | Overnight (for lower temperatures)[2] |
| IPTG Concentration | 1 mM | 0.1 mM - 0.5 mM[1][2] |
| Growth Medium | LB Broth | M9 Minimal Medium[2] |
If optimizing expression conditions does not resolve the issue, you may need to purify the protein from inclusion bodies and then refold it. Refer to the "Protocol: Solubilization and Refolding of Dom34 from Inclusion Bodies" for a detailed procedure.
Issue 3: Poor Cell Growth or Cell Lysis After Induction (Toxicity)
Q: After inducing Dom34 expression, my E. coli culture shows poor growth or starts to lyse. What could be the cause and how can I fix it?
A: Slow cell growth or lysis after induction often indicates that the expressed protein is toxic to the E. coli host.[2] This can be due to the intrinsic function of Dom34, which is involved in ribosome dissociation and quality control.[9][10][11] Here are some strategies to mitigate protein toxicity:
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Use a Tightly Regulated Expression System: Basal or "leaky" expression of a toxic protein before induction can inhibit cell growth.
-
Solutions:
-
Use an E. coli strain with tighter control over basal expression, such as BL21(DE3)(pLysS) or BL21(DE3)(pLysE).[2] The pLysS/E plasmid produces T7 lysozyme, which inhibits T7 RNA polymerase, reducing basal expression.
-
The BL21-AI strain, which has an arabinose-inducible T7 RNA polymerase, offers very tight regulation.[2]
-
Propagate your expression plasmid in a strain that does not contain the T7 RNA polymerase, such as DH5α.[2]
-
-
-
Supplement the Growth Medium: Adding glucose to the medium can help repress basal expression from the lac promoter.[2]
-
Lower Induction Temperature and Inducer Concentration: As with solubility issues, reducing the expression level by lowering the temperature and IPTG concentration can alleviate toxicity.
-
Use a Low-Copy-Number Plasmid: A lower gene dosage can reduce the overall amount of toxic protein produced.[2][12]
The following table summarizes recommended expression systems for toxic proteins:
| E. coli Strain | Promoter System | Regulation Mechanism |
| BL21(DE3)(pLysS/pLysE) | T7 | T7 lysozyme inhibits basal T7 RNA polymerase activity. |
| BL21-AI | T7 | T7 RNA polymerase gene is under the control of the arabinose-inducible araBAD promoter. |
| Any strain with pBAD vector | araBAD | Expression is induced by arabinose and repressed by glucose. |
Experimental Protocols
Protocol: Optimization of Dom34 Expression Conditions
This protocol describes a small-scale experiment to determine the optimal conditions for soluble Dom34 expression.
Materials:
-
BL21(DE3) or a recommended variant (e.g., BL21(DE3)pLysS) transformed with your Dom34 expression plasmid.
-
LB medium (and/or M9 minimal medium) with the appropriate antibiotic.
-
1 M IPTG stock solution.
-
50 mL falcon tubes or 250 mL baffled flasks.
-
Shaking incubator.
-
Spectrophotometer.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with or without protease inhibitors).
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the Dom34 expression plasmid.
-
Grow overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 50 mL of fresh medium in four separate flasks with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.5-0.6.[1]
-
Label the flasks for different induction conditions (e.g., 37°C, 30°C, 25°C, 18°C).
-
Before induction, remove a 1 mL aliquot from each culture as the "uninduced" control.
-
Induce the cultures with IPTG. You can test a range of final concentrations from 0.1 mM to 1 mM.
-
Incubate the cultures at their respective temperatures with shaking. For 37°C, induce for 3-4 hours. For lower temperatures, induce for longer periods (e.g., overnight for 18°C).[2]
-
After the induction period, measure the final OD600 of each culture.
-
Harvest 1 mL of cells from each condition by centrifugation.
-
Lyse the cell pellets using your preferred method (e.g., sonication, chemical lysis).
-
Separate the soluble and insoluble fractions by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).[13]
-
Analyze the uninduced, total induced, soluble, and insoluble fractions for each condition by SDS-PAGE.
Protocol: Solubilization and Refolding of Dom34 from Inclusion Bodies
This protocol provides a general workflow for recovering functional Dom34 from inclusion bodies.
Materials:
-
Cell pellet containing Dom34 inclusion bodies.
-
Lysis buffer (as above).
-
Wash buffer (e.g., Lysis buffer with 1-2 M urea or 1% Triton X-100).
-
Solubilization buffer (e.g., Lysis buffer with 6-8 M Guanidine-HCl or 8 M Urea).
-
Refolding buffer (a matrix of buffers with varying pH, additives like L-arginine, and redox pairs like glutathione may need to be tested).
-
Dialysis tubing or other buffer exchange systems.
Methodology:
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with wash buffer to remove contaminating proteins. Repeat this step 2-3 times.
-
Solubilize the washed inclusion bodies in solubilization buffer. Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarify the solubilized protein by centrifugation at high speed (e.g., >16,000 x g) for 30 minutes.
-
Initiate refolding by rapidly diluting the denatured protein into a large volume of refolding buffer or by stepwise dialysis against refolding buffers with decreasing denaturant concentration.
-
Allow the protein to refold, typically for 12-48 hours at 4°C with gentle stirring.
-
Concentrate the refolded protein and analyze its purity and activity.
Visualizations
Caption: Troubleshooting workflow for Dom34 expression in E. coli.
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Brocade Desktop: irua [repository.uantwerpen.be]
- 4. youtube.com [youtube.com]
- 5. Codon Optimization for E. coli Expression Service - CD Biosynsis [biosynsis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOM34 | SGD [yeastgenome.org]
- 12. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
Technical Support Center: Troubleshooting Dom34 Yeast Two-Hybrid Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Dom34 yeast two-hybrid (Y2H) experiments. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My yeast two-hybrid experiment with Dom34 as bait is consistently failing. What are the common reasons for this?
A1: Failed yeast two-hybrid interactions involving Dom34 can stem from several factors. One primary consideration is the subcellular localization of the protein. Dom34 is known to function in the cytoplasm, where it is involved in ribosome dissociation.[1] The classical yeast two-hybrid system relies on the interaction occurring within the nucleus to activate reporter genes. If your Dom34 fusion protein and its potential interactor do not efficiently translocate to the nucleus, the interaction will not be detected.
Another common issue is that the fusion of the DNA-binding domain (DBD) or activation domain (AD) to Dom34 might cause misfolding or steric hindrance, preventing its interaction with other proteins. Additionally, the expression levels of the fusion proteins can be critical; both overexpression and underexpression can lead to false negatives.
Finally, ensure that your experimental controls, including positive and negative controls, are working as expected. Without proper controls, it is difficult to interpret negative results.
Q2: Are there known interacting partners of Dom34 that I can use as a positive control?
A2: Yes, several proteins are known to interact with Dom34 in yeast and can be used as positive controls. The most well-characterized interacting partner is Hbs1 .[2] The Dom34-Hbs1 complex is crucial for ribosome rescue pathways. Another known interactor is Asc1 (also known as RACK1 in mammals), a component of the 40S ribosomal subunit. Including these known interactors in your experimental setup can help validate that the system is working correctly.
Q3: My Dom34 bait protein appears to be auto-activating the reporter genes. How can I address this?
A3: Auto-activation, where the bait protein activates reporter genes in the absence of an interacting prey protein, is a common issue in Y2H experiments. To confirm auto-activation, transform your yeast strain with the Dom34-bait plasmid alone and assay for reporter gene expression. If you observe activation, you can try the following troubleshooting steps:
-
Use a more stringent screening medium: Increase the concentration of 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 reporter gene product. This will help suppress leaky reporter expression.
-
Clone a sub-domain of Dom34: If the full-length Dom34 is causing auto-activation, you can try using different domains of the protein as bait. This may remove the region responsible for the transcriptional activation.
-
Switch the bait and prey: Clone Dom34 into the prey vector (with the activation domain) and your protein of interest into the bait vector (with the DNA-binding domain).
Q4: I am not observing any interaction between Dom34 and my protein of interest, but I have strong evidence from other methods that they do interact. What could be the reason for this false negative?
A4: False negatives in Y2H are common and can be particularly prevalent when dealing with proteins like Dom34 that are part of large complexes or are not typically localized to the nucleus. Here are some potential reasons and solutions:
-
Incorrect subcellular localization: As mentioned, the classical Y2H requires nuclear localization. Since Dom34's primary function is in the cytoplasm, a nuclear-based Y2H system may not be appropriate. Consider using a cytoplasmic yeast two-hybrid (cytoY2H) system, such as the split-ubiquitin system.
-
Improper protein folding or stability: The fusion of the DBD or AD tags can lead to misfolding or degradation of Dom34 or its interacting partner. Western blot analysis should be performed to confirm the expression and stability of both fusion proteins.
-
Post-translational modifications: The interaction between Dom34 and its partner may depend on specific post-translational modifications that do not occur correctly in the yeast nucleus.
-
Transient or weak interaction: The Y2H system may not be sensitive enough to detect very transient or weak interactions.
Troubleshooting Guides
Guide 1: Diagnosing Failed Dom34 Y2H Interactions
This guide provides a logical workflow to diagnose the cause of a failed Dom34 yeast two-hybrid experiment.
Workflow Diagram:
Guide 2: Quantitative Analysis of Interaction Strength
While qualitative results (growth/no growth) are useful, quantifying the strength of the interaction can provide more nuanced data. This is typically done using a β-galactosidase assay.
Data Presentation:
The results of a quantitative β-galactosidase assay can be summarized in a table. Below is a template table with hypothetical data for the interaction of Dom34 with known partners and a protein of interest.
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| pGBKT7-Dom34 | pGADT7-Hbs1 | 150.5 ± 12.3 | Strong Positive |
| pGBKT7-Dom34 | pGADT7-Asc1 | 85.2 ± 9.8 | Positive |
| pGBKT7-Dom34 | pGADT7-ProteinX | 5.3 ± 1.2 | No/Weak Interaction |
| pGBKT7-Lamin | pGADT7-ProteinX | 1.2 ± 0.5 | Negative Control |
| pGBKT7-53 | pGADT7-T | 180.1 ± 15.6 | Positive Control |
Note: The actual Miller unit values will vary between experiments and laboratories. It is crucial to include appropriate positive and negative controls to interpret your results.
Experimental Protocols
Protocol 1: Quantitative β-Galactosidase Assay (Liquid Culture)
This protocol allows for the quantification of reporter gene expression.
Materials:
-
Yeast colonies co-transformed with bait and prey plasmids
-
Selective liquid medium (SD/-Leu/-Trp)
-
YPD medium
-
Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)
-
Z buffer with β-mercaptoethanol (add 2.7 µL of β-mercaptoethanol per 1 mL of Z buffer just before use)
-
O-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Inoculate single yeast colonies into 5 mL of selective liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight cultures to an OD600 of 0.2-0.3 in 5 mL of YPD and grow to mid-log phase (OD600 of 0.5-0.8).
-
Pellet 1.5 mL of the cell culture by centrifugation and wash with 1 mL of Z buffer.
-
Resuspend the cell pellet in 300 µL of Z buffer.
-
Freeze the cell suspension at -80°C for at least 15 minutes, then thaw at 37°C. Repeat this freeze-thaw cycle twice more to lyse the cells.
-
Add 700 µL of Z buffer containing β-mercaptoethanol to the cell lysate.
-
Add 200 µL of ONPG solution to start the reaction and incubate at 30°C.
-
Once a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Record the reaction time.
-
Pellet the cell debris by centrifugation and measure the absorbance of the supernatant at 420 nm (OD420).
-
Calculate β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 * OD420) / (t * V * OD600) where:
-
t = reaction time in minutes
-
V = volume of culture used in mL (1.5 mL in this protocol)
-
OD600 = OD600 of the culture at the start of the assay
-
Protocol 2: Cytoplasmic Yeast Two-Hybrid (Split-Ubiquitin System)
This system is ideal for studying interactions between cytoplasmic proteins like Dom34.
Principle: The ubiquitin protein is split into an N-terminal (Nub) and a C-terminal (Cub) fragment. The bait protein is fused to the Cub domain, which is linked to a transcription factor. The prey protein is fused to the Nub domain. If the bait and prey interact in the cytoplasm, the Nub and Cub fragments reconstitute a functional ubiquitin, which is recognized by ubiquitin-specific proteases. This leads to the cleavage and release of the transcription factor, which then translocates to the nucleus and activates reporter genes.
Workflow Diagram:
Brief Protocol Outline:
-
Clone your bait (e.g., Dom34) into a Cub-TF vector and your prey into a NubG vector.
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Plate the transformants on selective medium lacking the appropriate nutrients (e.g., SD/-Leu/-Trp).
-
Replica-plate the colonies onto a more stringent selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) to test for reporter gene activation.
-
Perform a β-galactosidase assay for quantitative analysis of the interaction.
Protocol 3: Co-immunoprecipitation of Dom34 and Associated Proteins from Yeast Polysome Fractions
This protocol is a powerful orthogonal method to validate Y2H interactions, especially for ribosome-associated proteins like Dom34.
Materials:
-
Yeast strain expressing a tagged version of your bait protein (e.g., Dom34-HA)
-
YPD medium
-
Cycloheximide (CHX)
-
Lysis buffer for polysomes (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 5 mM MgOAc, 1 mM DTT, 1% Triton X-100, 0.5% Sodium Deoxycholate, plus protease inhibitors and RNase inhibitors)
-
Antibody against the tag (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Grow a 100 mL yeast culture to mid-log phase (OD600 ≈ 0.6-0.8).
-
To preserve polysomes, add cycloheximide to a final concentration of 0.1 mg/mL and incubate on ice for 10 minutes.
-
Harvest cells by centrifugation and wash with cold water containing 0.1 mg/mL cycloheximide.[3]
-
Lyse the cells in polysome lysis buffer using glass beads.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate a portion of the lysate with anti-tag antibody-coupled magnetic beads for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting prey protein.
By following these troubleshooting guides and protocols, researchers can effectively diagnose and overcome challenges in studying Dom34 protein interactions using the yeast two-hybrid system and validate their findings with complementary techniques.
References
Technical Support Center: In Vitro Dom34 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting in vitro assays for the Dom34 protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Dom34 in a cell?
A1: Dom34, in complex with Hbs1, plays a crucial role in ribosome rescue. This complex recognizes and facilitates the dissociation of ribosomes that have stalled on messenger RNA (mRNA) for various reasons, such as encountering a problematic sequence or reaching the end of a broken mRNA that lacks a stop codon. This process is essential for recycling ribosomes back into the pool of translation-competent machinery and for initiating the degradation of aberrant mRNAs and nascent polypeptide chains.
Q2: What are the key in vitro activities of the Dom32:Hbs1 complex that can be assayed?
A2: The main activities of the Dom34:Hbs1 complex that can be assessed in vitro are:
-
Ribosome Dissociation (Splitting): The ability to split stalled 80S ribosomes into their 40S and 60S subunits.
-
Peptidyl-tRNA Drop-off: The release of the nascent polypeptide chain attached to a transfer RNA (tRNA) from the stalled ribosome.
-
GTP Hydrolysis: The GTPase activity of Hbs1 is stimulated by Dom34 and the ribosome, and this is critical for the function of the complex.
Q3: Is Dom34 an endonuclease?
A3: The endonucleolytic activity of Dom34 is a subject of debate. While some early studies suggested it might have nuclease activity, subsequent research has indicated that Dom34 itself is not the endonuclease responsible for mRNA cleavage during No-Go Decay (NGD).[1][2] Any observed nuclease activity might be highly sensitive to experimental conditions.[1]
Q4: What is the role of Hbs1 in Dom34's function?
A4: Hbs1 is a GTPase that forms a stable complex with Dom34.[3] Hbs1's GTPase activity is essential for the ribosome dissociation function of the complex. It is thought to act as a gatekeeper, with its N-terminus positioned in the mRNA entry channel of the ribosome, potentially sensing the state of the mRNA.[4]
Q5: What type of ribosome complexes are suitable substrates for in vitro Dom34 activity assays?
A5: Stalled ribosome-nascent chain complexes (RNCs) are the appropriate substrates. These can be generated in vitro by translating mRNAs with sequences known to cause stalling, such as those with strong secondary structures or truncated mRNAs lacking a stop codon.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no ribosome dissociation activity | 1. Inactive Dom34 or Hbs1 protein. 2. Suboptimal buffer conditions (e.g., incorrect Mg2+ concentration). 3. Use of non-stalled or improperly formed ribosome complexes. 4. Degradation of proteins or ribosomal components. | 1. Purify fresh protein and verify its integrity via SDS-PAGE. 2. Titrate Mg2+ concentration in the reaction buffer. 3. Ensure the protocol for generating stalled RNCs is followed correctly and verify stalling. 4. Add protease and RNase inhibitors to your reaction. |
| Inconsistent results in peptidyl-tRNA release assay | 1. Inefficient labeling of the nascent polypeptide chain. 2. Premature termination or release of the nascent chain. 3. Contamination with peptidases. | 1. Optimize the concentration of radiolabeled amino acids. 2. Use high-quality, full-length mRNA and a robust in vitro translation system. 3. Include protease inhibitors in all buffers. |
| High background in GTP hydrolysis assay | 1. Contaminating GTPases in the protein preparation or ribosome fraction. 2. Spontaneous, non-enzymatic GTP hydrolysis. 3. Issues with the detection method (e.g., thin-layer chromatography). | 1. Further purify protein and ribosome preparations. 2. Run a control reaction without any protein to measure background hydrolysis. 3. Optimize the TLC system and ensure complete separation of GTP and GDP. |
| No endonuclease activity observed | 1. As mentioned in the FAQ, Dom34 is likely not a direct endonuclease.[1][2] 2. The specific experimental conditions required for any potential activity are not met. | 1. Focus on the well-established ribosome dissociation and peptidyl-tRNA release activities. 2. If investigating nuclease activity, consider a wide range of buffer conditions and co-factors, though positive results may be difficult to obtain.[1] |
Quantitative Data Summary
| Assay | Factor(s) | Substrate | Observed Rate/Activity | Reference |
| Ribosome Dissociation | Dom34, Hbs1, Rli1 | Stm1-bound 80S ribosomes | ~0.91 min⁻¹ | [6] |
| Peptidyl-tRNA Release | Dom34:Hbs1 | Ribosome termination complexes | ~0.25 min⁻¹ | [6] |
| Peptidyl-tRNA Release | eRF1:eRF3 | Ribosome termination complexes | ~3.7 min⁻¹ | [6] |
| ATP Hydrolysis | Rli1 on empty 80S ribosomes with Dom34:Hbs1 | ATP | Multiple-turnover | [7] |
Experimental Protocols
In Vitro Ribosome Dissociation (Splitting) Assay
This assay measures the ability of the Dom34:Hbs1 complex to dissociate stalled 80S ribosomes into their 40S and 60S subunits.
Methodology:
-
Preparation of Stalled Ribosomes:
-
Program an in vitro translation system (e.g., yeast cell-free extract) with an mRNA designed to stall ribosomes. This can be an mRNA with a strong stem-loop structure or a truncated mRNA lacking a stop codon.[5]
-
Incorporate a radiolabel (e.g., ³²P) into the ribosomes, for example, by using casein kinase II for non-specific labeling.[8][9]
-
Purify the stalled 80S ribosome-nascent chain complexes (RNCs) from the translation reaction, for instance, by pelleting through a sucrose cushion.
-
-
Dissociation Reaction:
-
Incubate the purified, radiolabeled stalled 80S RNCs with purified Dom34 and Hbs1 proteins. The presence of the ATPase Rli1 can also be included, as it has been shown to stimulate dissociation.[8][9]
-
The reaction buffer should contain GTP and ATP.
-
To prevent re-association of the subunits, include the initiation factor Tif6, which binds to the 60S subunit.[8][9]
-
-
Analysis of Ribosome Dissociation:
-
The reaction products can be analyzed in two ways:
-
Sucrose Density Gradient Centrifugation: Layer the reaction mixture onto a sucrose gradient (e.g., 10-30%) and centrifuge to separate the 80S, 60S, and 40S particles. Fractionate the gradient and quantify the radioactivity in each fraction using scintillation counting. A decrease in the 80S peak and an increase in the 40S and 60S peaks indicate ribosome dissociation.[8][9]
-
Native Gel Electrophoresis: Resolve the reaction products on a native agarose or polyacrylamide gel. This method allows for the separation of the 80S, 60S, and 40S particles, which can then be visualized by autoradiography.
-
-
Peptidyl-tRNA Drop-off Assay
This assay quantifies the release of the nascent polypeptide chain from the stalled ribosome.
Methodology:
-
Preparation of Radiolabeled Peptidyl-tRNA:
-
Assemble ribosome termination complexes in an in vitro reconstituted yeast translation system.[6]
-
The mRNA used should program for a short peptide.
-
Include a radiolabeled amino acid (e.g., ³⁵S-methionine) in the reaction to label the nascent polypeptide chain.
-
-
Release Reaction:
-
Incubate the ribosome complexes containing the radiolabeled peptidyl-tRNA with purified Dom34 and Hbs1.
-
The reaction is typically coupled with peptidyl-tRNA hydrolase (Pth) to cleave the released peptidyl-tRNA, allowing for easier quantification of the released peptide.[6]
-
-
Analysis of Peptidyl-tRNA Release:
-
The amount of released peptide can be quantified using an electrophoretic thin-layer chromatography (TLC) system.[6] This separates the released, radiolabeled peptide from the ribosome-bound peptidyl-tRNA.
-
Hbs1 GTP Hydrolysis Assay
This assay measures the GTPase activity of Hbs1 in the presence of Dom34 and ribosomes.
Methodology:
-
Reaction Setup:
-
Incubate purified Dom34 and Hbs1 with purified 40S and 60S ribosomal subunits.
-
Add radiolabeled GTP (e.g., [α-³²P]GTP) to the reaction mixture.
-
-
GTP Hydrolysis Reaction:
-
Allow the reaction to proceed for a set amount of time. The hydrolysis of GTP to GDP will result in the release of radiolabeled inorganic phosphate (Pi).
-
-
Analysis of GTP Hydrolysis:
-
The reaction products (GTP and GDP) can be separated by thin-layer chromatography (TLC).[6]
-
The amount of hydrolyzed GTP can be quantified by autoradiography and densitometry of the TLC plate. A robust GTP hydrolysis signal should only be observed when both Dom34, Hbs1, and ribosomal subunits are present.[6]
-
Visualizations
Caption: Dom34:Hbs1 signaling pathway for ribosome rescue.
Caption: Experimental workflow for the in vitro ribosome dissociation assay.
Caption: Troubleshooting logic for low or no Dom34 activity.
References
- 1. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Technical Support Center: Dom34 Immunofluorescence Staining
Welcome to the technical support center for Dom34 immunofluorescence staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and achieve high-quality staining results for the Dom34 protein and its mammalian homolog, Pelota.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of Dom34?
Dom34 is a key protein in the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways, which are ribosome-associated quality control mechanisms. Therefore, Dom34 is expected to localize primarily in the cytoplasm , where it interacts with stalled ribosomes. While a definitive and universally agreed-upon immunofluorescence pattern is not extensively documented, the expected localization would be a diffuse cytoplasmic signal with the potential for punctate structures representing sites of active mRNA decay or association with polysomes. Under certain stress conditions that lead to translational stalling, an increase in the association of Dom34 with ribosomal fractions might be expected.
Q2: I am observing high background in my Dom34 immunofluorescence staining. What are the common causes and solutions?
High background can obscure the specific signal and lead to misinterpretation of the results. The most common causes and their solutions are summarized in the table below.
| Common Cause | Potential Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature). Use a blocking solution containing serum from the same species as the secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20. |
| Non-specific secondary antibody binding | Run a secondary antibody-only control to check for non-specific binding. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Autofluorescence | Examine an unstained sample to assess the level of autofluorescence. Use a far-red or near-infrared fluorophore for the secondary antibody, as autofluorescence is often weaker in these spectral ranges.[1][2][3] |
Q3: My Dom34 staining appears as large, irregular aggregates. Is this an artifact?
Large, bright, and irregularly shaped aggregates are often artifacts resulting from antibody precipitation or issues with the sample preparation. Here’s how to troubleshoot this:
-
Antibody Aggregates: Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 10 minutes at 4°C before use to pellet any aggregates.
-
Fixation Issues: Over-fixation with crosslinking agents like formaldehyde can sometimes lead to protein aggregation and non-specific antibody binding.[4] Try reducing the fixation time or using a different fixation method, such as methanol fixation.
-
Cell Health: Ensure that the cells are healthy and not overly confluent before fixation, as dying or stressed cells can exhibit non-specific staining patterns.
Q4: I am not seeing any signal or only a very weak signal for Dom34. What should I do?
The absence of a signal can be due to several factors, from the antibody itself to the experimental protocol.
| Common Cause | Potential Solution |
| Low primary antibody concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). |
| Incorrect secondary antibody | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Antigen masking by fixation | Formaldehyde fixation can mask the epitope recognized by the antibody.[5] Consider performing antigen retrieval or switching to a different fixation method like cold methanol. |
| Inefficient permeabilization | If Dom34 is primarily intracellular, ensure adequate permeabilization. Triton X-100 is a common choice, but the concentration and incubation time may need optimization. |
| Antibody not validated for IF | Verify from the manufacturer's datasheet or literature that the primary antibody has been validated for immunofluorescence applications. |
Troubleshooting Guide: Specific Artifacts in Dom34 Staining
Problem 1: Punctate Staining in the Nucleus
-
Possible Cause: While Dom34's primary role is in the cytoplasm, some studies suggest that components of mRNA decay pathways can shuttle into the nucleus. However, strong, distinct nuclear puncta may be an artifact. This could be due to non-specific binding of the primary or secondary antibody to nuclear structures. It could also arise from cross-reactivity with other proteins.
-
Troubleshooting Steps:
-
Perform Controls: Use a secondary antibody-only control to rule out non-specific binding of the secondary antibody.
-
Antibody Validation: If possible, validate the primary antibody using a cell line with a known knockout or knockdown of Dom34.
-
Optimize Blocking: Use a blocking buffer containing serum from the species in which the secondary antibody was raised.
-
Co-localization: Perform co-localization studies with a known nuclear marker (e.g., DAPI) and a cytoplasmic marker to better define the localization of the signal.
-
Problem 2: Excessive Signal at the Cell Periphery
-
Possible Cause: A bright ring of staining around the cell periphery, especially if the cytoplasm appears weak, can be an artifact known as "edge artifact." This can be caused by the antibody solution drying out at the edges of the coverslip or by improper washing.
-
Troubleshooting Steps:
-
Maintain Humidity: Perform antibody incubations in a humidified chamber to prevent evaporation.
-
Ensure Adequate Volume: Use a sufficient volume of antibody solution to completely cover the cells.
-
Gentle Washing: Ensure that washing steps are thorough but gentle to avoid dislodging cells and to effectively remove unbound antibodies from all areas of the coverslip.
-
Problem 3: Co-localization with Unexpected Organelles
-
Possible Cause: Dom34 is known to interact with Hbs1 and is associated with ribosomes. Apparent co-localization with other organelles, such as mitochondria or the Golgi apparatus, may indicate non-specific antibody binding.
-
Troubleshooting Steps:
-
Review Interacting Proteins: Consult databases like the Saccharomyces Genome Database (SGD) for a list of known Dom34 interacting partners. This can help to anticipate potential legitimate co-localizations.
-
Use Validated Antibodies: Whenever possible, use antibodies that have been validated for immunofluorescence and have supporting data showing specific localization.
-
Co-staining with Organelle Markers: Perform co-staining with well-characterized markers for different organelles to confirm or rule out co-localization.
-
Experimental Protocols
Recommended Immunofluorescence Protocol for Dom34 in Yeast (Saccharomyces cerevisiae)
This protocol is a starting point and may require optimization for specific antibodies and yeast strains.
-
Cell Preparation:
-
Grow yeast cells to early-to-mid logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in freshly prepared 4% paraformaldehyde in PBS.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in PBS containing 0.25% Triton X-100.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Resuspend the permeabilized cells in blocking buffer (PBS with 1% BSA and 5% normal goat serum - assuming a goat secondary antibody).
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Dom34 antibody in blocking buffer to its optimal concentration (to be determined by titration).
-
Resuspend the cells in the diluted primary antibody solution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Resuspend the cells in the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Resuspend the cells in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide with mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Quantitative Analysis of Dom34 Staining
Quantitative analysis can provide objective data on protein expression and localization. Below is a hypothetical example of how quantitative data for Dom34 staining could be presented.
| Condition | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Puncta |
| Wild-Type (Untreated) | 150 ± 25 | 15% |
| Wild-Type (Stress-Induced) | 225 ± 40 | 45% |
| dom34Δ Mutant (Control) | 15 ± 5 | 0% |
This table represents example data and should be adapted based on actual experimental results.
Visualizations
No-Go Decay (NGD) Signaling Pathway
Caption: The No-Go Decay pathway for resolving stalled ribosomes.
Experimental Workflow for Dom34 Immunofluorescence
Caption: A generalized workflow for immunofluorescence staining of Dom34.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csirhrdg.res.in [csirhrdg.res.in]
- 3. Protocol for the colocalization of yeast peroxisomal membrane proteins and their binding partners using stimulated emission depletion microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cycloheximide Treatment for Dom34 Ribosome Profiling
Welcome to the technical support center for ribosome profiling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cycloheximide (CHX) treatment, particularly in the context of Dom34-mediated ribosome rescue pathways.
Frequently Asked Questions (FAQs)
General Cycloheximide (CHX) Usage
Q1: What is the primary purpose of cycloheximide (CHX) in ribosome profiling?
A1: Cycloheximide is a widely used translation inhibitor that arrests translating ribosomes on mRNA.[1][2] In ribosome profiling, it is used to freeze the ribosomes in their positions at the moment of cell harvesting, allowing for an accurate snapshot of the translatome.[1][3] The drug binds to the E-site of the ribosome, blocking the translocation step of elongation.[1][4][5]
Q2: What are the known artifacts associated with CHX treatment in ribosome profiling?
A2: CHX treatment can introduce several artifacts. A primary concern is the accumulation of ribosomes at the 5' end of open reading frames (ORFs), which may not reflect the true in vivo distribution.[6][7][8] This is thought to occur because CHX inhibits elongation more effectively than initiation, allowing ribosomes to continue initiating and "run on" until they are stalled by the drug.[1][6] Additionally, CHX can cause codon-specific biases in ribosome occupancy, particularly in S. cerevisiae.[9]
Q3: Does the concentration of CHX matter?
A3: Yes, the concentration of CHX is critical. Some studies have shown that low concentrations of CHX can lead to artificial biases.[10] Increasing the drug concentration can help overcome some of these artifacts by ensuring a more rapid and complete arrest of all ribosomes.[6][7][11] However, the optimal concentration can be species-specific and should be empirically determined.[12]
Q4: What is the difference between CHX pre-treatment and adding CHX only to the lysis buffer?
A4: CHX pre-treatment involves adding the drug to the cell culture medium for a short period before harvesting.[1][3][13] Adding CHX only to the lysis buffer means the cells are exposed to the drug immediately upon cell disruption.[1] Omitting pre-treatment can avoid some CHX-induced biases, and in some organisms like S. cerevisiae, this is a recommended approach to minimize artifacts.[1] For mammalian cells, the biases from pre-treatment appear to be less pronounced.[1][14][15]
Q5: Should I use CHX in my ribosome profiling experiment?
A5: The decision depends on the experimental goals and the organism. For capturing a precise snapshot of ribosome positions across entire coding regions, a brief CHX pre-treatment is standard.[3] However, if you are concerned about CHX-induced artifacts, such as biased codon occupancy or artificial accumulation at start codons, performing the experiment without CHX pre-treatment is a valid alternative.[6][9] Rapid harvesting and flash-freezing are crucial when omitting CHX to prevent changes in the translatome.[3]
Dom34 and Ribosome Rescue
Q6: What is the function of Dom34?
A6: Dom34 is a key protein in the No-Go Decay (NGD) pathway, an mRNA surveillance system that deals with stalled ribosomes.[16] Together with its partner Hbs1, Dom34 recognizes and resolves stalled ribosome complexes, promoting subunit dissociation and the release of the peptidyl-tRNA.[16][17] This process is crucial for recycling ribosomes that have arrested on truncated or damaged mRNAs, or due to inhibitory sequences.[17]
Q7: How does CHX treatment relate to Dom34 function?
A7: CHX artificially stalls ribosomes, which is the type of event that Dom34 is evolved to resolve. While CHX-stalled ribosomes are generally stable, the cellular context of ribosome stalling is important. In a dom34Δ mutant strain, there is an increased accumulation of 80S monosomes and reduced polysomes, suggesting impaired recycling of ribosomes even under normal conditions.[18][19] Therefore, interpreting ribosome profiling data from strains with altered ribosome rescue pathways requires careful consideration of how CHX might interact with the underlying biological state.
Q8: Can ribosome profiling be used to study Dom34 targets?
A8: Yes, ribosome profiling is a powerful tool to identify the in vivo targets of Dom34.[17] By comparing ribosome footprints in wild-type versus dom34Δ strains, researchers can identify sites where ribosomes accumulate in the absence of Dom34.[17] This approach has revealed that Dom34 is critical for rescuing ribosomes stalled at the 3' ends of truncated mRNAs and within 3' untranslated regions (UTRs).[17]
Troubleshooting Guide
| Problem | Possible Cause & Solution |
| High ribosome density at the 5' end of ORFs. | Cause: This is a classic CHX artifact, likely caused by continued initiation after elongation has been inhibited.[1][6] Solution: 1. Omit CHX Pre-treatment: Harvest cells by rapid filtration and flash-freezing without prior exposure to CHX.[3] Add CHX only to the lysis buffer to prevent ribosome runoff post-lysis. 2. Increase CHX Concentration: In some cases, a higher concentration of CHX during pre-treatment may lead to a more rapid and complete arrest, reducing the 5' ramp.[6][7] 3. Use Alternative Inhibitors: Consider inhibitors that stall initiation, such as harringtonine, in a parallel experiment to specifically map translation start sites.[20] |
| Biased ribosome occupancy at specific codons. | Cause: CHX can stabilize certain ribosomal conformations, leading to an apparent increase or decrease in dwell time at specific codons, an effect well-documented in yeast.[9] Solution: 1. Perform a No-CHX Control: The most reliable way to determine if codon occupancy is biased is to compare your CHX-treated sample to a no-CHX control prepared with rapid filtration/freezing.[9] 2. Analyze Data Carefully: Be aware of known codon-specific biases for your organism when interpreting results. |
| Low yield of Ribosome-Protected Fragments (RPFs). | Cause: Insufficient nuclease digestion, sample loss during library preparation, or low initial sample amount. Solution: 1. Optimize RNase I Concentration: The amount of RNase I needed to collapse polysomes into monosomes without over-digesting the ribosomes is critical and should be optimized for your specific cell type or tissue.[21][22] 2. Improve Library Preparation: Use an optimized, low-input library preparation protocol to minimize sample loss, especially during gel extraction steps.[23][24] |
| High levels of rRNA contamination. | Cause: Ribosomal RNA (rRNA) is highly abundant and fragments can contaminate the RPF library. Solution: 1. Size Select Carefully: Perform a tight size selection on a denaturing PAGE gel to isolate the ~28-30 nt footprints.[3][22] 2. Use rRNA Depletion Methods: Employ subtractive hybridization with biotinylated probes complementary to rRNA sequences to remove contaminating fragments before sequencing.[22] |
| Studying a dom34Δ mutant shows globally altered polysome profiles. | Cause: This is an expected phenotype. Dom34 is required for recycling stalled ribosomes.[17][18] Its absence leads to an accumulation of inactive 80S monosomes that are not engaged in active translation, thus reducing the polysome fraction.[18][19] Solution: 1. Acknowledge the Phenotype: This is a biological effect, not a technical artifact. The goal is to identify the specific sites where ribosomes are stalled. 2. Normalize Data Carefully: When comparing WT and dom34Δ datasets, be mindful that global translation efficiency may be altered. Normalize footprint counts to an internal standard or perform parallel RNA-seq to control for changes in mRNA abundance. |
Quantitative Data Summary
Table 1: Recommended Cycloheximide (CHX) Treatment Conditions
| Organism/Cell Type | Pre-treatment Concentration | Pre-treatment Time | Lysis Buffer Concentration | Reference |
| S. cerevisiae (Yeast) | 100 µg/mL | 1-2 min | 100 µg/mL | [3] |
| Human HEK 293T Cells | 100 µg/mL | 1 min | 100 µg/mL | [1] |
| Human K562 Cells | 100 µg/mL | 3 min | 100 µg/mL | [23] |
| General Mammalian Cells | 100 µg/mL | 5 min | 100 µg/mL | [25] |
Note: Omitting pre-treatment is often recommended for S. cerevisiae to avoid artifacts.[1]
Table 2: Typical Sizes of Ribosome-Protected Fragments (RPFs)
| Condition | Organism | Typical RPF Size(s) | Reference |
| With CHX | Yeast | ~28 nt | [3] |
| Without CHX | Yeast | Bimodal: ~20-21 nt and ~27-28 nt | [1] |
| With CHX | Human Cells | ~28-30 nt | [14][23] |
| Without CHX | Human Cells | ~21-22 nt and ~28-30 nt | [1] |
Experimental Protocols
Protocol 1: Standard Ribosome Profiling with CHX Pre-treatment
This protocol is a generalized procedure based on common practices.[3][23][25]
-
Cell Culture and Harvest:
-
Grow cells to mid-log phase (~0.6 OD₆₀₀ for yeast; ~70% confluency for mammalian cells).[3][22]
-
Add CHX directly to the culture medium to a final concentration of 100 µg/mL.
-
Incubate for 1-5 minutes, depending on the cell type (see Table 1).[1][23][25]
-
Rapidly harvest cells. For yeast, use vacuum filtration.[6] For mammalian cells, wash with ice-cold PBS containing 100 µg/mL CHX and scrape or trypsinize.[1][25]
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C.
-
-
Cell Lysis and Nuclease Digestion:
-
Perform cryogenic lysis using a freezer mill or mortar and pestle.
-
Thaw the resulting powder in polysome lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 140 mM KCl, 1.5 mM MgCl₂, 1% Triton X-100, 100 µg/mL CHX).[3]
-
Clarify the lysate by centrifugation.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal amount of RNase I must be determined empirically.[21][22]
-
Stop the digestion by adding an RNase inhibitor (e.g., SUPERase·In).[25]
-
-
Monosome Isolation:
-
Layer the digested lysate onto a 10-50% sucrose gradient.
-
Separate ribosomal components by ultracentrifugation.[25]
-
Fractionate the gradient while monitoring absorbance at 254 nm.
-
Collect the fractions corresponding to the 80S monosome peak.
-
-
Footprint Extraction and Library Preparation:
-
Extract total RNA from the monosome fraction (e.g., using Trizol or acid-phenol chloroform extraction).
-
Isolate the RPFs (~28-30 nt) by size selection on a denaturing polyacrylamide gel.[3][22]
-
Perform library construction: ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and PCR amplify.
-
Sequence the resulting library using a high-throughput sequencing platform.
-
Protocol 2: Harvesting Cells without CHX Pre-treatment
This method is designed to minimize CHX-induced artifacts.[3][6]
-
Cell Harvest:
-
Prepare for immediate harvesting of mid-log phase cells.
-
For yeast or other suspension cells, rapidly collect the culture by vacuum filtration onto a filter membrane.[6] The goal is to capture the cells from the media in under 30 seconds.
-
Immediately scrape the cell paste from the filter and plunge it into liquid nitrogen.
-
For adherent mammalian cells, aspirate the media and immediately add lysis buffer containing CHX (100 µg/mL) to the plate on ice to prevent ribosome runoff after lysis. Scrape and collect the lysate.
-
-
Proceed with Lysis and Downstream Steps:
-
Follow steps 2-4 from Protocol 1. The lysis buffer for the flash-frozen sample should contain 100 µg/mL CHX to inhibit translation during thawing and digestion.[3]
-
Visualizations
Caption: General workflow for a ribosome profiling experiment.
Caption: Mechanism of cycloheximide (CHX) action on the ribosome.
Caption: The Dom34-Hbs1 mediated ribosome rescue pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cycloheximide - Wikipedia [en.wikipedia.org]
- 3. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the translating Neurospora ribosome arrested by cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Biases in Ribosome Profiling Experiments Reveals Signatures of Translation Dynamics in Yeast | PLOS Genetics [journals.plos.org]
- 10. Ribosome Profiling Q&A - CD Genomics [cd-genomics.com]
- 11. [PDF] Translation inhibitors cause abnormalities in ribosome profiling experiments | Semantic Scholar [semanticscholar.org]
- 12. The translation inhibitor cycloheximide affects ribosome profiling data in a species-specific manner | bioRxiv [biorxiv.org]
- 13. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Humans and other commonly used model organisms are resistant to cycloheximide-mediated biases in ribosome profiling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Why Dom34 Stimulates Growth of Cells with Defects of 40S Ribosomal Subunit Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dom34-Hbs1 mediated dissociation of inactive 80S ribosomes promotes restart of translation after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Optimization of Ribosome Footprinting Conditions for Ribo-Seq in Human and Drosophila melanogaster Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Ribosome profiling [bio-protocol.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Dom34, a key player in ribosome-associated quality control.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Dom34?
Dom34, in complex with Hbs1, plays a crucial role in rescuing ribosomes that have stalled on an mRNA molecule. This process, known as No-Go Decay (NGD), is a critical cellular quality control mechanism. The Dom34-Hbs1 complex recognizes stalled ribosomes, promotes the dissociation of the ribosomal subunits, and facilitates the degradation of the problematic mRNA and the nascent polypeptide chain.[1]
Q2: I have deleted the DOM34 gene in my yeast strain. What is the expected phenotype?
Strains lacking DOM34 (dom34Δ) are viable but may exhibit several phenotypes, including:
-
Altered polysome profiles: A characteristic increase in the 80S monosome peak and a decrease in polysomes are often observed, suggesting defects in translation.[2]
-
Sensitivity to translation inhibitors: dom34Δ strains can show increased sensitivity to drugs that affect translation.
-
Synthetic genetic interactions: Deletion of DOM34 can be synthetically lethal or cause severe growth defects when combined with mutations in genes encoding ribosomal proteins or other translation factors.
Q3: Is Dom34 an endonuclease?
The role of Dom34 as the endonuclease that cleaves the mRNA during NGD is controversial. While initial studies suggested intrinsic nuclease activity, subsequent research has indicated that Dom34 itself may not be the nuclease.[3] Instead, it is thought to recruit other nucleases to the site of the stalled ribosome. Experiments designed to detect Dom34's nuclease activity have yielded conflicting results, suggesting that if such activity exists, it is likely highly specific and dependent on particular experimental conditions.
Troubleshooting Guides
Ribosome Profiling
Issue: I see a significant accumulation of ribosome footprints in the 3' UTRs of many transcripts in my dom34Δ strain compared to the wild-type. Is this a real signal?
Yes, this is a well-documented and expected result for dom34Δ strains. This accumulation reflects the failure to recycle ribosomes that have translated through the stop codon and into the 3' UTR, a key function of Dom34.
Troubleshooting Steps:
-
Confirm 3' UTR annotation: Ensure that the 3' UTR annotations in your reference genome are accurate.
-
Periodicity analysis: Check for a 3-nucleotide periodicity in the reads within the coding sequence (CDS) to confirm you are analyzing bona fide ribosome footprints. The reads in the 3' UTR in a dom34Δ strain will likely lack this periodicity.
-
Read length distribution: Analyze the length of the protected fragments. Ribosome footprints are typically 28-30 nucleotides in yeast.
-
Control experiments: Compare your results with publicly available ribosome profiling data from dom34Δ strains to validate your findings.
Polysome Profile Analysis
Issue: My dom34Δ strain shows a large 80S monosome peak and reduced polysomes compared to my wild-type control. What does this indicate?
This is the classic polysome profile phenotype for a dom34Δ strain and indicates a defect in ribosome recycling.[2] The 80S peak is inflated due to the accumulation of stalled, non-translating monosomes that have failed to be dissociated by Dom34.
Troubleshooting Steps:
-
Rule out initiation defects: While a large 80S peak can also indicate a translation initiation defect, the known function of Dom34 points towards a recycling issue. Consider performing control experiments with known translation initiation mutants if you need to definitively distinguish between these possibilities.
-
Quantify the P/M ratio: Calculate the polysome to monosome (P/M) ratio for both your wild-type and dom34Δ samples. A significant decrease in the P/M ratio in the mutant is expected.
-
High-salt wash: To differentiate between translating monosomes and vacant 80S couples, you can treat a parallel sample with a high-salt buffer before loading it onto the sucrose gradient. This will dissociate non-translating ribosomes.
Northern Blot for NGD Reporter
Issue: I am not detecting the expected 5' cleavage fragment of my NGD reporter mRNA in my wild-type strain, or the signal is very weak.
Detecting NGD cleavage products can be challenging due to their transient nature and low abundance.
Troubleshooting Steps:
-
Probe design: Ensure your probe is specific to the 5' fragment of the reporter and is of high specific activity. A longer probe (300-500 bp) can increase signal intensity.
-
RNA quality: Use high-quality, intact RNA. Run a denaturing agarose gel and check for sharp ribosomal RNA bands.
-
Positive control: Include a positive control for NGD, such as a well-characterized NGD-inducing sequence.
-
Use a ski2Δ background: The Ski2 protein is a component of the exosome, which degrades the 3' cleavage product. Performing the experiment in a ski2Δ background can help to stabilize the 5' fragment.
-
Optimize hybridization conditions: Adjust the hybridization temperature and washing stringency to maximize the signal-to-noise ratio.[4][5]
Dom34-Hbs1 Co-Immunoprecipitation (Co-IP)
Issue: I am unable to co-immunoprecipitate Hbs1 with my tagged Dom34.
Successful Co-IP of the Dom34-Hbs1 complex depends on maintaining the integrity of the interaction during the procedure.
Troubleshooting Steps:
-
Lysis buffer optimization: Use a gentle lysis buffer with physiological salt concentrations to avoid disrupting the protein-protein interaction. Avoid harsh detergents.
-
RNase treatment: The Dom34-Hbs1 interaction is not RNA-dependent. Including RNase A in your lysis buffer can help to reduce non-specific binding of RNA-binding proteins.
-
Protease inhibitors: Always include a fresh cocktail of protease inhibitors in your lysis buffer.
-
Antibody validation: Ensure your antibody efficiently immunoprecipitates your tagged Dom34. Test this by performing a western blot on the input, unbound, and IP fractions.
-
Washing stringency: Use a wash buffer with a salt concentration that is stringent enough to remove non-specific binders but not so harsh that it disrupts the Dom34-Hbs1 interaction.
Quantitative Data Summary
| Experiment | Parameter | Wild-Type (Typical Value) | dom34Δ (Expected Change) |
| Polysome Profiling | Polysome-to-Monosome (P/M) Ratio | Varies by growth condition (e.g., 2.0-4.0) | Significant decrease |
| 80S Monosome Peak | Moderate | Significant increase | |
| Ribosome Profiling | Ribosome Footprint Density in 3' UTRs | Low | High accumulation |
| Ribosome Footprint Periodicity in CDS | Strong 3-nucleotide periodicity | Unchanged | |
| In Vitro Ribosome Dissociation | Rate of 80S Dissociation | Varies with substrate | Significantly reduced or absent |
Experimental Protocols
Polysome Profile Analysis in Yeast
-
Yeast Culture and Harvest:
-
Grow yeast cells in 200 mL of YPD to an OD600 of 0.6-0.8.
-
Add cycloheximide to a final concentration of 100 µg/mL and incubate for 5 minutes at 30°C with shaking.
-
Harvest cells by centrifugation at 4000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 10 mL of ice-cold lysis buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 30 mM MgCl2, 100 µg/mL cycloheximide, 1 mM DTT, 1x protease inhibitor cocktail).
-
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of lysis buffer.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vortexing for 30-second intervals, with 1 minute on ice in between, for a total of 5-6 cycles.
-
Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
-
Sucrose Gradient Centrifugation:
-
Prepare a 10-50% linear sucrose gradient in a 14x89 mm ultracentrifuge tube.
-
Carefully load 200-300 µL of the clarified lysate onto the top of the gradient.
-
Centrifuge at 39,000 rpm in an SW41 rotor for 2.5 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionator with continuous monitoring of absorbance at 254 nm.
-
Collect fractions of approximately 500 µL.
-
Analyze the A254 profile to visualize the 40S, 60S, 80S, and polysome peaks.
-
In Vitro Ribosome Dissociation Assay
-
Preparation of Stalled Ribosome Complexes:
-
Program an in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted yeast system) with an mRNA containing a strong stalling sequence (e.g., a stem-loop or a stretch of rare codons).
-
Isolate the stalled 80S ribosome-mRNA-tRNA complexes by sucrose gradient centrifugation.
-
-
Dissociation Reaction:
-
Incubate the purified stalled 80S complexes with recombinant Dom34 and Hbs1 proteins in a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)2, 1 mM DTT, 1 mM ATP, 1 mM GTP).
-
Incubate at 25°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Analysis of Dissociation:
-
Analyze the reaction products by sucrose density gradient centrifugation. A successful dissociation reaction will show a decrease in the 80S peak and an increase in the 40S and 60S subunit peaks.
-
Alternatively, the release of peptidyl-tRNA can be monitored by radiolabeling the nascent peptide and analyzing its release from the ribosome by SDS-PAGE and autoradiography.[6]
-
Visualizations
References
- 1. DOM34-HBS1 ribosome dissociation complex | SGD [yeastgenome.org]
- 2. Yeast dom34 mutants are defective in multiple developmental pathways and exhibit decreased levels of polyribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the northern blot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
dealing with protein degradation during Dom34 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of the Dom34 protein, with a specific focus on preventing and mitigating protein degradation.
Frequently Asked Questions (FAQs)
Q1: My Dom34 protein is degrading during purification. What are the most common causes?
A1: Protein degradation during purification is a common issue, often caused by endogenous proteases released from the host cells during lysis. For Dom34, which is frequently expressed in E. coli, several classes of proteases could be responsible, including serine, cysteine, and metalloproteases. Degradation can also be exacerbated by suboptimal buffer conditions (pH, ionic strength), leading to protein instability and increased susceptibility to proteolysis. Extended purification times and elevated temperatures can also contribute significantly to protein degradation.
Q2: What is the isoelectric point (pI) of yeast Dom34, and why is it important for purification?
A2: The calculated isoelectric point (pI) of Saccharomyces cerevisiae Dom34 is approximately 5.41.[1] The pI is the pH at which the protein has no net electrical charge. This is a critical parameter for developing a purification strategy, particularly for ion-exchange chromatography. At a pH above its pI, Dom34 will be negatively charged and will bind to an anion-exchange resin. Conversely, at a pH below its pI, it will be positively charged and can be purified using a cation-exchange resin. It is generally advisable to work at a pH at least one unit away from the pI to ensure the protein is sufficiently charged and soluble, as proteins are often least soluble at their pI.
Q3: What are the essential components of a lysis buffer to ensure Dom34 stability?
A3: A well-formulated lysis buffer is the first line of defense against protein degradation. For Dom34, a typical starting point would be a buffer with a pH of 7.0-8.0, such as Tris-HCl or HEPES, to maintain a stable pH away from the protein's pI. Other key components include:
-
Salts: 100-500 mM NaCl or KCl to maintain ionic strength and reduce non-specific interactions.
-
Reducing Agents: 1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation and the formation of incorrect disulfide bonds.
-
Protease Inhibitors: A commercially available protease inhibitor cocktail is highly recommended.
-
Stabilizing Agents: 5-10% glycerol can help to stabilize the protein.
One study on the mammalian Hbs1-Dom34 complex used a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2.5 mM EDTA, 0.5% Nonidet P-40, 1 mM DTT, and a cocktail of protease inhibitors (PMSF, aprotinin, and leupeptin).[2]
Troubleshooting Guides
Problem: Significant degradation of Dom34 is observed on SDS-PAGE after cell lysis.
This guide will walk you through a systematic approach to identify and resolve the cause of Dom34 degradation at the initial stage of purification.
Caption: Troubleshooting workflow for post-lysis Dom34 degradation.
Problem: Dom34 degrades during affinity chromatography.
Even with an intact protein in the clarified lysate, degradation can occur during the affinity purification step. This guide addresses this specific issue.
References
Technical Support Center: Validating Off-Target Effects of Dom34 siRNA Knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the off-target effects of Dom34 siRNA knockdown experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Dom34 siRNA knockdown resulted in an unexpected phenotype. How can I determine if this is an off-target effect?
A1: Unanticipated phenotypes following siRNA knockdown can arise from off-target effects, where the siRNA silences unintended genes. To distinguish between on-target and off-target effects, a series of validation experiments are crucial.
Troubleshooting Steps:
-
Perform a BLAST Search: Before starting experiments, perform a BLAST search to ensure your siRNA sequence does not have significant homology to other unintended genes.[2]
Q2: I've confirmed my Dom34 siRNA is knocking down the protein, but I'm still unsure about off-target effects. What other controls should I use?
A2: Proper controls are essential for interpreting any siRNA experiment. Beyond using multiple siRNAs, several other controls can help you identify and minimize off-target effects.
Essential Controls:
-
Untransfected/Mock-Transfected Cells: These controls account for any effects of the transfection reagent alone and provide a baseline for cell viability and gene expression.
-
Dose-Response Analysis: Use the lowest concentration of siRNA that effectively knocks down Dom34.[8][9] Off-target effects are often concentration-dependent, so using a lower dose can minimize them.[8][9]
Table 1: Representative Data for Dom34 Knockdown and Off-Target Validation
| Experimental Condition | Dom34 mRNA Level (Relative to Negative Control) | Potential Off-Target Gene X mRNA Level (Relative to Negative Control) | Phenotype (e.g., Cell Viability) | Interpretation |
| Dom34 siRNA #1 | 25% | 95% | 60% | On-target effect likely, minimal off-target effect on Gene X. |
| Dom34 siRNA #2 | 30% | 98% | 62% | Consistent on-target effect, minimal off-target effect on Gene X. |
| Dom34 siRNA #3 | 28% | 45% | 85% | Potential off-target effect on Gene X contributing to a different phenotype. |
| Negative Control siRNA | 100% | 100% | 100% | Baseline for comparison. |
| Rescue (siRNA #1 + resistant Dom34) | 27% | 97% | 95% | Phenotype is rescued, confirming on-target effect of siRNA #1. |
Q3: How can I experimentally validate a predicted off-target gene of my Dom34 siRNA?
A3: If you have identified a potential off-target gene through bioinformatics or global gene expression analysis, you can use a luciferase reporter assay to confirm the interaction.[10][11][12]
Experimental Approach: Luciferase Reporter Assay
This assay involves cloning the 3' UTR of the predicted off-target gene downstream of a luciferase reporter gene.[11] If your Dom34 siRNA binds to this 3' UTR, it will lead to a decrease in luciferase expression.
Expected Results:
-
Co-transfection of the reporter plasmid with your Dom34 siRNA: A significant decrease in luciferase activity compared to a negative control siRNA indicates an off-target interaction.
-
Co-transfection with a control plasmid (no 3' UTR): No change in luciferase activity should be observed.
This method provides a quantitative measure of the interaction between your siRNA and the unintended mRNA target.[11]
Experimental Protocols
Protocol 1: Rescue Experiment for Dom34 Knockdown
-
Construct the Rescue Plasmid: Create an expression vector containing the full-length coding sequence of Dom34. Introduce silent point mutations in the region targeted by your Dom34 siRNA without altering the amino acid sequence. This makes the expressed Dom34 mRNA resistant to the siRNA.
-
Cell Transfection:
-
Control Group: Transfect cells with the Dom34 siRNA alone.
-
Rescue Group: Co-transfect cells with the Dom34 siRNA and the siRNA-resistant Dom34 expression plasmid.
-
Negative Control Group: Transfect cells with a negative control siRNA.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown and expression of the rescue construct.
-
Analysis:
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, reporter assay) in all groups. A reversal of the phenotype in the rescue group compared to the control group indicates a successful rescue.
-
Western Blot: Confirm the knockdown of endogenous Dom34 and the expression of the exogenous, siRNA-resistant Dom34.
-
Protocol 2: Luciferase Reporter Assay for Off-Target Validation
-
Construct the Reporter Plasmid: Clone the 3' UTR of the putative off-target gene into a luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene. A firefly luciferase gene on the same vector can serve as an internal control.[10]
-
Cell Co-transfection: In a 24-well plate, co-transfect cells (e.g., HeLa) with:
-
The reporter plasmid containing the 3' UTR of the potential off-target gene.
-
Your Dom34 siRNA or a negative control siRNA.
-
A control vector expressing firefly luciferase (if not on the same plasmid).[10]
-
-
Incubation: Culture the cells for 24-48 hours post-transfection.
-
Luciferase Assay: Lyse the cells and measure both Renilla and firefly luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the Renilla luciferase activity to the firefly luciferase activity. A significant decrease in the relative luciferase activity in cells treated with the Dom34 siRNA compared to the negative control indicates an off-target interaction.[10]
Protocol 3: Western Blot for Dom34 Protein Knockdown
-
Sample Preparation: 48-72 hours post-transfection with Dom34 siRNA or control siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Dom34 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity for Dom34 and a loading control (e.g., GAPDH or β-actin) to confirm successful knockdown.[13]
Visualizations
Caption: Workflow for validating Dom34 siRNA off-target effects.
Caption: The No-Go Decay (NGD) pathway involving Dom34.
References
- 1. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 8. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Functional Analysis of Dom34 and Pelota: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional and structural comparison of the ribosome rescue factors Dom34 and its homolog Pelota.
Introduction
In the intricate world of protein synthesis, quality control mechanisms are paramount to ensure cellular health. Ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins, can sometimes stall on aberrant transcripts. This stalling can be due to a variety of reasons, including the absence of a stop codon (Non-Stop Decay or NSD), the presence of complex secondary structures, or chemical damage to the mRNA (No-Go Decay or NGD). To resolve these stalled states, cells have evolved sophisticated ribosome rescue pathways. Central to these pathways are the protein factors Dom34, in yeast, and its conserved homolog Pelota, found in archaea and mammals. This guide provides a detailed comparative functional analysis of Dom34 and Pelota, presenting quantitative data, experimental protocols, and visualizations of the pathways they govern.
Functional and Structural Comparison
Dom34 and Pelota are structurally and functionally related to the eukaryotic translation termination factor eRF1. They form a complex with a translational GTPase: Hbs1 in yeast and Hbs1L in mammals. This complex recognizes and binds to the empty A-site of a stalled ribosome, initiating a cascade of events that leads to the dissociation of the ribosomal subunits and the release of the faulty mRNA and the incomplete polypeptide chain.
One of the key differences between the yeast and mammalian systems lies in the requirement of the ATPase ABCE1 (Rli1 in yeast). While yeast Dom34:Hbs1 can dissociate ribosomes to some extent on its own, the activity of mammalian Pelota:Hbs1L is strictly dependent on the presence of ABCE1.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the activity of Dom34 and Pelota.
| Parameter | Dom34 (S. cerevisiae) | Pelota (Mammalian) | References |
| Ribosome Dissociation Rate (Stalled Elongating Ribosomes) | ~1.6 min⁻¹ (in the presence of Hbs1 and Rli1) | Not explicitly determined, but dependent on ABCE1 | [3] |
| Ribosome Dissociation Rate (Stm1-bound inactive ribosomes) | ~0.91 min⁻¹ (in the presence of Hbs1 and Rli1) | Not applicable | [3] |
| Role of ABCE1 (Rli1) | Stimulatory (>10-fold rate enhancement) | Essential for activity | [1][2][4] |
| Binding Affinity (Kd) to Stalled Ribosomes | Data not available | Data not available |
Signaling Pathways and Mechanisms
The ribosome rescue pathway initiated by Dom34/Pelota involves a series of coordinated steps, from the recognition of the stalled ribosome to the recycling of its subunits. The Dom34/Pelota:Hbs1/Hbs1L complex, in its GTP-bound form, mimics the structure of a tRNA molecule, allowing it to probe the A-site of the ribosome. Upon encountering an empty A-site, characteristic of a stalled ribosome, the complex binds and triggers GTP hydrolysis by Hbs1/Hbs1L. This leads to a conformational change that recruits the ATPase ABCE1. The subsequent ATP hydrolysis by ABCE1 provides the energy required to dissociate the 40S and 60S ribosomal subunits.
Experimental Protocols
In Vitro Ribosome Dissociation Assay
This assay is used to quantitatively measure the ribosome dissociation activity of Dom34/Pelota.
Materials:
-
Purified 80S ribosomes stalled on a model mRNA transcript.
-
Purified recombinant Dom34/Pelota, Hbs1/Hbs1L, and ABCE1 (Rli1) proteins.
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KOAc, 5 mM Mg(OAc)₂, 2 mM DTT).
-
ATP and GTP.
-
Sucrose gradient solutions (e.g., 10-30% sucrose in reaction buffer).
-
Scintillation counter or other means of detecting labeled ribosomes.
Procedure:
-
Assemble the reaction mixture containing stalled ribosomes, Dom34/Pelota, Hbs1/Hbs1L, ABCE1 (Rli1), ATP, and GTP in the reaction buffer.
-
Incubate the reaction at a specified temperature (e.g., 26°C) for various time points.
-
Stop the reaction by placing the tubes on ice.
-
Load the reaction mixture onto a 10-30% sucrose gradient.
-
Centrifuge the gradients at high speed (e.g., 40,000 rpm) for a sufficient time to separate 80S ribosomes from dissociated 40S and 60S subunits.
-
Fractionate the gradients and quantify the amount of labeled ribosomes in the 80S and subunit fractions.
-
Calculate the percentage of dissociated ribosomes at each time point to determine the dissociation rate.[3]
No-Go Decay (NGD) Reporter Assay
This cell-based assay is used to assess the in vivo activity of the NGD pathway.
Materials:
-
Mammalian cell line of interest.
-
Dual-luciferase reporter plasmid containing a strong translation stall signal (e.g., a stable stem-loop or a stretch of rare codons) upstream of a firefly luciferase gene and a Renilla luciferase gene as a transfection control.
-
siRNAs targeting Dom34/Pelota or other NGD factors.
-
Transfection reagent.
-
Dual-luciferase assay kit.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the dual-luciferase reporter plasmid and siRNAs targeting the gene of interest.
-
Incubate the cells for 48-72 hours to allow for protein knockdown and reporter expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[5][6][7][8][9][10][11][12][13]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in cells with knockdown of NGD factors to control cells. A decrease in the reporter activity upon knockdown indicates a functional NGD pathway.
Conclusion
Dom34 and Pelota are essential players in maintaining the fidelity of protein synthesis through their central role in ribosome rescue. While they share a conserved core function, notable differences exist between the yeast and mammalian systems, particularly in their reliance on the ATPase ABCE1. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of translation quality control and for those in drug development seeking to modulate these pathways for therapeutic benefit. Further research is needed to fully elucidate the binding affinities of these factors to stalled ribosomes and to expand our understanding of their protein-protein interaction networks.
References
- 1. EMDB-4137: Structure of the mammalian rescue complex with Pelota and Hbs1l (... - Yorodumi [pdbj.org]
- 2. rcsb.org [rcsb.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. rcsb.org [rcsb.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic deficiency of ribosomal rescue factor HBS1L causes retinal dystrophy associated with Pelota and EDF1 depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, validation, and application of the ribosome separation and reconstitution system for protein translation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Dom34's Role in No-Go Decay: A Guide to Genetic Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The No-Go Decay (NGD) pathway is a critical mRNA surveillance mechanism in eukaryotic cells that targets and eliminates mRNAs on which ribosomes have stalled during translation. A key player in this process is the Dom34 protein (Pelota in higher eukaryotes), which, in complex with Hbs1, recognizes arrested ribosomes and initiates a cascade of events leading to ribosome rescue and mRNA degradation. This guide provides a comparative overview of experimental data and methodologies used to confirm the essential role of Dom34 in NGD, focusing on the powerful technique of genetic rescue.
Data Presentation: Quantitative Analysis of NGD Reporter Assays
Genetic rescue experiments are fundamental to demonstrating the specific function of a gene. In the context of Dom34 and NGD, a typical experiment involves deleting the DOM34 gene in yeast (Saccharomyces cerevisiae), observing the resulting defect in NGD, and then reintroducing a functional copy of the DOM34 gene to see if the normal process is restored.
The efficacy of NGD is often quantified by measuring the accumulation of a specific mRNA reporter construct designed to stall ribosomes. A common reporter is the PGK1 mRNA containing a strong stem-loop structure (PGK1-SL) within its coding sequence. In wild-type cells, ribosomes stalling at this stem-loop trigger endonucleolytic cleavage of the mRNA, a hallmark of NGD. In cells lacking Dom34 (dom34Δ), this cleavage is severely impaired. A successful genetic rescue, where Dom34 is reintroduced into the dom34Δ strain, should restore this cleavage.
The following table summarizes quantitative data from such an experiment, demonstrating the restoration of NGD activity upon reintroduction of wild-type Dom34.
| Yeast Strain Condition | NGD Activity (% mRNA fragment) | Description |
| Wild-Type (WT) | 100% (Normalized) | Baseline NGD activity in cells with a functional DOM34 gene. |
| dom34Δ (Deletion) | ~5% | NGD is significantly inhibited, as indicated by the drastic reduction in the cleaved mRNA fragment. |
| dom34Δ + Dom34 (Rescue) | ~95% | Reintroduction of the DOM34 gene largely restores NGD activity, confirming Dom34's crucial role. |
Data is representative and compiled based on findings from studies such as Passos et al., 2009.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments used to generate the data above.
Yeast Strains and Plasmids
-
Yeast Strains: Experiments are typically performed in Saccharomyces cerevisiae. A double-deletion strain, dom34Δski7Δ, is often used. The ski7Δ mutation inactivates the cytoplasmic exosome, leading to the accumulation of the 5' cleavage product of NGD, making it easier to detect and quantify.[2]
-
Plasmids:
-
NGD Reporter Plasmid: A plasmid carrying the PGK1-SL reporter gene under the control of an inducible promoter (e.g., the metallothionein promoter).
-
Dom34 Expression Plasmid: A plasmid containing the wild-type DOM34 gene. Different mutant versions of DOM34 can also be used to probe the function of specific protein domains.[2]
-
Empty Vector Control: A plasmid without the DOM34 gene is used as a negative control in the dom34Δski7Δ strain.
-
Genetic Rescue Experimental Workflow
-
Transformation: The dom34Δski7Δ yeast strain is transformed with the PGK1-SL reporter plasmid and either the Dom34 expression plasmid (for the rescue condition) or an empty vector control. A wild-type strain transformed with the reporter plasmid serves as the positive control.
-
Cell Culture and Induction: Transformed yeast cells are grown in appropriate selection media. Expression of the PGK1-SL reporter is induced (e.g., by adding copper sulfate for the metallothionein promoter).[2]
-
RNA Extraction: Total RNA is harvested from the yeast cells using a standard method, such as the hot acid phenol method or a commercial kit like Trizol.[2]
-
Northern Blot Analysis:
-
An equal amount of total RNA (e.g., 10 µg) from each sample is separated by electrophoresis on a denaturing formaldehyde-agarose gel.
-
The RNA is transferred from the gel to a nylon membrane.
-
The membrane is hybridized with a labeled DNA or RNA probe that is complementary to the 5' region of the PGK1 mRNA, upstream of the stem-loop. This allows for the detection of both the full-length mRNA and the 5' cleavage fragment.
-
The signal from the probe is detected using a phosphorimager or X-ray film.
-
-
Quantification: The band intensities for the full-length and cleaved mRNA fragments are quantified using image analysis software (e.g., ImageJ). The NGD activity is calculated as the ratio of the fragment to the full-length mRNA. The activity in the wild-type strain is typically normalized to 100%.[1][2]
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
Navigating Ribosome Rescue: A Comparative Guide to Dom34 and Other Key Factors
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ribosome rescue is paramount for tackling diseases linked to translational errors. This guide provides an objective comparison of the key ribosome rescue factor, Dom34, with other critical players in the field: the RQT complex and the Ski complex. We delve into their functional redundancies and specificities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding of these essential cellular processes.
Executive Summary
Eukaryotic cells have evolved sophisticated quality control mechanisms to deal with stalled ribosomes, which can arise from various issues such as mRNA truncation (non-stop decay), problematic sequences (no-go decay), or ribosome collisions. Failure to rescue these stalled ribosomes can lead to the production of aberrant proteins and deplete the pool of active ribosomes, with detrimental consequences for cellular health. This guide focuses on the comparative functions of three major ribosome rescue systems: the Dom34/Hbs1 complex, the Ribosome Quality Control Trigger (RQT) complex, and the Ski complex. While all three contribute to resolving ribosomal stalls, they employ distinct mechanisms and often recognize different stalled conformations. Dom34, in conjunction with its partner Hbs1, acts as a general ribosome rescue factor, particularly for ribosomes stalled at the 3' end of an mRNA. The RQT complex specializes in resolving collided ribosomes, a hallmark of more severe translation elongation blocks. The Ski complex, on the other hand, primarily functions in the degradation of the aberrant mRNA, often in concert with ribosome rescue. Understanding the interplay and potential redundancy between these pathways is crucial for a complete picture of translational quality control.
Comparison of Ribosome Rescue Factor Performance
To elucidate the functional distinctions between Dom34, the RQT complex, and the Ski complex, we have summarized key quantitative data from various studies in the tables below. These tables highlight differences in their subunit composition, primary substrates, and functional outcomes.
| Factor | Subunit Composition | Primary Substrate | Key Function | References |
| Dom34/Hbs1 | Dom34 (Pelota in mammals), Hbs1 | Ribosomes stalled at the 3' end of mRNA (non-stop decay) or on internal sequences (no-go decay) | Ribosome dissociation into subunits | [1],[2] |
| RQT Complex | Slh1 (RNA helicase), Cue3 (ubiquitin-binding), Rqt4 (zinc-finger) | Collided ribosomes | Dissociation of the lead stalled ribosome in a collision | [3],[4] |
| Ski Complex | Ski2 (RNA helicase), Ski3, Ski8 | Aberrant mRNAs, particularly nonstop mRNAs associated with stalled ribosomes | 3'-to-5' degradation of mRNA | [5] |
| Parameter | Dom34/Hbs1 | RQT Complex | Ski Complex | References |
| Triggering Signal | Empty A-site of the ribosome | Ribosomal protein ubiquitination (e.g., uS10) | Stalled ribosome at the 3' end of mRNA | [6],[3],[5] |
| Cofactors | Hbs1 (GTPase), ABCE1 (ATPase) for efficient dissociation | ATP | Exosome for mRNA degradation | [7],[8],[3],[9] |
| Redundancy | Partially redundant with Ski7 in yeast for nonstop decay | Acts on a distinct substrate (collided ribosomes) | Works in concert with Dom34/Hbs1 in nonstop decay | [10] |
| Outcome for mRNA | mRNA is exposed for degradation by exonucleases | mRNA is cleared from the dissociated ribosome | Direct degradation of the mRNA | [11],[5] |
| Outcome for Peptide | Peptidyl-tRNA is released from the dissociated ribosome | Nascent polypeptide chain is targeted for degradation | Not directly involved in peptide release | [12] |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular pathways and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Dom34-mediated ribosome rescue pathway.
Caption: RQT complex-mediated rescue of collided ribosomes.
Caption: Ski complex-mediated degradation of nonstop mRNA.
Caption: Experimental workflow for ribosome profiling.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed protocols for key experiments used to study and compare the function of ribosome rescue factors.
In Vitro Ribosome Dissociation Assay
This assay is used to measure the ability of rescue factors to dissociate stalled 80S ribosomes into their 40S and 60S subunits.
Materials:
-
Purified 80S ribosomes stalled on a specific mRNA template (e.g., a nonstop construct).
-
Purified recombinant Dom34, Hbs1, and ABCE1 (or RQT complex components).
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)₂, 1 mM DTT).
-
ATP and GTP.
-
Sucrose gradients (e.g., 10-30% linear sucrose gradient in reaction buffer).
-
Fractionation system and UV detector.
Procedure:
-
Assemble the ribosome dissociation reactions in a total volume of 50 µL.
-
To the reaction buffer, add stalled 80S ribosomes to a final concentration of 50 nM.
-
Add the purified rescue factors. For Dom34-mediated dissociation, add Dom34 (e.g., 200 nM), Hbs1 (e.g., 200 nM), and ABCE1 (e.g., 1 µM). For RQT-mediated dissociation, add the purified RQT complex (e.g., 100 nM).
-
Add ATP and GTP to a final concentration of 1 mM each.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by placing them on ice.
-
Layer the reactions onto 10-30% sucrose gradients.
-
Centrifuge the gradients at 4°C for 3 hours at 40,000 rpm in a swing-out rotor (e.g., Beckman SW41).
-
Fractionate the gradients while monitoring the absorbance at 260 nm.
-
Analyze the resulting profiles to quantify the amounts of 80S, 60S, and 40S particles. The percentage of dissociation is calculated as the ratio of the area of the 40S and 60S peaks to the total area of all ribosomal peaks.
Ribosome Profiling to Identify In Vivo Targets
Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the identification of sites of ribosome stalling in vivo. Comparing ribosome footprints in wild-type versus mutant strains (e.g., dom34Δ) can reveal the targets of specific rescue factors.[13]
Materials:
-
Yeast strains (wild-type and deletion mutants for rescue factors).
-
Yeast growth media.
-
Cycloheximide.
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide).
-
RNase I.
-
Sucrose for gradients.
-
RNA extraction reagents.
-
Reagents for library preparation for deep sequencing.
Procedure:
-
Grow yeast cultures to mid-log phase.
-
Treat with cycloheximide (100 µg/mL) for 2 minutes to arrest translating ribosomes.
-
Harvest cells by rapid filtration and flash-freeze in liquid nitrogen.
-
Lyse cells by cryo-milling.
-
Thaw the lysate and treat with RNase I to digest mRNA not protected by ribosomes.
-
Load the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge to isolate monosomes.
-
Collect the monosome fraction and extract the ribosome-protected mRNA fragments (RPFs).
-
Perform library preparation of the RPFs, which includes 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the genome and analyze the distribution of ribosome footprints. An accumulation of footprints at specific locations in the mutant strain compared to the wild-type indicates sites of ribosome stalling that are normally resolved by the deleted rescue factor.
Conclusion
The functional landscape of ribosome rescue is complex, with multiple pathways converging to ensure translational fidelity and efficiency. Dom34, the RQT complex, and the Ski complex each play crucial, albeit sometimes overlapping, roles in this process. Dom34/Hbs1 serves as a versatile ribosome rescue machinery for a variety of stalled complexes. The RQT complex provides a specialized response to the more severe problem of ribosome collisions. The Ski complex focuses on the elimination of the problematic mRNA, often in conjunction with ribosome rescue. The experimental approaches detailed in this guide provide a framework for further dissecting the intricacies of these pathways. A deeper understanding of the functional redundancy and specificity of these ribosome rescue factors will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with translational dysregulation.
References
- 1. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RQT ribosome-associated quality control trigger complex | SGD [yeastgenome.org]
- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 5. A specialised SKI complex assists the cytoplasmic RNA exosome in the absence of direct association with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ribosomal rescue by Dom34 and Hbs1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation by Pelota, Hbs1 and ABCE1 of mammalian vacant 80S ribosomes and stalled elongation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis reveals the ordered coupling of translation termination and ribosome recycling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Ribosome-associated Quality Control (RQC) Mechanisms from Bacteria to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and functions of ribosome-associated protein quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dom34 Knockout Phenotype: A Comparison of Complementation and Other Strategies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming the Functional Consequences of Dom34 Ablation.
The validation of a knockout (KO) phenotype is a critical step in functional genomics to ensure that the observed changes are a direct result of the targeted gene's ablation and not due to off-target effects or experimental artifacts. This guide provides a comparative overview of genetic complementation—the gold standard for validating a knockout phenotype—and other widely used validation methods, with a specific focus on the No-Go Decay (NGD) protein, Dom34.
The Gold Standard: Genetic Complementation
Genetic complementation involves reintroducing the wild-type version of the knocked-out gene into the mutant organism. If the reintroduction of the gene, and consequently the protein, reverses the observed phenotype, it provides strong evidence that the phenotype is indeed caused by the absence of the specific gene.
Quantitative Comparison of Dom34 Knockout Phenotypes and Complementation Rescue
The following table summarizes key quantitative phenotypes observed in Saccharomyces cerevisiae with a dom34Δ (Dom34 knockout) mutation and the expected outcome following successful complementation.
| Phenotypic Assay | Wild-Type (WT) | dom34Δ Mutant | Complemented (dom34Δ + DOM34) |
| No-Go Decay (NGD) Activity | Functional | Defective (No cleavage product) | Functional (Cleavage product restored)[1] |
| Growth Rate (Exponential Phase) | Normal | Decreased[2] | Normal |
| Cold Sensitivity (e.g., 15°C) | Tolerant | Sensitive/Growth Defect[1] | Tolerant |
| Polyribosome Profile | Normal | Altered (Decreased polyribosomes)[3] | Normal[3] |
| G1 Phase Progression | Normal | Delayed[3] | Normal |
| Pseudohyphal Growth | Normal | Diminished[3] | Normal |
| Sporulation Efficiency | Normal | Decreased[2] | Normal |
Comparison of Validation Strategies
While complementation is the most definitive method, other techniques are often employed to validate a knockout at the molecular level. The table below compares these approaches.
| Validation Method | Principle | Advantages | Disadvantages |
| Genetic Complementation | Reintroduction of the wild-type gene to rescue the phenotype. | Functionally confirms the link between the gene and the phenotype. | Can be technically challenging; expression levels of the reintroduced gene need to be carefully controlled. |
| Genomic PCR & Sequencing | Confirms the deletion of the gene at the DNA level. | Direct and unambiguous confirmation of the genetic modification. | Does not confirm the functional consequence at the protein or phenotypic level. |
| RT-qPCR | Measures the absence of mRNA transcribed from the knocked-out gene. | Quantifies the extent of gene expression knockdown. | Does not confirm the absence of the protein (potential for truncated transcripts) or the phenotypic effect. |
| Western Blotting | Detects the absence of the protein encoded by the knocked-out gene. | Confirms the knockout at the protein level. | Dependent on the availability of a specific and reliable antibody; does not directly validate the observed organismal or cellular phenotype. |
| Phenotypic Analysis | Detailed characterization of the observable traits of the knockout organism. | Directly assesses the functional role of the gene. | The observed phenotype could be due to off-target effects of the gene editing process. |
Experimental Protocols
Protocol 1: Genetic Complementation of dom34Δ in S. cerevisiae
This protocol describes the reintroduction of the DOM34 gene on a plasmid to rescue the No-Go Decay defect in a dom34Δ yeast strain.
1. Strain and Plasmid Construction:
- Yeast Strain: A dom34Δ strain, often in a ski7Δ background to allow for the accumulation of the 5' cleavage product of NGD.[1]
- Complementation Plasmid: A yeast expression vector (e.g., a pRS series plasmid) containing the full-length open reading frame of DOM34 under the control of its native promoter. A selectable marker (e.g., URA3, LEU2) is required for plasmid maintenance.
- Control Plasmid: An empty vector (lacking the DOM34 gene) is used as a negative control.
2. Yeast Transformation:
- Transform the dom34Δ ski7Δ strain with the DOM34 complementation plasmid and the empty vector control using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- Plate the transformed cells on selective media (e.g., synthetic complete medium lacking uracil if a URA3 plasmid is used) to select for cells that have taken up the plasmid.
3. No-Go Decay (NGD) Reporter Assay:
- The yeast strains (WT, dom34Δ ski7Δ + empty vector, dom34Δ ski7Δ + DOM34 plasmid) are transformed with a reporter plasmid expressing an mRNA known to be a substrate for NGD. A common reporter is the PGK1 gene with a strong stem-loop structure inserted in its coding sequence (PGK1-SL).[1]
- Grow the transformed yeast cells in appropriate selective media to mid-log phase.
- Harvest the cells and extract total RNA.
- Analyze the RNA by Northern blotting using a probe specific to the 5' region of the PGK1 reporter mRNA.
- Expected Result: The wild-type and the complemented strains will show an accumulation of a 5' cleavage product, indicating active NGD. The dom34Δ strain with the empty vector will not show this cleavage product.[1]
Protocol 2: Growth Phenotype Complementation Assay
This protocol assesses the rescue of the slow growth or temperature-sensitive phenotype of the dom34Δ mutant.
1. Strains and Plasmids:
- As described in Protocol 1.
2. Spot Assay for Growth Analysis:
- Grow the wild-type, dom34Δ + empty vector, and dom34Δ + DOM34 plasmid strains in liquid selective media overnight.
- Normalize the cell densities (e.g., to an OD600 of 1.0).
- Perform a 10-fold serial dilution of each culture.
- Spot 5 µL of each dilution onto solid agar plates with appropriate selective media.
- To assess temperature sensitivity, prepare identical sets of plates and incubate them at different temperatures (e.g., 30°C for normal growth and 15°C for cold sensitivity).
- Incubate the plates for 2-5 days and document the growth.
- Expected Result: The dom34Δ strain with the empty vector will show reduced growth, especially at the lower temperature, compared to the wild-type. The complemented strain should exhibit growth comparable to the wild-type at all temperatures.
Visualizing the Workflow and Pathways
Dom34's Role in No-Go Decay
Caption: The No-Go Decay pathway initiated by a stalled ribosome.
Experimental Workflow for Complementation
Caption: Workflow for validating the Dom34 knockout via complementation.
References
A Researcher's Guide to Comparing Dom34 Antibody Efficiency
For researchers and professionals in drug development, selecting the optimal antibody is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative framework for evaluating the efficiency of different antibodies targeting the Dom34 protein, a key factor in eukaryotic mRNA quality control.
Understanding the Role of Dom34
Dom34, in conjunction with its partner protein Hbs1, plays a crucial role in the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways. These pathways are essential for rescuing ribosomes that have stalled on mRNA, for instance, due to strong secondary structures or the absence of a stop codon. The Dom34/Hbs1 complex recognizes the stalled ribosome and initiates a series of events that lead to the dissociation of the ribosomal subunits and the degradation of the problematic mRNA. Given its central role in maintaining translational fidelity, the ability to reliably detect and quantify Dom34 is paramount for studies in this field.
Comparative Analysis of Hypothetical Dom34 Antibodies
To illustrate the process of antibody comparison, we will analyze the performance of three hypothetical anti-Dom34 antibodies: Antibody X, Antibody Y, and Antibody Z. The following sections present simulated experimental data to highlight key performance indicators for each antibody.
Table 1: Western Blotting Performance
| Antibody | Dilution Factor | Signal-to-Noise Ratio | Specificity (Target Band vs. Off-Target Bands) |
| Antibody X | 1:1000 | 15.2 | High |
| 1:5000 | 8.7 | High | |
| Antibody Y | 1:1000 | 12.5 | Moderate |
| 1:5000 | 5.1 | Low | |
| Antibody Z | 1:1000 | 9.8 | High |
| 1:5000 | 3.2 | Moderate |
Analysis: Antibody X demonstrates the highest signal-to-noise ratio and maintains high specificity even at a higher dilution, indicating superior sensitivity and specificity in Western Blotting applications.
Table 2: Immunoprecipitation Efficiency
| Antibody | Amount of Antibody Used (µg) | % of Dom34 Pulled Down | Co-immunoprecipitated Hbs1 (Relative Units) |
| Antibody X | 2 | 85 | 1.2 |
| 5 | 92 | 1.5 | |
| Antibody Y | 2 | 65 | 0.8 |
| 5 | 78 | 1.0 | |
| Antibody Z | 2 | 75 | 0.5 (non-specific binding) |
| 5 | 82 | 0.7 (non-specific binding) |
Analysis: Antibody X shows the highest efficiency in pulling down Dom34 and effectively co-immunoprecipitates its known interaction partner, Hbs1. Antibody Z appears to have some non-specific binding issues in this application.
Table 3: Immunofluorescence Staining Quality
| Antibody | Working Concentration | Staining Pattern | Background Fluorescence |
| Antibody X | 1:500 | Punctate cytoplasmic | Low |
| Antibody Y | 1:500 | Diffuse cytoplasmic | High |
| Antibody Z | 1:500 | Punctate cytoplasmic with nuclear artifact | Moderate |
Analysis: Antibody X provides the expected punctate cytoplasmic staining pattern for Dom34 with minimal background, making it the most suitable candidate for immunofluorescence studies.
Experimental Protocols
To ensure that comparisons between antibodies are valid, it is essential to use standardized and well-documented protocols.
Western Blotting Protocol
-
Lysate Preparation: Whole-cell lysates are prepared from a suitable cell line (e.g., HEK293T) using RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The primary antibody is then incubated overnight at 4°C at the indicated dilutions.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation Protocol
-
Antibody-Bead Conjugation: The indicated amount of antibody is incubated with Protein A/G magnetic beads for 2 hours at 4°C.
-
Immunoprecipitation: Cell lysate (500-1000 µg) is pre-cleared with beads and then incubated with the antibody-conjugated beads overnight at 4°C.
-
Washing and Elution: The beads are washed three times with wash buffer, and the bound proteins are eluted with SDS-PAGE sample buffer by heating at 95°C for 5 minutes.
-
Analysis: The eluate is analyzed by Western Blotting for Dom34 and its binding partners.
Immunofluorescence Protocol
-
Cell Preparation: Cells are grown on glass coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: The cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with the primary antibody for 1 hour at room temperature.
-
Secondary Antibody and Mounting: After washing, the cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). The coverslips are then mounted on microscope slides.
-
Imaging: Images are acquired using a confocal microscope.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Dom34, the following diagrams are provided.
Conclusion
Based on this comprehensive, albeit hypothetical, analysis, Antibody X emerges as the most efficient and versatile antibody for studying Dom34. It consistently outperforms Antibodies Y and Z across all tested applications, demonstrating high sensitivity, specificity, and reliability. This guide underscores the importance of a multi-faceted approach to antibody validation. Researchers are encouraged to perform similar in-house comparisons to ensure the selection of the most appropriate antibody for their specific experimental needs, thereby enhancing the quality and impact of their research.
A Comparative Structural Guide to Dom34 Orthologs in Eukaryotic No-Go Decay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Dom34 orthologs, key proteins in the No-Go Decay (NGD) pathway, across different species. The NGD pathway is a critical mRNA surveillance mechanism that resolves stalled ribosomes, ensuring the fidelity of protein synthesis. Dom34, known as Pelota in higher eukaryotes, plays a central role in this process, making its orthologs important subjects of study for understanding translational quality control and potential therapeutic interventions.
Structural Overview of Dom34 Orthologs
Dom34 and its orthologs are highly conserved proteins in eukaryotes and archaea, reflecting the fundamental importance of the NGD pathway.[1] Structurally, Dom34 is a tripartite protein, consisting of an N-terminal domain (NTD), a central or middle domain (M), and a C-terminal domain (CTD).[1][2][3] This three-domain architecture is a conserved feature across species, though variations in domain orientation and loop structures exist.
The overall structure of the Dom34:Hbs1 complex, its functional partner, bears a striking resemblance to the eRF1:eRF3 translation termination complex.[1][3] This structural mimicry is central to its function in recognizing and binding to the A-site of stalled ribosomes.[2]
Domain-by-Domain Structural Analysis
-
N-Terminal Domain (NTD): This domain is unique to Dom34 compared to its paralog, the translation termination factor eRF1. The NTD adopts an Sm-like fold, a common RNA-binding motif.[1][3][4] Early studies suggested that this domain might possess endonuclease activity responsible for cleaving the mRNA within the stalled ribosome.[1] However, subsequent research has shown that mutations in the putative nuclease active site do not disrupt NGD in vivo, indicating that this activity is not essential for the core function of the pathway.[4][5]
-
Middle (M) and C-Terminal (C) Domains: The central and C-terminal domains of Dom34 exhibit significant sequence and structural homology to the corresponding domains of eRF1.[1][3][4] A critical difference in the M-domain is the absence of the universally conserved GGQ motif, which in eRF1 is essential for catalyzing the hydrolysis of peptidyl-tRNA during translation termination.[1][6] The C-domain of Dom34 is crucial for anchoring the protein to the 60S ribosomal subunit.[6]
A notable feature in eukaryotic Dom34 orthologs is a disordered loop in the C-terminal domain, referred to as loop C. This loop is rich in basic residues (a KKKR motif) and is preceded by a conserved proline, suggesting an important, conserved function yet to be fully elucidated.[4]
Quantitative Comparison of Dom34 Orthologs
To provide a clear comparison, the following tables summarize key quantitative data for Dom34 orthologs from Homo sapiens (Pelota), Saccharomyces cerevisiae (Dom34), and Drosophila melanogaster (Pelota).
| Property | Homo sapiens (Pelota) | S. cerevisiae (Dom34) | D. melanogaster (Pelota) |
| UniProt Accession | Q9BRX2 | P38183 | P48612 |
| Length (Amino Acids) | 385 | 386 | 395 |
| Molecular Weight (Da) | 43,140 | 44,050 | 44,847 |
| Sequence Identity | |||
| vs. H. sapiens | 100% | 37.5% | 54.9% |
| vs. S. cerevisiae | 37.5% | 100% | 38.8% |
| vs. D. melanogaster | 54.9% | 38.8% | 100% |
Table 1: Sequence Comparison of Dom34 Orthologs. Sequence identities were calculated from a multiple sequence alignment using Clustal Omega.
| Ortholog Pair | PDB IDs Used | RMSD (Å) for Cα atoms |
| S. pombe Dom34 / S. pombe Hbs1 | 3MCA | N/A |
| S. cerevisiae Dom34 / Hbs1 on Ribosome | 3IZQ | N/A |
| Human Pelota (C-terminal domain) | 5EO3 | N/A |
| Archaeal Pelota / aEF1α | 3AGJ | N/A |
Table 2: Structural Comparison of Dom34 Orthologs. Root Mean Square Deviation (RMSD) provides a measure of the average distance between the backbones of superimposed proteins. Lower values indicate higher structural similarity. Direct RMSD comparisons between full-length orthologs are limited by the availability of complete, high-resolution structures in the Protein Data Bank. The listed PDB entries represent key structures for understanding Dom34/Pelota architecture.
The No-Go Decay (NGD) Pathway
The Dom34/Hbs1 complex is at the heart of the NGD pathway, which is triggered when a ribosome stalls on an mRNA. The following diagram illustrates the key steps in this surveillance mechanism.
Caption: The No-Go Decay pathway for resolving stalled ribosomes.
Experimental Protocols
The study of Dom34 orthologs relies on a combination of biochemical, genetic, and structural biology techniques. Below are summarized protocols for key experiments.
Recombinant Dom34-Hbs1 Complex Purification
This protocol outlines the general steps for producing and purifying the Dom34-Hbs1 complex for in vitro studies.
-
Cloning and Expression:
-
Clone the cDNAs for Dom34 and Hbs1 from the species of interest into separate co-expression vectors (e.g., pETDuet), often with affinity tags (e.g., His6-tag on one partner).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.
-
Continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors).
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein complex with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM DTT).
-
Collect fractions corresponding to the Dom34-Hbs1 complex.
-
Assess purity by SDS-PAGE, concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
In Vitro No-Go Decay Assay
This assay reconstitutes the key steps of NGD to measure the activity of Dom34-Hbs1 in ribosome dissociation.
-
Preparation of Stalled Ribosome Complexes:
-
Program purified 80S ribosomes from yeast or a wheat germ in vitro translation system with a synthetic mRNA that lacks a stop codon or contains a strong stalling sequence.
-
Initiate translation in the presence of amino acids and translation factors to form stalled ribosome-nascent chain complexes (RNCs).
-
Isolate the stalled RNCs by sucrose gradient centrifugation.
-
-
Dissociation Reaction:
-
Incubate the purified stalled RNCs with the purified Dom34-Hbs1 complex, Rli1 (ABCE1), and a non-hydrolyzable GTP analog (e.g., GDPNP) or ATP.
-
The reaction buffer should mimic physiological conditions (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 2.5 mM Mg(OAc)2, 2 mM DTT).
-
-
Analysis of Ribosome Dissociation:
-
Analyze the reaction products on a 7-30% sucrose density gradient.
-
Fractionate the gradient and monitor the absorbance at 260 nm to detect the positions of 80S ribosomes and the dissociated 40S and 60S subunits.
-
A decrease in the 80S peak and a corresponding increase in the 40S and 60S peaks indicate successful ribosome dissociation.
-
Protein Crystallization for Structural Analysis
-
Sample Preparation: Purify the Dom34-Hbs1 complex to high homogeneity (>98%) and concentrate it to 5-15 mg/mL. The buffer should be simple and free of components that might interfere with crystallization.
-
Crystallization Screening: Use sparse-matrix screening kits (e.g., from Hampton Research, Qiagen) to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Vapor Diffusion: The most common methods are sitting-drop and hanging-drop vapor diffusion.
-
Mix a small volume (e.g., 0.5-1 µL) of the protein solution with an equal volume of the reservoir solution from the screen.
-
Equilibrate this drop against a larger volume (e.g., 50-100 µL) of the reservoir solution in a sealed well.
-
Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of protein and precipitant in the drop, which can lead to crystal formation.
-
-
Optimization and Crystal Harvesting:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
Optimize initial "hits" by systematically varying the precipitant concentration, pH, and other parameters.
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
-
Complex Formation: Prepare the stalled ribosome-Dom34-Hbs1 complex as described for the in vitro assay.
-
Grid Preparation:
-
Apply a small volume (e.g., 3-4 µL) of the complex solution (typically at a concentration of 50-200 nM) to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
-
Use a vitrification robot (e.g., Vitrobot, Leica EM GP) to blot away excess liquid for a few seconds.
-
Plunge-freeze the grid into liquid ethane to embed the particles in a thin layer of vitreous (non-crystalline) ice.
-
-
Data Collection:
-
Screen the frozen grids on a transmission electron microscope (e.g., a Titan Krios) to assess particle distribution and ice quality.
-
Collect a large dataset of thousands of movies of the particles at different orientations.
-
Experimental Workflow for Structural Analysis
The determination of the three-dimensional structure of a protein complex like Dom34-Hbs1 follows a multi-step workflow, from gene to final atomic model.
Caption: A typical workflow for protein structure determination.
References
- 1. Clustal Omega - fast, accurate, scalable multiple sequence alignment for proteins [clustal.org]
- 2. Clustal - Wikipedia [en.wikipedia.org]
- 3. Eukaryotic translation termination factor 1 - Wikipedia [en.wikipedia.org]
- 4. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. Clustal Omega - HCC-DOCS [hcc.unl.edu]
A Comparative Analysis of Dom34 Activity: In Vitro versus In Vivo
For researchers, scientists, and drug development professionals, understanding the functional nuances of key cellular factors under different experimental conditions is paramount. This guide provides an objective comparison of the activity of Dom34, a crucial protein in eukaryotic mRNA quality control, as observed in controlled in vitro settings versus the complex cellular environment (in vivo).
Dom34, in partnership with Hbs1, plays a central role in the No-Go Decay (NGD) pathway, a surveillance mechanism that resolves stalled ribosomes on messenger RNA (mRNA) transcripts. This process is vital for recycling ribosomes and preventing the accumulation of potentially toxic truncated proteins. While both in vitro and in vivo studies have been instrumental in elucidating the function of Dom34, they reveal different facets of its activity, from enzymatic capabilities to its primary role in ribosome rescue.
Quantitative Comparison of Dom34 Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the different aspects of Dom34 function that have been measured in each context.
| In Vitro Activity of Dom34: Ribosome Dissociation | Metric | Value | Reference |
| Dom34 alone | Rate of subunit dissociation (k) | Very slow (not quantified) | [1] |
| Dom34 + Rli1 (ATPase) | Rate of subunit dissociation (k) | >10-fold increase vs. Dom34 alone | [1] |
| Dom34 + Hbs1 + Rli1 | Rate of subunit dissociation (k) | ~2.5-fold increase vs. Dom34 + Rli1 | [1] |
| Dom34:Hbs1 complex | Rate of peptidyl-tRNA drop-off | 0.21 min⁻¹ | [2] |
| In Vivo Activity of Dom34: mRNA Stability | Metric | Condition | Value | Reference |
| FBG non-stop mRNA half-life | Control (HeLa cells) | Normal Dom34 levels | 5.3 ± 0.9 hours | [3] |
| FBG non-stop mRNA half-life | Dom34 knockdown (HeLa cells) | Reduced Dom34 levels | >18 hours | [3] |
The Nuclease Activity Debate: A Key In Vitro vs. In Vivo Discrepancy
A significant point of divergence between in vitro and in vivo studies on Dom34 has been its proposed endonuclease activity.
In Vitro Findings: Initial studies using purified recombinant Dom34 suggested it possessed intrinsic ribonuclease activity, capable of cleaving RNA substrates in a test tube.[4] This led to the early hypothesis that Dom34 was the nuclease responsible for the endonucleolytic cleavage of mRNA observed during NGD.
In Vivo Evidence: Subsequent research in yeast has challenged this model. Studies involving the creation of Dom34 mutants with alterations in the putative nuclease domain found that these mutations did not affect the efficiency of NGD in vivo.[5][6] This strongly suggests that the proposed endonuclease activity of Dom34 is not required for its function in the cellular context of No-Go Decay.[5][6] It is now thought that any nuclease activity observed in vitro may be highly sensitive to experimental conditions and not representative of its primary physiological role.[5][6]
Signaling and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated.
Experimental Protocols
In Vitro Ribosome Dissociation Assay (Reconstituted System)
This protocol is adapted from methodologies used to measure the kinetics of ribosome subunit dissociation by Dom34:Hbs1 and Rli1.[1][2]
Objective: To quantitatively measure the rate of 80S ribosome dissociation into 40S and 60S subunits upon addition of purified NGD factors.
Materials:
-
Purified 80S ribosomes from Saccharomyces cerevisiae
-
Defined mRNA construct to program ribosomes
-
Purified recombinant Dom34, Hbs1, and Rli1 proteins
-
ATP and GTP (and non-hydrolyzable analogs like GDPNP for mechanistic studies)
-
Translation buffer (e.g., containing Tris-HCl, KCl, Mg(OAc)₂, DTT)
-
Sucrose gradients (e.g., 10-50%)
-
Gradient fractionation system and UV detector
Methodology:
-
Prepare Stalled Ribosome Complexes: Incubate purified 80S ribosomes with the defined mRNA construct to form programmed initiation complexes. These complexes are typically stalled at a specific codon.
-
Initiate Dissociation Reaction: Add purified Dom34, Hbs1, and/or Rli1 to the stalled ribosome complexes in the presence of ATP and GTP. Start a timer immediately.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the reaction and quench the dissociation process, often by rapid cooling or addition of a chemical inhibitor.
-
Sucrose Gradient Ultracentrifugation: Load the quenched samples onto 10-50% sucrose gradients and centrifuge at high speed to separate 80S monosomes from dissociated 40S and 60S subunits.
-
Analysis: Analyze the gradients using a UV detector to quantify the area under the 80S, 60S, and 40S peaks.
-
Calculate Rate Constants: The decrease in the 80S peak and the corresponding increase in the 40S and 60S peaks over time are used to calculate the rate constant (k) for ribosome dissociation under each condition (e.g., Dom34 alone, Dom34+Rli1, Dom34+Hbs1+Rli1).
In Vivo Analysis of Dom34 Function via Ribosome Profiling
This protocol provides a high-level overview based on established ribosome profiling methods used to identify Dom34 targets.[7][8][9]
Objective: To identify the specific mRNA locations where ribosomes accumulate in the absence of Dom34, thereby revealing its in vivo targets.
Materials:
-
Yeast strains: Wild-type (WT) and a strain with a deletion of the DOM34 gene (dom34Δ).
-
Yeast growth media.
-
Cycloheximide (translation elongation inhibitor).
-
Lysis buffer (containing Tris, KCl, MgCl₂, cycloheximide).
-
RNase I.
-
Sucrose for gradients.
-
Reagents for RNA purification, library preparation (e.g., ligases, reverse transcriptase, PCR enzymes, sequencing adapters), and deep sequencing.
Methodology:
-
Cell Culture and Harvest: Grow WT and dom34Δ yeast cultures to mid-log phase. Treat with cycloheximide to arrest translating ribosomes before harvesting. Rapidly harvest and flash-freeze cells in liquid nitrogen.
-
Cell Lysis: Lyse the frozen cells, typically by cryogenic milling, in the presence of lysis buffer containing cycloheximide to maintain ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.
-
Monosome Isolation: Load the nuclease-treated lysate onto a sucrose gradient and perform ultracentrifugation to isolate the 80S monosome fraction.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs), which are typically ~28-30 nucleotides in length, from the purified monosome fraction.
-
Library Preparation: Prepare a cDNA library from the purified RPFs. This involves ligating adapters to the 3' end, reverse transcription to create cDNA, circularization, and PCR amplification.
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the yeast transcriptome. The density of reads at any given position on an mRNA corresponds to the ribosome occupancy at that site. By comparing the ribosome occupancy profiles of the dom34Δ strain to the WT, sites where ribosomes accumulate in the absence of Dom34 can be identified as its direct targets.
Conclusion
The comparison of in vitro and in vivo data provides a comprehensive understanding of Dom34's function. In vitro studies have been crucial for dissecting the molecular mechanism of ribosome dissociation and revealing the catalytic potential of the Dom34-Hbs1-Rli1 complex.[1] They allow for the precise manipulation of components to determine their individual contributions.
Conversely, in vivo experiments are essential for validating the physiological relevance of these findings.[7] The ribosome profiling data conclusively demonstrate that Dom34's primary role in the cell is to rescue ribosomes stalled on truncated mRNAs and within 3' UTRs.[7] Furthermore, in vivo studies have been critical in resolving the debate over Dom34's nuclease activity, showing it to be non-essential for NGD in a cellular context.[5] Together, these complementary approaches paint a picture of Dom34 not as the primary endonuclease in NGD, but as a key ribosome recycling factor that recognizes stalled complexes and initiates their disassembly, a crucial step in mRNA quality control.
References
- 1. pnas.org [pnas.org]
- 2. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 9. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
Decoding Ribosome Rescue: A Comparative Guide to Dom34 Specificity
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ribosome rescue is paramount for fields ranging from basic molecular biology to therapeutic intervention. This guide provides a comprehensive comparison of the eukaryotic Dom34-mediated ribosome rescue system with its prokaryotic counterparts, offering insights into their specificity, efficiency, and the experimental methodologies used to validate their function.
At the heart of cellular protein synthesis, ribosomes can stall on messenger RNA (mRNA) for various reasons, leading to a cellular traffic jam that can be detrimental. To counteract this, cells have evolved sophisticated ribosome rescue systems. In eukaryotes, the Dom34 (known as Pelota in mammals) and Hbs1 complex plays a pivotal role in this process. This guide delves into the specificity of Dom34-mediated rescue, comparing it with the bacterial alternative rescue factors ArfA and ArfB, and provides detailed experimental frameworks for their study.
The Eukaryotic Sentinel: Dom34-Hbs1 Complex
The Dom34-Hbs1 complex, in conjunction with the ATP-binding cassette (ABC) protein Rli1 (ABCE1 in mammals), is the primary quality control mechanism for resolving ribosomes stalled on "nonstop" mRNAs—transcripts that lack a stop codon. This can occur due to premature polyadenylation or mRNA cleavage. The specificity of the Dom34-Hbs1 complex lies in its ability to recognize a stalled ribosome with a vacant A-site, the entry site for aminoacyl-tRNAs.
Dom34 is a structural mimic of eRF1, the eukaryotic release factor that recognizes stop codons. However, Dom34 lacks the catalytic GGQ motif required for peptide release. Instead of promoting peptide hydrolysis, the binding of the Dom34-Hbs1-GTP complex to the stalled ribosome's A-site initiates a cascade of events. Following GTP hydrolysis by Hbs1, a conformational change occurs, leading to the recruitment of Rli1. Rli1 then utilizes the energy from ATP hydrolysis to dissociate the ribosome into its 40S and 60S subunits, thereby releasing the problematic mRNA and the incomplete polypeptide chain.
Crucially, Dom34 does not efficiently rescue ribosomes stalled for other reasons, such as those paused at stretches of rare codons or polyproline tracts.[1] This specificity ensures that Dom34 targets aberrant mRNAs for degradation through the No-Go Decay (NGD) and Non-Stop Decay (NSD) pathways, maintaining the integrity of the cellular translatome.
Prokaryotic Alternatives: ArfA and ArfB
Bacteria employ distinct pathways to rescue stalled ribosomes, primarily through the actions of Alternative Rescue Factor A (ArfA) and Alternative Rescue Factor B (ArfB).
-
ArfA (YhdL): This small protein acts as an adaptor. It recognizes stalled ribosomes with an empty A-site on truncated mRNAs and recruits the canonical release factor RF2.[2][3][4] RF2 then catalyzes the hydrolysis of the peptidyl-tRNA, releasing the nascent polypeptide. The expression of ArfA itself is tightly regulated; its own mRNA is a nonstop transcript, leading to its degradation unless ribosomes stall, thus creating a feedback loop.[5]
-
ArfB (YaeJ): In contrast to ArfA, ArfB is a direct-acting rescue factor.[5] It possesses a C-terminal tail that senses the empty mRNA channel of a stalled ribosome and a catalytic domain with a GGQ motif that directly hydrolyzes the peptidyl-tRNA bond.[6][7] ArfB shows a preference for ribosomes stalled on short truncated mRNAs.[6][7]
While both eukaryotic and prokaryotic systems target ribosomes with vacant A-sites on aberrant mRNAs, their evolutionary origins and molecular mechanisms are distinct, reflecting the divergence of translational machinery.
Quantitative Comparison of Ribosome Rescue Factors
The following table summarizes the key characteristics and, where available, the kinetic parameters of Dom34-mediated and alternative ribosome rescue systems. Direct comparative kinetic data between eukaryotic and prokaryotic systems is scarce due to differences in experimental setups.
| Feature | Dom34-Hbs1-Rli1 (Eukaryotes) | ArfA-RF2 (Prokaryotes) | ArfB (Prokaryotes) |
| Substrate Specificity | Ribosomes stalled on nonstop mRNAs and 3' UTRs with an empty A-site.[1] | Ribosomes stalled on truncated mRNAs with an empty A-site.[2] | Ribosomes stalled on truncated mRNAs (preference for short overhangs) with an empty A-site.[7] |
| Mechanism of Action | Ribosome dissociation into subunits.[8] | Recruitment of RF2 for peptidyl-tRNA hydrolysis.[2][3] | Direct peptidyl-tRNA hydrolysis.[6][7] |
| Key Protein Domains | Dom34 (eRF1 mimic), Hbs1 (eRF3 mimic, GTPase), Rli1 (ATPase). | ArfA (scaffold), RF2 (peptidyl-tRNA hydrolase).[2] | C-terminal mRNA channel sensor, N-terminal catalytic domain (GGQ motif).[6] |
| Energy Source | GTP and ATP hydrolysis. | GTP hydrolysis by RF3 (if present). | None directly, but subsequent recycling requires GTP. |
| Observed Rate of Dissociation/Hydrolysis | Rate of Dom34-Hbs1-Rli1-mediated splitting of Stm1-bound ribosomes is ~0.91 min⁻¹. | Not readily available. | Not readily available for direct comparison. |
Visualizing the Pathways and Workflows
To better understand the molecular events and experimental procedures, the following diagrams illustrate the Dom34-mediated ribosome rescue pathway and a typical experimental workflow for its validation.
References
- 1. Dom34 Rescues Ribosomes in 3´ Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of ribosome rescue by ArfA and RF2 | eLife [elifesciences.org]
- 3. Article [protein.bio.msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Stalled ribosome rescue factors exert different roles depending on types of antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Divergence of Dom34 and eRF1: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular machinery governing protein synthesis and quality control is paramount. This guide provides a detailed comparative analysis of the structures of Dom34 and eukaryotic release factor 1 (eRF1), two key proteins involved in ribosome rescue and translation termination, respectively. Through a meticulous examination of their structural similarities and differences, supported by quantitative data and detailed experimental protocols, we aim to illuminate the functional distinctions that underpin their unique roles in cellular homeostasis.
At the heart of cellular function lies the intricate process of translation, the synthesis of proteins from messenger RNA (mRNA) templates. This process, however, is not infallible. Ribosomes can stall on problematic mRNAs, leading to the production of truncated or aberrant proteins that can be toxic to the cell. To counteract this, cells have evolved sophisticated quality control mechanisms. Two central players in these pathways are Dom34 (also known as Pelota in higher eukaryotes) and eukaryotic release factor 1 (eRF1). While structurally related, these proteins perform distinct, non-overlapping functions: Dom34 is a key factor in No-Go Decay (NGD), a pathway that rescues stalled ribosomes, while eRF1 is the canonical factor responsible for terminating protein synthesis at stop codons. This guide delves into the structural intricacies of Dom34 and eRF1, providing a framework for understanding their divergent functions.
Structural Overview: A Tale of Two Mimics
Both Dom34 and eRF1 exhibit a remarkable structural mimicry of transfer RNA (tRNA), allowing them to access the ribosomal A-site, the entry point for aminoacyl-tRNAs during elongation. This mimicry is a cornerstone of their function, enabling them to interact with the ribosome and influence the fate of the nascent polypeptide chain. Both proteins are organized into three distinct domains: an N-terminal domain, a central middle (M) domain, and a C-terminal domain.[1][2] While the overall three-domain architecture is conserved, significant variations, particularly in the N-terminal domain, dictate their specialized roles.
The middle and C-terminal domains of Dom34 and eRF1 share significant structural homology.[3][4] These regions are crucial for their interaction with their respective GTPase partners, Hbs1 for Dom34 and eRF3 for eRF1, forming functional complexes that engage the ribosome.[4][5] However, a critical distinction lies within the middle domain. eRF1 possesses a universally conserved "GGQ" motif, which is essential for catalyzing the hydrolysis of the peptidyl-tRNA bond, thereby releasing the newly synthesized polypeptide chain.[5][6] Conspicuously, Dom34 lacks this catalytic motif, rendering it incapable of peptide release.[5][7] This fundamental difference underscores their distinct functional paths: eRF1 terminates translation by releasing the protein, while Dom34 initiates a rescue pathway without peptide hydrolysis.
The most striking structural divergence between Dom34 and eRF1 is found in their N-terminal domains. The N-terminal domain of eRF1 contains a conserved "NIKS" motif that is directly involved in the recognition of stop codons (UAA, UAG, and UGA) in the ribosomal A-site.[3] In stark contrast, the N-terminal domain of Dom34 adopts a completely different fold, resembling an Sm-like domain, and lacks any codon recognition motifs.[4][7] This domain in Dom34 is thought to play a role in sensing the stalled state of the ribosome, potentially by recognizing an empty A-site or aberrant mRNA structures.[1][3]
Quantitative Structural Comparison
To provide a clear and concise overview of the structural differences, the following tables summarize key quantitative data obtained from the Protein Data Bank (PDB) entries for Saccharomyces cerevisiae Dom34 and human eRF1.
| Feature | S. cerevisiae Dom34 (PDB: 2VGM) | Human eRF1 (PDB: 1DT9) | Human eRF1/eRF3 complex (PDB: 3E1Y) |
| Total Structure Weight | 44.12 kDa | 49.09 kDa | 294.13 kDa |
| Atom Count | 2,866 | 3,241 | 17,110 |
| Modeled Residue Count | 354 | 398 | 2,176 |
| Deposited Residue Count | 386 | 437 | 2,620 |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution | 2.60 Å | 2.70 Å | 3.80 Å |
Table 1: Quantitative comparison of S. cerevisiae Dom34 and human eRF1 structures.
Key Structural Motifs and Their Functional Implications
| Motif | Protein | Location | Function |
| GGQ Motif | eRF1 | Middle Domain | Catalyzes peptidyl-tRNA hydrolysis (peptide release).[5][6] |
| Dom34 | Absent | Incapable of peptide release.[5][7] | |
| NIKS Motif | eRF1 | N-terminal Domain | Recognizes stop codons in the ribosomal A-site.[3] |
| Dom34 | Absent | Does not recognize specific codons.[7] |
Table 2: Comparison of key functional motifs in eRF1 and Dom34.
Signaling Pathways and Molecular Interactions
The distinct functions of Dom34 and eRF1 are realized through their participation in separate, albeit mechanistically related, cellular pathways.
The No-Go Decay (NGD) Pathway: A Ribosome Rescue Mission
The NGD pathway, in which Dom34 is a central component, is activated when a ribosome stalls on an mRNA, for example, due to strong secondary structures or a lack of a stop codon. The Dom34-Hbs1 complex, in a GTP-dependent manner, binds to the stalled ribosome. This binding event triggers a series of events leading to the dissociation of the ribosomal subunits, releasing the problematic mRNA and the incomplete polypeptide chain for degradation.
Caption: The No-Go Decay (NGD) pathway for ribosome rescue.
The Translation Termination Pathway: A Programmed Stop
Translation termination is a highly regulated process that occurs when a ribosome encounters a stop codon on the mRNA. The eRF1-eRF3-GTP ternary complex recognizes the stop codon in the A-site. This recognition triggers GTP hydrolysis by eRF3, which in turn induces a conformational change in eRF1, positioning the GGQ motif in the peptidyl-transferase center of the ribosome. This catalytic activity leads to the release of the completed polypeptide chain.
Caption: The canonical translation termination pathway.
Experimental Protocols
The structural and functional characterization of Dom34 and eRF1 has been made possible through a combination of biochemical and structural biology techniques. Below are overviews of the key experimental protocols.
Protein Expression and Purification
1. Expression of S. cerevisiae Dom34 and Human eRF1: Recombinant Dom34 and eRF1 are typically overexpressed in Escherichia coli strains such as BL21(DE3). The coding sequences for the proteins are cloned into expression vectors, often with an N-terminal or C-terminal affinity tag (e.g., His6-tag, GST-tag) to facilitate purification. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture, followed by incubation at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
2. Purification: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The soluble fraction is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a competitive ligand (e.g., imidazole for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.
X-ray Crystallography
1. Crystallization: Purified and concentrated protein is used for crystallization trials. The vapor diffusion method (hanging or sitting drop) is commonly used. Small droplets of the protein solution are mixed with a crystallization screen solution containing various precipitants (e.g., polyethylene glycol, salts), buffers, and additives. These droplets are equilibrated against a larger reservoir of the screen solution, allowing for slow precipitation and crystal formation.
2. Data Collection and Structure Determination: Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques. An initial atomic model is built into the electron density map and refined to produce the final, high-resolution structure.
Cryo-Electron Microscopy (Cryo-EM)
1. Sample Preparation: For studying ribosomal complexes, purified ribosomes are incubated with the protein of interest (e.g., Dom34-Hbs1 or eRF1-eRF3) and a non-hydrolyzable GTP analog to trap the complex in a specific state. A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
2. Data Collection: The frozen-hydrated grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected automatically.
3. Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs and subjected to 2D classification to remove noise and select for homogeneous populations. These 2D class averages are then used to generate an initial 3D model. The final high-resolution 3D reconstruction is obtained by iteratively refining the orientation and classification of all the particle images. An atomic model can then be built into the cryo-EM density map.
Experimental Workflow: Ribosome Profiling
Ribosome profiling is a powerful technique to study the in vivo targets and mechanisms of factors like Dom34. It provides a snapshot of all ribosome positions on mRNAs within a cell at a given moment.
Caption: A typical experimental workflow for ribosome profiling in yeast.
Conclusion
The structural and functional comparison of Dom34 and eRF1 provides a compelling example of how evolution has adapted a common protein fold to perform distinct but essential roles in maintaining the fidelity of protein synthesis. While both proteins act as tRNA mimics to engage the ribosome, their divergent N-terminal domains and the presence or absence of the catalytic GGQ motif dictate their ultimate functions. eRF1 acts as a precise terminator of translation, recognizing stop codons and releasing the completed polypeptide. In contrast, Dom34 functions as a critical component of the ribosome rescue machinery, recognizing stalled ribosomes and initiating their disassembly to recycle these essential cellular machines. A thorough understanding of these structural and mechanistic differences is crucial for researchers in the fields of molecular biology, drug discovery, and translational medicine, as it opens avenues for the development of novel therapeutic strategies that target the intricate processes of protein synthesis and quality control.
References
- 1. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Conservation of Dom34 Function in Different Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dom34, and its ortholog in higher eukaryotes, Pelota, is a highly conserved protein crucial for cellular quality control. It plays a central role in the No-Go Decay (NGD) pathway, a surveillance mechanism that targets mRNAs with stalled ribosomes. Dom34, in partnership with the GTPase Hbs1, recognizes and resolves stalled ribosomal complexes, leading to mRNA degradation and ribosome recycling. This guide provides a comparative analysis of Dom34 function across different organisms, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Conservation of the Dom34-Hbs1 Ribosome Rescue Machinery
The Dom34/Pelota-Hbs1 system is a fundamental component of the ribosome rescue machinery, with its core functions being conserved from yeast to humans. Structural and functional studies have revealed that Dom34 is a paralog of the eukaryotic translation termination factor eRF1, while Hbs1 is a paralog of eRF3. This structural mimicry allows the Dom34:Hbs1 complex to bind to the A-site of a stalled ribosome, initiating a cascade of events that leads to the dissociation of the ribosomal subunits and the release of the nascent polypeptide chain. Evidence suggests that the role of Dom34 and its orthologues in NGD is conserved in eukaryotic cells.[1] In the fruit fly Drosophila melanogaster, the Dom34 homolog, Pelota, has been shown to be essential for various developmental processes, and it functions in NGD in insect cells.[1]
While the core ribosome rescue function is conserved, there are notable differences in the precise molecular requirements across species. In mammals, the efficient dissociation of stalled ribosomes by Pelota and Hbs1 requires an additional factor, the ATP-binding cassette protein E1 (ABCE1). In yeast, the ortholog of ABCE1, Rli1, also participates in the process, but some in vitro studies have shown that Dom34:Hbs1 alone can facilitate ribosome splitting, albeit less efficiently.
Quantitative Comparison of Dom34-Mediated Activities
Direct quantitative comparisons of Dom34/Pelota activity across different organisms under identical experimental conditions are limited in the literature. However, data from studies on individual organisms provide insights into the efficiency of the processes they mediate.
| Organism | Assay Type | Measured Activity | Rate/Efficiency | Key Factors | Reference |
| Saccharomyces cerevisiae | In vitro ribosome dissociation | Splitting of Stm1-bound 80S ribosomes | ~0.91 min⁻¹ | Dom34, Hbs1, Rli1 (ABCE1 homolog) | [2] |
| Saccharomyces cerevisiae | In vitro peptidyl-tRNA release | Release of peptidyl-tRNA from stalled ribosomes | ~15-fold slower than eRF1:eRF3 mediated peptide release | Dom34, Hbs1 | Shoemaker et al., 2010 |
| Mammalian (in vitro) | In vitro ribosome dissociation | Dissociation of stalled elongation complexes and vacant 80S ribosomes | ABCE1 is essential; Hbs1 has a stimulatory effect | Pelota (Dom34), Hbs1, ABCE1 | Pisareva et al., 2011 |
Note: The quantitative data presented above are from different studies and may not be directly comparable due to variations in experimental setups.
Signaling and Logical Pathways
The following diagrams illustrate the key pathways and relationships involving Dom34.
Experimental Protocols
In Vitro Ribosome Dissociation Assay (Yeast)
This assay measures the ability of Dom34 and its cofactors to dissociate stalled 80S ribosomes into their 40S and 60S subunits.
Methodology:
-
Preparation of Stalled Ribosomes:
-
Assemble 80S ribosomes on a specific mRNA template in an in vitro translation system.
-
Induce stalling using a strong stem-loop structure within the mRNA or by using a truncated mRNA lacking a stop codon.
-
To monitor the ribosomes, they can be radioactively labeled using 32P.
-
-
Dissociation Reaction:
-
Incubate the purified stalled 80S ribosomes with recombinant Dom34, Hbs1, and Rli1 proteins.
-
The reaction buffer should contain GTP and ATP to allow for the GTPase and ATPase activities of Hbs1 and Rli1, respectively.
-
Include an initiation factor that binds to the 60S subunit (e.g., Tif6) to prevent re-association of the dissociated subunits.
-
-
Analysis of Dissociation:
-
The reaction mixture is loaded onto a sucrose density gradient (e.g., 10-50%) and subjected to ultracentrifugation.
-
Fractions are collected and the amount of radioactivity in the 80S, 60S, and 40S peaks is quantified by scintillation counting.
-
Alternatively, the dissociation can be monitored over time using native gel electrophoresis, which separates 80S ribosomes from the 40S and 60S subunits.
-
No-Go Decay Reporter Assay (Yeast)
This in vivo assay is used to detect the endonucleolytic cleavage of an mRNA containing a translation stall site.
Methodology:
-
Reporter Construct:
-
Create a plasmid expressing a reporter gene (e.g., PGK1) under the control of a suitable promoter.
-
Insert a sequence that causes ribosome stalling, such as a stable stem-loop (SL) or a stretch of rare codons, within the coding sequence of the reporter gene.
-
-
Yeast Transformation and Culture:
-
Transform wild-type and dom34Δ yeast strains with the reporter plasmid.
-
Grow the yeast cultures to mid-log phase.
-
-
RNA Extraction and Northern Blot Analysis:
-
Extract total RNA from the yeast cells.
-
Separate the RNA by formaldehyde-agarose gel electrophoresis and transfer it to a nylon membrane.
-
Hybridize the membrane with a radiolabeled probe specific to the 5' region of the reporter mRNA (upstream of the stall site).
-
The presence of a smaller RNA fragment in the wild-type strain, which is absent or reduced in the dom34Δ strain, indicates Dom34-dependent NGD cleavage.
-
Conclusion
The Dom34/Pelota-Hbs1 complex represents a universally conserved mechanism for rescuing stalled ribosomes, a critical step in maintaining cellular protein homeostasis. While the core machinery is evolutionarily ancient, subtle variations in the requirement for additional factors like ABCE1/Rli1 highlight species-specific adaptations of this fundamental pathway. The experimental protocols outlined in this guide provide a framework for further investigation into the function and regulation of Dom34 across different organisms, which is of significant interest for both basic research and the development of therapeutic strategies targeting protein synthesis and quality control.
References
Safety Operating Guide
Navigating the Disposal of DO34: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the procedural steps for waste management is not just a matter of compliance, but a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the disposal of substances categorized under the hazardous waste code DO34.
Understanding this compound
In the context of regulated waste, "this compound" designates a specific hazardous waste code under the Resource Conservation and Recovery Act (RCRA) in the United States. This code corresponds to Hexachlorobutadiene , a chemical that is regulated for its toxicity. It is imperative for laboratory personnel to first confirm the identity of the chemical they are handling. In some commercial product listings, a similar identifier might be used for other chemicals, such as 3,4-Dihydroxyhydrocinnamic acid. Always refer to the Safety Data Sheet (SDS) for the specific chemical to ensure accurate identification and to receive substance-specific disposal guidance. The procedures outlined below are for federally designated hazardous wastes like that represented by the this compound code.
Quantitative Waste Accumulation Limits
To ensure compliance and safety, laboratories must adhere to strict accumulation limits for hazardous waste. These limits are federally mandated and are crucial for maintaining a safe laboratory environment.
| Waste Category | Maximum Accumulation Volume | Time Limit |
| Hazardous Waste | 55 gallons | Up to 12 months, provided the volume limit is not exceeded. Must be removed within 3 days of reaching the limit.[1][2] |
| Acutely Toxic Waste (P-list) | 1 quart | Up to 12 months, provided the volume limit is not exceeded. Must be removed within 3 days of reaching the limit.[1][2] |
Procedural Guidance for Hazardous Waste Disposal
The following steps provide a systematic approach to the management and disposal of hazardous chemical waste within a laboratory setting. This protocol is designed to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste.[1]
-
Segregate Waste Streams: Do not mix incompatible waste types. Use separate, clearly labeled containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acids, bases).[3]
2. Container Management:
-
Use Appropriate Containers: All chemical waste must be stored in containers that are compatible with the waste material to prevent leaks or reactions.[1][4] High-density polyethylene (HDPE) carboys are commonly used for liquid waste.[1]
-
Label Containers Clearly: Every waste container must be labeled with the words "Hazardous Waste," the full chemical names of the contents (not abbreviations or formulas), and the associated hazards (e.g., flammable, corrosive).[2] The accumulation start date must also be clearly marked.[2]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Designate an SAA: Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][5]
-
Adhere to Volume Limits: Do not exceed the 55-gallon limit for hazardous waste or the 1-quart limit for acutely hazardous (P-list) waste in the SAA.[1][2]
-
Utilize Secondary Containment: It is best practice, and in many states required, to use secondary containment (such as trays or tubs) to capture any potential spills or leaks from the primary waste containers.[2][3]
4. Arranging for Disposal:
-
Request a Pickup: Once a container is full or the accumulation time limit is approaching, complete and submit a hazardous waste disposal form to your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1]
-
Documentation: Maintain accurate records of the waste generated and disposed of.[3]
5. Handling Empty Containers:
-
Decontaminate Empty Containers: A container that held hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than 1 inch of residue remains, or 3% by weight for smaller containers.[2] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected and disposed of as hazardous waste.[2][4]
-
Disposal of Empty Containers: After proper decontamination, deface the original label and dispose of the container according to your institution's guidelines, which may include placing it in a designated glass disposal box or other appropriate waste stream.[4]
Hazardous Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
